5-(Bromomethyl)benzo[d][1,3]dioxole
Description
The exact mass of the compound 5-(Bromomethyl)-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYHRXLMTSXVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180699 | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-51-1 | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What is the structure of 5-(Bromomethyl)benzo[d]dioxole?
An In-depth Technical Guide to the Structure, Properties, and Applications of 5-(Bromomethyl)benzo[d]dioxole
This guide provides a comprehensive technical overview of 5-(Bromomethyl)benzo[d]dioxole, a key synthetic intermediate. We will delve into its core structural features, physicochemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in pharmaceutical research and development.
Part 1: Molecular Structure and Physicochemical Profile
Structural Elucidation
5-(Bromomethyl)benzo[d]dioxole, also known by common names such as 3,4-Methylenedioxybenzyl bromide or Piperonyl bromide, is an aromatic halogenated ether.[1][2] Its structure is defined by a central benzene ring fused to a five-membered dioxole ring, with a bromomethyl (-CH₂Br) substituent at the 5-position.[3] The molecular formula is C₈H₇BrO₂.[1][2][3][4]
The core of the molecule is the benzo[d][1][3]dioxole moiety. This group is electronically significant; the two oxygen atoms of the dioxole ring act as electron-donating groups, increasing the electron density of the aromatic system. This electronic effect has a pronounced influence on the reactivity of the benzylic bromide, enhancing its susceptibility to nucleophilic attack. The bromomethyl group is a highly versatile functional handle, serving as a potent electrophile for introducing the entire benzodioxole scaffold into more complex molecular architectures.
Below is the annotated chemical structure of 5-(Bromomethyl)benzo[d]dioxole.
Caption: Annotated structure of 5-(Bromomethyl)benzo[d]dioxole.
Physicochemical and Computed Properties
The compound is typically a white crystalline solid, soluble in many organic solvents.[3][5] Its properties make it a convenient reagent for a wide range of synthetic transformations. A summary of its key identifiers and computed properties is provided below.
| Property | Value | Reference |
| CAS Number | 2606-51-1 | [1][2][6] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |
| Molecular Weight | 215.04 g/mol | [1][2][3][6] |
| Appearance | White crystalline solid | [2][3][5] |
| Storage Temperature | -20°C | [2] |
| SMILES | C1OC2=C(O1)C=C(C=C2)CBr | [1][2][3] |
| InChI Key | UNYHRXLMTSXVIB-UHFFFAOYSA-N | [1][2][3] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 18.5 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
Part 2: Synthesis and Mechanistic Insights
Synthetic Strategy: The Appel Reaction
The most direct and efficient synthesis of 5-(Bromomethyl)benzo[d]dioxole involves the conversion of the corresponding primary alcohol, (benzo[d][1][3]dioxol-5-yl)methanol (also known as piperonyl alcohol). The Appel reaction is an exemplary method for this transformation, offering mild reaction conditions and consistently high yields for converting primary alcohols to their corresponding alkyl bromides.[7]
The causality for this choice rests on the reaction's mechanism. Triphenylphosphine (PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄) generate a reactive halophosphonium ylide in situ. The alcohol's oxygen atom attacks the electrophilic phosphorus, and subsequent intramolecular rearrangement liberates the desired alkyl bromide, triphenylphosphine oxide (a thermodynamically stable byproduct that drives the reaction), and bromoform.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the Appel reaction.[7]
Objective: To synthesize 5-(Bromomethyl)benzo[d]dioxole from (benzo[d][1][3]dioxol-5-yl)methanol.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (benzo[d][1][3]dioxol-5-yl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting alcohol using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude residue will contain the product, triphenylphosphine oxide, and bromoform.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 5-(Bromomethyl)benzo[d]dioxole.
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a white solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 5-(Bromomethyl)benzo[d]dioxole.
Part 3: Reactivity and Synthetic Applications
Core Reactivity: The Benzylic Bromide
The primary site of reactivity is the bromomethyl group. As a benzylic halide, the C-Br bond is significantly activated towards nucleophilic substitution (Sₙ2) reactions. The adjacent aromatic ring stabilizes the developing partial positive charge on the benzylic carbon in the transition state, lowering the activation energy and making it an excellent electrophile. This allows for the facile displacement of the bromide ion by a wide variety of nucleophiles, including amines, azides, thiolates, and carbanions.[3]
Application in Drug Development
The benzo[d][1][3]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including anticancer and antimicrobial properties.[3][8] 5-(Bromomethyl)benzo[d]dioxole is therefore a critical building block for introducing this valuable pharmacophore during the synthesis of novel drug candidates.[3] Its defined reactivity allows for precise and predictable incorporation into a lead molecule to modulate its steric, electronic, and pharmacokinetic properties. For instance, derivatives of this compound have been investigated for their antiproliferative activity against human cancer cell lines.[3][9]
The diagram below illustrates a generalized synthetic pathway where 5-(Bromomethyl)benzo[d]dioxole is used to alkylate a nucleophilic core molecule (Nu-Core), a common strategy in drug discovery.
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- 3. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
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- 9. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-(Bromomethyl)benzo[d]dioxole
An In-Depth Technical Guide to 5-(Bromomethyl)benzo[d]dioxole for Advanced Research
This guide serves as a comprehensive technical resource on 5-(Bromomethyl)benzo[d]dioxole, a pivotal reagent in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the compound's core physical and chemical properties, synthesis, analytical characterization, and applications, grounded in established scientific principles and field-proven insights.
5-(Bromomethyl)benzo[d]dioxole, also known by synonyms such as 3,4-Methylenedioxybenzyl bromide or Piperonyl bromide, is a versatile bifunctional organic molecule.[1] Its structure is characterized by a stable benzo[d][1][2]dioxole (or methylenedioxyphenyl) scaffold appended with a reactive bromomethyl group.[2] The benzodioxole moiety is a recognized pharmacophore present in numerous natural products and pharmacologically active compounds, known to impart significant biological activities ranging from anticancer to anticonvulsant properties.[2][3][4]
The strategic value of this compound lies in the benzylic bromide functionality. This group serves as an excellent electrophilic site, rendering the molecule highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the valuable benzodioxole scaffold onto a wide array of molecular frameworks, making it an indispensable building block in the multi-step synthesis of complex therapeutic agents and novel materials.[2]
Physicochemical Properties
A precise understanding of the physicochemical properties of 5-(Bromomethyl)benzo[d]dioxole is fundamental to its effective handling, storage, and application in experimental design. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2606-51-1 | [1][2][5] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| IUPAC Name | 5-(bromomethyl)-1,3-benzodioxole | [2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | Data not publicly available; solid at room temp. | |
| Boiling Point | Data not publicly available | |
| Solubility | Soluble in many organic solvents; sparingly soluble in water.[2][6] | |
| Storage Temperature | Recommended: −20°C | [1] |
| Topological Polar Surface Area | 18.5 Ų (Computed) | |
| XLogP3 | 2.5 (Computed) |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-(Bromomethyl)benzo[d]dioxole is primarily dictated by the reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent substrate for Sₙ2 reactions due to the resonance stabilization of the transition state by the adjacent benzene ring. This inherent reactivity is the cornerstone of its utility.
Key Reactions:
-
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.[2] This is the most common application for introducing the benzodioxole moiety.
-
Coupling Reactions: It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex aromatic systems.[2][3]
-
Grignard Reagent Formation: The bromide can be converted into the corresponding Grignard reagent, transforming the electrophilic carbon into a nucleophilic one, thereby reversing its reactivity (umpolung) for alternative synthetic strategies.
The diagram below illustrates the central role of 5-(Bromomethyl)benzo[d]dioxole as an electrophilic building block in Sₙ2 reactions.
Caption: Generalized Sₙ2 reaction pathway for 5-(Bromomethyl)benzo[d]dioxole.
Representative Synthesis Protocol: Bromination via Appel Reaction
The synthesis of benzylic bromides from their corresponding alcohols is a cornerstone transformation in organic chemistry. The Appel reaction provides a reliable, high-yielding method under mild conditions, avoiding the harsh reagents associated with other bromination techniques. The causality for this choice rests on its efficacy and functional group tolerance. The mechanism involves the in situ formation of a phosphonium bromide species, which is then displaced by the alcohol's hydroxyl group, creating a highly reactive intermediate that readily undergoes Sₙ2 displacement by bromide.
This protocol is adapted from a published procedure for a structurally similar compound.[3]
Objective: To synthesize 5-(Bromomethyl)benzo[d]dioxole from (benzo[d][1][2]dioxol-5-yl)methanol.
Materials:
-
Carbon tetrabromide (CBr₄) (1.1 equiv.)
-
Triphenylphosphine (PPh₃) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Petroleum Ether & Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (benzo[d][1][2]dioxol-5-yl)methanol in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃). Once dissolved, slowly add a solution of carbon tetrabromide (CBr₄) in anhydrous DCM, typically via a dropping funnel. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, add a small amount of silica gel to the reaction mixture and concentrate it under reduced pressure using a rotary evaporator. This pre-adsorption step simplifies purification.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate (e.g., starting from 9:1), to isolate the pure 5-(Bromomethyl)benzo[d]dioxole.
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent in vacuo. Characterize the resulting white crystalline solid by NMR and MS to confirm its identity and purity.
Analytical Characterization
Unequivocal structural confirmation is achieved through a combination of standard spectroscopic techniques. While a complete public spectral database for this specific compound is limited, its expected spectroscopic signature can be accurately predicted based on its functional groups and data from closely related analogs.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂Br (Bromomethyl Protons): A characteristic singlet is expected around δ 4.5 ppm. The deshielding effect of the adjacent bromine atom and the benzene ring shifts this signal downfield.
-
-OCH₂O- (Dioxole Protons): A sharp singlet is expected around δ 6.0 ppm, a hallmark of the methylenedioxy bridge.
-
Aromatic Protons: Three protons on the aromatic ring will appear in the δ 6.7-7.0 ppm region. Their splitting pattern will be complex due to their specific substitution pattern (an ABC system).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-CH₂Br (Bromomethyl Carbon): Expected to appear around δ 33-37 ppm.
-
-OCH₂O- (Dioxole Carbon): A distinct peak around δ 101-102 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 108-149 ppm. The two carbons attached to the oxygen atoms of the dioxole ring will be the most downfield (δ ~148-149 ppm).
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed at m/z 214 and m/z 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: A major fragment will correspond to the loss of the bromine atom ([M-Br]⁺), resulting in a strong peak at m/z 135 (the stable benzylic carbocation).
IR (Infrared Spectroscopy):
-
C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹.
-
C-H (Aliphatic): Stretching vibrations for the -CH₂- groups just below 3000 cm⁻¹.
-
C=C (Aromatic): Stretching vibrations around 1500-1600 cm⁻¹.
-
C-O-C (Dioxole Ether): Strong, characteristic stretches in the 1250-1030 cm⁻¹ region.
-
C-Br Stretch: Typically observed in the 600-700 cm⁻¹ region.
Protocol: Standard LC-MS Analysis Workflow
This protocol outlines a self-validating system for confirming the identity and purity of synthesized 5-(Bromomethyl)benzo[d]dioxole.
Caption: Standard workflow for LC-MS analysis of 5-(Bromomethyl)benzo[d]dioxole.
Safety and Handling
Scientific integrity demands a rigorous approach to safety. 5-(Bromomethyl)benzo[d]dioxole is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as corrosive and a skin sensitizer.[1] It causes severe skin burns and eye damage and may cause an allergic skin reaction.
-
GHS Signal Word: Danger.[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to maintain stability.[1]
Applications in Research and Drug Development
The utility of 5-(Bromomethyl)benzo[d]dioxole as a synthetic intermediate is well-documented across several research domains.
-
Medicinal Chemistry: The benzodioxole ring is a privileged scaffold in drug discovery. This reagent is a key starting material for synthesizing derivatives with potential therapeutic activities, including:
-
Anticonvulsant Agents: A series of 5-substituted benzo[d][1][2]dioxole derivatives have been designed and synthesized, showing potent anticonvulsant activity in preclinical models.[4]
-
Anticancer and Antimicrobial Agents: The unique electronic and structural properties of the benzodioxole moiety contribute to the biological activity of compounds in which it is incorporated, with research indicating potential for antitumor and antimicrobial applications.[2]
-
-
Agrochemicals: Derivatives have been investigated as plant growth regulators. A series of N-(benzo[d][1][2]dioxol-5-yl)acetamides, synthesized using the benzodioxole core, were identified as potent auxin receptor agonists that promote root growth.[8]
-
Material Science: The aromatic and photoreactive nature of the benzodioxole structure suggests potential use in the development of novel materials, such as photoinitiators for polymerization processes.[2]
Conclusion
5-(Bromomethyl)benzo[d]dioxole is a high-value chemical reagent whose strategic importance is derived from its reactive benzylic bromide handle and its stable, biologically relevant benzodioxole core. Its well-defined reactivity, particularly in nucleophilic substitution reactions, provides a reliable and efficient pathway for the construction of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in advancing research in drug discovery, agrochemicals, and material science.
References
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Al-Rawi, M. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-(bromomethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). 5-(Bromomethyl)benzo[d][1][2]dioxole. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Retrieved from [Link]
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Gong, R., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(2). doi:10.1002/ardp.201600274. Retrieved from [Link]
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Chinachemnet. (n.d.). 5-(bromomethyl)benzo[d][1][2]dioxole 2606-51-1. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 920556. doi:10.3389/fpls.2022.920556. Retrieved from [Link]
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Synonyms for 5-(Bromomethyl)benzo[d]dioxole like 3,4-Methylenedioxybenzyl bromide.
An In-depth Technical Guide to 5-(Bromomethyl)benzo[d]dioxole and its Synonyms for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Role of 5-(Bromomethyl)benzo[d]dioxole in Modern Synthesis
5-(Bromomethyl)benzo[d]dioxole, a seemingly unassuming crystalline solid, is a cornerstone reagent in the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of a reactive bromomethyl group attached to a benzo[d][1][2]dioxole (also known as methylenedioxybenzene) scaffold. This scaffold is a privileged structure, appearing in a multitude of natural products and pharmacologically active compounds, imbuing them with desirable biological properties.[3][4] The presence of the easily displaceable bromine atom makes this compound an invaluable electrophilic building block for introducing the methylenedioxybenzyl moiety into a wide array of molecules.[1]
This guide provides an in-depth exploration of 5-(Bromomethyl)benzo[d]dioxole, offering a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development. The protocols and insights presented herein are curated to empower researchers and scientists to leverage this versatile reagent to its full potential, while ensuring safe and effective handling.
Part 1: Nomenclature and Identification
Clarity in chemical communication is paramount. 5-(Bromomethyl)benzo[d]dioxole is known by several synonyms in literature and commercial catalogs, which can be a source of confusion. The following table consolidates its various names and identifiers to facilitate accurate identification and literature searching.
| Identifier Type | Value | Source(s) |
| IUPAC Name | 5-(bromomethyl)-1,3-benzodioxole | [1][2] |
| Common Synonyms | 3,4-Methylenedioxybenzyl bromide, Piperonyl bromide | [2] |
| CAS Number | 2606-51-1 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| InChI Key | UNYHRXLMTSXVIB-UHFFFAOYSA-N | [1][2] |
| SMILES | C1OC2=C(O1)C=C(C=C2)CBr | [1][2] |
Part 2: Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental work.
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Form | Crystals | |
| Solubility | Soluble in many organic solvents | [1] |
| Storage Temperature | −20°C | |
| Hazard Class | Skin Corrosion 1B, Skin Sensitization |
Part 3: Synthesis of 5-(Bromomethyl)benzo[d]dioxole
The most common and direct method for the synthesis of 5-(Bromomethyl)benzo[d]dioxole is the bromination of the corresponding alcohol, 3,4-(Methylenedioxy)benzyl alcohol (also known as piperonyl alcohol). This transformation can be achieved using various brominating agents. The Appel reaction, which utilizes a combination of a phosphine and a carbon tetrahalide, is a robust and high-yielding method for converting primary alcohols to their corresponding halides.
Experimental Protocol: Synthesis via the Appel Reaction
This protocol describes a generalized procedure for the synthesis of 5-(Bromomethyl)benzo[d]dioxole from 3,4-(Methylenedioxy)benzyl alcohol.
Materials:
-
3,4-(Methylenedioxy)benzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-(Methylenedioxy)benzyl alcohol (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.1 equivalents). Cool the mixture to 0°C in an ice bath.
-
Bromination: Add carbon tetrabromide (1.1 equivalents) portion-wise to the cooled solution. The reaction is often exothermic, so maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-(Bromomethyl)benzo[d]dioxole as a white solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the phosphonium intermediate, reducing the yield.
-
Cooling to 0°C: Controls the initial exothermicity of the reaction upon addition of CBr₄.
-
Triphenylphosphine and Carbon Tetrabromide: These reagents form the reactive intermediate (bromotriphenylphosphonium bromide) in situ, which efficiently converts the alcohol to the bromide.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-(Bromomethyl)benzo[d]dioxole.
Part 4: Chemical Reactivity and Applications in Drug Development
The synthetic utility of 5-(Bromomethyl)benzo[d]dioxole stems from its reactivity as a benzylic bromide. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 3,4-methylenedioxybenzyl group into various molecular scaffolds.
Key Reactions
-
Nucleophilic Substitution (Sₙ2): The primary reaction pathway is nucleophilic substitution, where the bromide is displaced by nucleophiles such as amines, alcohols, thiols, and carbanions. This is a fundamental transformation for building more complex molecules.[1]
-
Coupling Reactions: It can participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, further expanding its synthetic versatility.[1]
Applications in Drug Discovery
The benzodioxole moiety is a key pharmacophore in many biologically active compounds.[1] Its presence can influence a molecule's binding affinity to biological targets and its metabolic stability. Consequently, 5-(Bromomethyl)benzo[d]dioxole is a valuable starting material for the synthesis of novel therapeutic agents.
-
Anticancer and Antimicrobial Agents: Derivatives of 5-(Bromomethyl)benzo[d]dioxole have demonstrated significant antitumor properties against various human cancer cell lines, as well as antimicrobial and anti-proliferative activities.[1][5] The introduction of the bromine atom can enhance the reactivity of the compound towards biological targets.[1]
-
Synthesis of Natural Product Analogs: It has been utilized in the synthesis of aporphine alkaloids, a class of compounds with a wide range of pharmacological activities.[1]
-
Central Nervous System (CNS) Active Compounds: The methylenedioxybenzene structure is found in several CNS active agents. This precursor allows for the systematic exploration of structure-activity relationships in the development of new neurological drugs.
Illustrative Reaction Pathway
Caption: Representative reaction pathways for 5-(Bromomethyl)benzo[d]dioxole.
Part 5: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 5-(Bromomethyl)benzo[d]dioxole before its use in further synthetic steps.
Analytical Workflow Protocol
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or in a high-purity solvent (e.g., acetonitrile) for chromatography.
-
Structural Elucidation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Key expected signals in ¹H NMR include those for the aromatic protons, the methylenedioxy protons (a singlet), and the benzylic methylene protons (a singlet).
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural confirmation. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C-H and C-O stretches.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A UV detector is typically used for detection.
-
Gas Chromatography (GC): Can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for impurity identification.[6]
-
Part 6: Safety and Handling
5-(Bromomethyl)benzo[d]dioxole is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[8] Recommended storage is at -20°C.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention as it can cause severe skin burns.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Conclusion
5-(Bromomethyl)benzo[d]dioxole, also known by its common synonym 3,4-Methylenedioxybenzyl bromide, is a highly valuable and versatile reagent in organic and medicinal chemistry. Its ability to serve as an efficient precursor for the introduction of the biologically significant benzodioxole moiety makes it an indispensable tool for drug discovery and the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in a research and development setting.
References
Sources
- 1. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
- 2. 1,3-Benzodioxole, 5-(bromomethyl)- | C8H7BrO2 | CID 6451423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.najah.edu [repository.najah.edu]
- 4. benchchem.com [benchchem.com]
- 5. citeab.com [citeab.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Piperonyl Bromide: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyl bromide, systematically known as 5-(Bromomethyl)-1,3-benzodioxole, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, is a recognized "privileged scaffold." This core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a reactive benzylic bromide functional group makes it a valuable electrophilic building block for the introduction of the piperonylmethyl group into various molecular frameworks, particularly in the synthesis of isoquinoline alkaloids and other pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in the field of drug discovery.
Core Molecular Identifiers and Physicochemical Properties
A foundational understanding of a chemical reagent begins with its core identifiers and physical characteristics. Piperonyl bromide is a crystalline solid under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 2606-51-1 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Synonyms | 3,4-Methylenedioxybenzyl bromide, 5-(Bromomethyl)-1,3-benzodioxole | [1] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis of Piperonyl Bromide
The most common and direct laboratory synthesis of Piperonyl bromide involves the bromination of the corresponding alcohol, piperonyl alcohol (5-(hydroxymethyl)-1,3-benzodioxole). This transformation leverages the reactivity of the benzylic hydroxyl group, converting it into a good leaving group which is subsequently displaced by a bromide ion. A standard and effective reagent for this conversion is phosphorus tribromide (PBr₃).
The causality behind this choice of reagent lies in its mechanism. The phosphorus atom in PBr₃ is electrophilic and readily reacts with the oxygen of the alcohol. This initial reaction forms a bromophosphite intermediate, which renders the hydroxyl group an excellent leaving group. A bromide ion, generated from the PBr₃, then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 reaction to yield the final product, Piperonyl bromide, with inversion of configuration if the carbon were chiral (though in this case, it is not).
Diagram of Synthesis Pathway
Caption: Synthesis of Piperonyl bromide from Piperonyl alcohol via Sₙ2 reaction.
Experimental Protocol: Synthesis from Piperonyl Alcohol
This protocol is a self-validating system as the purity of the product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point analysis.
Materials:
-
Piperonyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Dissolve piperonyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (dissolved in a small amount of anhydrous diethyl ether) to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Piperonyl bromide.
Reactivity and Mechanistic Insights
Piperonyl bromide is a classic example of a reactive benzylic halide. The C-Br bond is activated towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring. Consequently, it readily participates in Sₙ2 reactions with a wide range of nucleophiles.
The Williamson Ether Synthesis
A prime example of the utility of Piperonyl bromide is in the Williamson ether synthesis, a reliable method for the formation of ethers. In this reaction, a deprotonated alcohol (an alkoxide) or a phenoxide acts as the nucleophile, attacking the electrophilic benzylic carbon of Piperonyl bromide and displacing the bromide ion. This reaction is highly efficient for primary halides like Piperonyl bromide, as the competing E2 elimination reaction is minimized.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis using Piperonyl bromide.
Experimental Protocol: Williamson Ether Synthesis with Phenol
This protocol provides a concrete example of forming a C-O bond using Piperonyl bromide. The progress and outcome are verifiable through TLC and NMR analysis of the product.
Materials:
-
Phenol (1.0 eq)
-
Piperonyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol in anhydrous acetone, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
-
Add a solution of Piperonyl bromide in anhydrous acetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ether.
-
Purify the product by column chromatography on silica gel to obtain the pure piperonyl phenyl ether.
Applications in Drug Development and Medicinal Chemistry
The 1,3-benzodioxole motif is a key structural feature in many biologically active compounds. Piperonyl bromide serves as a crucial intermediate for incorporating this valuable scaffold. Its applications are particularly notable in the synthesis of isoquinoline alkaloids, a class of natural products renowned for their diverse pharmacological properties.
For instance, the core structure of berberine, an alkaloid with antimicrobial, anti-inflammatory, and anticancer activities, features a substituted 1,3-benzodioxole ring system. Synthetic routes to berberine and its analogs often involve intermediates that can be prepared from or are structurally related to Piperonyl bromide. The synthesis of these complex molecules often relies on the ability to form key C-C or C-N bonds, where the reactivity of a benzylic halide like Piperonyl bromide is instrumental. Homopiperonylamine, a key precursor in some berberine syntheses, can be derived from piperonal, which itself is accessible from piperonyl precursors.[3] The development of novel berberine analogs with enhanced cytotoxic or antioxidant properties often utilizes building blocks derived from the piperonyl scaffold.[4]
Safety and Handling
Piperonyl bromide is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.[5] Exposure can cause skin and eye irritation.[5] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and bases.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. NMR Spectra of Products. [Link]
-
MDPI. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. [Link]
- Google Patents. A kind of berberine synthesis technique.
-
PubMed. Synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as Potential Antioxidant and Cytotoxic Agents. [Link]
-
PrepChem. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Williamson Ether Synthesis. Organic Chemistry. [Link]
-
PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
- Google Patents. A kind of berberine synthesis technique.
-
PubMed. Synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as Potential Antioxidant and Cytotoxic Agents. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
Sources
- 1. 5-(Bromomethyl)-1,3-benzodioxole 96 2606-51-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CN106543171A - A kind of berberine synthesis technique - Google Patents [patents.google.com]
- 4. Synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as Potential Antioxidant and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Benzo[d]dioxole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]dioxole, or 1,3-benzodioxole, moiety is a fascinating and privileged heterocyclic scaffold found in a diverse array of natural and synthetic compounds. This unique structural motif, characterized by a benzene ring fused to a five-membered dioxole ring, imparts distinctive physicochemical properties that translate into a remarkable spectrum of biological activities. From the fragrant safrole in sassafras oil to the potent anticancer agent podophyllotoxin, nature has long hinted at the therapeutic potential locked within this deceptively simple ring system. In recent decades, medicinal chemists and pharmacologists have increasingly turned their attention to this versatile scaffold, leading to the discovery of novel derivatives with promising applications in oncology, infectious diseases, and agriculture.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core biological activities of compounds containing the benzo[d]dioxole moiety. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and insecticidal properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as an authoritative resource to inspire and facilitate the development of the next generation of benzo[d]dioxole-based therapeutics and agrochemicals.
I. Anticancer Activity: Inducing Apoptosis and Hindering Proliferation
The benzo[d]dioxole scaffold is a recurring theme in a number of potent anticancer agents, both natural and synthetic.[1] These compounds exert their cytotoxic effects through a variety of mechanisms, with the induction of programmed cell death, or apoptosis, being a central theme.
A. Mechanistic Insights: The Intrinsic Apoptotic Pathway
Many benzo[d]dioxole derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis.[2] This cascade of events is initiated by intracellular stress, such as that induced by chemotherapeutic agents, and culminates in the activation of a family of cysteine proteases known as caspases.
One key mechanism involves the inhibition of the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in maintaining redox homeostasis and promoting cell survival.[3] By inhibiting thioredoxin reductase (TrxR), benzo[d]dioxole-containing compounds can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[4] This, in turn, can trigger the mitochondrial release of cytochrome c.
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which subsequently activates the executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[2]
Furthermore, some benzo[d]dioxole derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial membrane permeability.[2] They can upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2, further promoting the release of cytochrome c.[2]
Caption: Intrinsic apoptosis pathway induced by benzo[d]dioxole compounds.
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of benzo[d]dioxole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Arsenical Conjugates | Molm-13 (Leukemia) | < 1 | [5] |
| K562 (Leukemia) | < 1 | [5] | |
| HL-60 (Leukemia) | < 1 | [5] | |
| 4T1 (Breast Cancer) | < 1 | [5] | |
| Thiosemicarbazones | A549 (Lung Cancer) | 10.67 ± 1.53 | [6] |
| C6 (Glioma) | 4.33 ± 1.04 | [6] | |
| Peptidyl Derivatives | Sarcoma-180 | - | [4] |
| Benzoxazole Hybrids | MCF-7 (Breast Cancer) | < 100 | [7] |
| A549 (Lung Cancer) | < 100 | [7] |
C. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[d]dioxole test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
The CAM assay is a well-established in vivo model to study angiogenesis and tumor growth.[8]
Principle: The highly vascularized chorioallantoic membrane of a developing chick embryo provides an ideal environment to observe the effects of compounds on tumor growth and the formation of new blood vessels.[9]
Step-by-Step Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Window Creation: On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.
-
Tumor Cell Implantation: On ED7, gently place a silicon ring on the CAM and inoculate cancer cells (e.g., 1 x 10^6 cells in 20 µL of medium) onto the membrane within the ring.
-
Compound Treatment: On ED8, topically apply the benzo[d]dioxole test compound onto the developing tumor.
-
Tumor Growth Monitoring: Monitor tumor growth daily.
-
Tumor Excision and Analysis: On ED12, excise the tumors, measure their weight and volume, and analyze for angiogenesis and apoptosis.[10]
II. Antimicrobial Activity: Disrupting Bacterial and Fungal Viability
The benzo[d]dioxole scaffold is present in numerous compounds exhibiting broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][11]
A. Mechanistic Insights
The antimicrobial mechanisms of benzo[d]dioxole derivatives are varied and can involve:
-
Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit crucial bacterial enzymes. For instance, certain benzodioxane-benzamide derivatives target the FtsZ protein, which is essential for bacterial cell division.[1]
-
Disruption of Membrane Integrity: The lipophilic nature of the benzo[d]dioxole moiety can facilitate the insertion of these compounds into the microbial cell membrane, leading to disruption of its structure and function. This can result in increased membrane permeability and leakage of intracellular components.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some benzo[d]dioxole derivatives have demonstrated the ability to inhibit biofilm formation, rendering the microbes more susceptible to conventional antimicrobial agents.
Caption: Antimicrobial mechanisms of benzo[d]dioxole compounds.
B. Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of benzo[d]dioxole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrazoles | Sarcina sp. | 0.08 (80 nM) | [8] |
| Staphylococcus aureus | 0.11 (110 nM) | [8] | |
| Imidazole Hybrids | Candida albicans | 0.148 (µmol/mL) | [12] |
| Candida tropicalis | 0.289 (µmol/mL) | [12] | |
| Peptidyl Derivatives | Bacillus subtilis | - | [4] |
| Benzoxazole Hybrids | Pseudomonas aeruginosa | 2 (mg/mL) | [13] |
| Klebsiella pneumoniae | 2 (mg/mL) | [13] | |
| Candida albicans | 2 (mg/mL) | [13] |
C. Experimental Protocols
Principle: The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the benzo[d]dioxole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Principle: Damage to the bacterial cell membrane results in the leakage of intracellular components, such as nucleic acids, which can be quantified by measuring the absorbance at 260 nm.
Step-by-Step Protocol:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Cell Suspension: Wash the bacterial pellet with a suitable buffer (e.g., PBS) and resuspend it to a specific optical density.
-
Compound Treatment: Add the benzo[d]dioxole compound to the bacterial suspension at its MIC or a multiple of the MIC.
-
Incubation: Incubate the mixture at 37°C with shaking.
-
Sample Collection: At different time intervals, collect aliquots of the suspension and centrifuge to pellet the bacteria.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 260 nm. An increase in absorbance over time indicates membrane damage.
III. Insecticidal Activity: A Synergistic Approach
Compounds containing the methylenedioxyphenyl (a synonym for the benzo[d]dioxole moiety in this context) group have a long history of use in agriculture as insecticide synergists.[14]
A. Mechanistic Insights: Inhibition of Cytochrome P450
The primary mechanism of insecticidal synergism by methylenedioxyphenyl compounds is the inhibition of cytochrome P450 monooxygenases (CYPs).[15][16] These enzymes are crucial for the detoxification of insecticides by insects.[14]
The methylenedioxyphenyl compound itself is metabolized by CYPs to a reactive carbene intermediate. This intermediate then binds to the heme iron of the cytochrome P450, forming a stable and inactive complex.[12] This irreversible inhibition of the detoxification enzymes prevents the breakdown of the primary insecticide, thus potentiating its effect.
Caption: Mechanism of insecticidal synergism by methylenedioxyphenyl compounds.
IV. Conclusion and Future Perspectives
The benzo[d]dioxole moiety has unequivocally established itself as a cornerstone in the design and discovery of biologically active compounds. Its presence in molecules with potent anticancer, antimicrobial, and insecticidal properties underscores its significance as a versatile pharmacophore. The mechanisms of action, though diverse, often converge on fundamental cellular processes such as apoptosis, cell division, and metabolic detoxification.
The future of benzo[d]dioxole-based research is bright and holds immense promise. For drug development professionals, the continued exploration of novel derivatives through combinatorial chemistry and structure-activity relationship studies will undoubtedly yield more potent and selective therapeutic agents. A deeper understanding of the specific molecular targets and signaling pathways will pave the way for the development of targeted therapies with improved efficacy and reduced side effects. In the realm of agriculture, the design of new synergists based on the benzo[d]dioxole scaffold could play a crucial role in managing insecticide resistance and promoting more sustainable pest control strategies.
As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the benzo[d]dioxole moiety is poised to remain at the forefront of innovation, offering a rich source of inspiration for the development of next-generation solutions to pressing challenges in human health and agriculture.
V. References
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences. [Link]
-
Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. (2020). ResearchGate. [Link]
-
Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. (2012). PubMed. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). National Center for Biotechnology Information. [Link]
-
Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. (2012). PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida Health. [Link]
-
Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. (2021). National Center for Biotechnology Information. [Link]
-
A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2020). MDPI. [Link]
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The Bromomethyl Group: A Linchpin in the Reactivity and Synthetic Versatility of Benzodioxole Derivatives
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its synthetic derivatization is key to exploring structure-activity relationships and developing novel therapeutic agents. Central to this endeavor is the strategic functionalization of the benzodioxole core, where the bromomethyl group emerges as a linchpin of reactivity. This technical guide provides an in-depth analysis of the role of the bromomethyl group in dictating the reaction pathways of benzodioxole derivatives. We will explore the causality behind experimental choices in nucleophilic substitution, free-radical, and organometallic coupling reactions, offering field-proven insights and detailed protocols for the modern research scientist.
The Benzodioxole Scaffold and the Strategic Importance of the Bromomethyl Group
The 1,3-benzodioxole (or methylenedioxybenzene) moiety is a bicyclic heterocycle where a benzene ring is fused to a 1,3-dioxole ring.[1] This structure is prevalent in a vast array of biologically active molecules. The methylenedioxy bridge is not merely a passive structural element; its two oxygen atoms act as electron-donating groups, enriching the aromatic ring with electron density. This electronic feature is fundamental to the reactivity of its derivatives.
The introduction of a bromomethyl group (-CH₂Br) at a benzylic position transforms the stable benzodioxole core into a highly versatile synthetic intermediate. Its importance stems from two key factors:
-
Enhanced Reactivity : The carbon of the bromomethyl group is at a benzylic position. Any reaction intermediate formed at this site—be it a carbocation (SN1), a radical, or the transition state of an SN2 reaction—is stabilized by resonance with the adjacent electron-rich aromatic ring. This inherent stability lowers the activation energy for a variety of transformations.[2][3]
-
Excellent Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can effectively stabilize the negative charge.[4] This property facilitates its displacement by a wide range of nucleophiles, making it an ideal handle for introducing molecular diversity.
This guide will dissect the three primary reaction manifolds enabled by the bromomethyl group: Nucleophilic Substitution, Free-Radical Reactions, and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Substitution Reactions: A Gateway to Functional Diversity
The polar carbon-bromine bond makes the benzylic carbon of a bromomethyl benzodioxole derivative a prime electrophilic site for nucleophilic attack.[2] The reaction can proceed through either an SN1 or SN2 mechanism, and the choice of pathway is a delicate interplay between the substrate structure, nucleophile strength, and solvent system.
2.1. Mechanistic Considerations: The SN1/SN2 Dichotomy
The electron-donating nature of the benzodioxole ring system plays a crucial role in stabilizing the benzylic carbocation that would be formed in an SN1 pathway.[3] This stabilization can make the SN1 route more accessible than for simple primary alkyl halides.
-
SN2 Pathway : Favored by strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) and polar aprotic solvents (e.g., DMF, Acetonitrile). The reaction proceeds via a concerted, single-step mechanism involving a backside attack on the electrophilic carbon.[5] This results in an inversion of stereochemistry if the carbon is chiral.
-
SN1 Pathway : Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water), which can solvate and stabilize both the carbocation intermediate and the leaving group.[6] The resonance stabilization of the benzylic carbocation by the benzodioxole ring makes this pathway particularly viable.[7]
Expert Insight: For a primary benzylic halide like 5-(bromomethyl)-1,3-benzodioxole, the SN2 mechanism is generally predominant, especially with potent nucleophiles.[2] However, the significant resonance stabilization of the potential carbocation means the SN1 pathway is a competing mechanism, particularly under solvolytic conditions. The choice of solvent is therefore a critical control parameter. Using a polar aprotic solvent like DMF will enhance the nucleophilicity of the attacking species and favor the SN2 pathway, while a polar protic solvent like ethanol will favor the SN1 pathway by stabilizing the ionic intermediates.
Diagram 1: SN1 vs. SN2 Pathways for Bromomethyl Benzodioxole
Caption: Competing SN1 and SN2 mechanisms for nucleophilic substitution.
2.2. Self-Validating Protocol: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][4][8]dioxole
This protocol demonstrates a classic SN2 reaction, where the potent nucleophile, sodium azide (NaN₃), displaces the bromide. The product is a key intermediate for synthesizing triazoles via "click chemistry".
Methodology:
-
Reaction Setup : To a solution of 5-bromo-6-(bromomethyl)benzo[d][4][8]dioxole (1.0 eq) in anhydrous methanol (MeOH), add sodium azide (1.2 eq).
-
Inert Atmosphere : Purge the reaction vessel with an inert gas, such as argon or nitrogen. This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Conditions : Heat the reaction mixture to reflux and maintain for 24 hours under an argon atmosphere. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, add water to the reaction mixture. The product, being organic, will precipitate or form an immiscible layer.
-
Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Trustworthiness Check: The success of this reaction is validated by characterization of the product. 1H NMR spectroscopy should confirm the disappearance of the bromomethyl peak and the appearance of a new peak for the azidomethyl group at a slightly different chemical shift. The yield for this reaction is typically very good, often around 88%, indicating a clean and efficient transformation.
| Reagent/Solvent | Role | Rationale for Choice |
| Sodium Azide (NaN₃) | Nucleophile | Azide is a strong nucleophile, favoring the SN2 mechanism for a primary benzylic bromide.[9] |
| Methanol (MeOH) | Solvent | A polar protic solvent that readily dissolves the ionic sodium azide. While it can favor SN1, the strong nucleophile ensures the SN2 pathway dominates. |
| Reflux Temperature | Condition | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |
Free-Radical Bromination: The Genesis of the Reactive Handle
The bromomethyl group itself is typically installed via a free-radical reaction at the benzylic position of a methyl-substituted benzodioxole. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).
3.1. Mechanism and Selectivity
The reaction proceeds via a radical chain mechanism, consisting of initiation, propagation, and termination steps.[7]
-
Initiation : A radical initiator (e.g., benzoyl peroxide or AIBN) or UV light generates a small number of bromine radicals (Br•) from NBS.
-
Propagation :
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance with the benzodioxole ring.[2][10]
-
The benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the bromomethyl product and a new bromine radical, which continues the chain.
-
-
Termination : Two radicals combine to end the chain.
Expert Insight: The high selectivity of NBS for benzylic bromination over other positions is a cornerstone of its utility.[11] The C-H bond at the benzylic position is weaker than other aliphatic or aromatic C-H bonds due to the stability of the resulting radical. Bromination is a highly selective radical process compared to chlorination, meaning it will almost exclusively target this weakest C-H bond.[2] Using NBS is critical as it maintains a low, steady concentration of Br₂, which favors the radical substitution pathway over competing electrophilic addition to the aromatic ring.
Diagram 2: Resonance Stabilization of the Benzodioxole Benzylic Radical
Caption: Delocalization of the unpaired electron into the aromatic ring.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
The bromomethyl group serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond between the benzylic carbon and an organic group from an organoboron reagent, offering a powerful method for constructing complex molecular architectures.[4]
4.1. The Suzuki-Miyaura Coupling: Mechanism and Key Components
The reaction follows a well-established catalytic cycle involving a Palladium(0) species.[12]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl benzodioxole derivative, forming a Pd(II) intermediate.
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires a base.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Expert Insight on Component Selection:
-
Palladium Catalyst : For electron-rich aryl halides (and by extension, benzylic halides attached to the electron-rich benzodioxole ring), bulky and electron-rich phosphine ligands are crucial.[13][14] Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance the rate of both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction conditions.[15]
-
Base : The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium complex more readily.[6][8] The choice of base can influence the reaction rate and selectivity.
-
Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
4.2. Self-Validating Protocol: Suzuki-Miyaura Coupling of a Benzodioxole Derivative
This protocol provides a general framework for coupling an arylboronic acid with a brominated benzodioxole derivative.[4]
Methodology:
-
Reaction Setup : To a dry round-bottom flask, add the brominated benzodioxole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%), an additional phosphine ligand (e.g., PPh₃, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[4]
-
Inert Atmosphere : Equip the flask with a reflux condenser, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition : Add anhydrous dioxane and a small amount of water via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[1]
Trustworthiness Check: The formation of the new C-C bond can be unequivocally confirmed by NMR and mass spectrometry. In the ¹H NMR spectrum, new aromatic signals corresponding to the coupled aryl group will appear, and the benzylic -CH₂- signal will likely shift. High-resolution mass spectrometry will confirm the molecular weight of the new, larger product. Successful coupling is often indicated by a distinct color change in the reaction mixture and a clear spot on the TLC plate corresponding to the less polar product.
Safety and Handling of Bromomethyl Benzodioxole Derivatives
Trustworthiness and Scientific Integrity: The utility of bromomethyl benzodioxole derivatives is matched by their potential hazards. Adherence to strict safety protocols is non-negotiable.
-
Hazard Class : These compounds are often classified as corrosive and skin sensitizers.[17] They can cause severe skin burns and eye damage.
-
Handling : Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[18] Avoid inhalation of dust or vapors and prevent any contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]
-
Spills : In case of a spill, absorb with a non-combustible material like sand or vermiculite. Do not use combustible materials like sawdust.[4]
Conclusion
The bromomethyl group is far more than a simple leaving group; it is a strategic enabler of chemical reactivity on the benzodioxole scaffold. Its unique electronic environment, a consequence of its benzylic position adjacent to the electron-rich benzodioxole ring, lowers the activation barriers for a host of critical synthetic transformations. By understanding the mechanistic underpinnings of nucleophilic substitution, free-radical halogenation, and palladium-catalyzed coupling, researchers can harness the power of the bromomethyl group to rationally design and synthesize novel benzodioxole derivatives. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals in drug discovery to confidently and safely utilize these versatile intermediates in the quest for new therapeutic agents.
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
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A Preliminary Investigation into the Antitumor Properties of Benzodioxole Structures: A Technical Guide
Preamble: The Benzodioxole Scaffold in Oncology
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a fascinating and privileged structural motif found in a plethora of natural products. While deceptively simple, this five-membered heterocyclic ring fused to a benzene ring is a cornerstone of compounds exhibiting profound biological activities. Its significance in oncology is underscored by its presence in several clinically important antitumor agents and a vast library of investigational compounds. This guide provides a technical deep-dive into the antitumor properties of benzodioxole-containing structures, elucidating their mechanisms of action and outlining robust, field-proven methodologies for their preclinical investigation. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to design, execute, and interpret experiments with confidence and precision.
Mechanistic Diversity of Benzodioxole-Based Antitumor Agents
The antitumor efficacy of benzodioxole structures is not monolithic; rather, it stems from the ability of the overall molecular architecture to interact with diverse and critical cellular targets. The benzodioxole group itself often plays a crucial role in modulating the molecule's metabolic stability, lipophilicity, and electronic properties, thereby fine-tuning its interaction with the biological target. Several key mechanisms have been identified.
Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for the formation of the mitotic spindle, a requisite for cell division.[1] Agents that interfere with microtubule dynamics are potent antimitotics, inducing cell cycle arrest and subsequent apoptosis.[2] The benzodioxole scaffold is central to some of the most well-known microtubule-targeting agents.
-
Podophyllotoxin: This naturally occurring lignan, isolated from the Mayapple plant, binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[3][4] This disruption of microtubule assembly leads to cell cycle arrest in the M phase and subsequent cell death.[4][5] While its systemic toxicity has limited its direct clinical use, it served as the foundational template for less toxic, semi-synthetic derivatives.[3][4]
-
Noscapine: An opium alkaloid, noscapine also binds to tubulin and modulates its dynamics.[6][7] Unlike harsh agents like vinca alkaloids, noscapine has a subtler effect, attenuating microtubule dynamics without altering the total polymer mass, which leads to mitotic arrest and the induction of apoptosis.[2][7][8] A key advantage is its remarkably low toxicity profile in animal models, making it and its derivatives highly promising therapeutic candidates.[7][9]
Inhibition of DNA Topoisomerase II
DNA topoisomerases are vital enzymes that resolve topological challenges in DNA, such as supercoiling, during replication and transcription.[10] Topoisomerase II (Topo II) functions by creating transient double-strand breaks to allow DNA strands to pass through each other.[10][11] "Poisons" of this enzyme stabilize the transient complex formed between Topo II and DNA, leading to permanent, lethal double-strand breaks.[10][11][12]
-
Etoposide and Teniposide: These are semi-synthetic derivatives of podophyllotoxin and are cornerstone chemotherapeutic agents.[12] By modifying the podophyllotoxin structure, their primary mechanism of action was shifted from tubulin binding to Topo II inhibition.[3] These drugs form a ternary complex with DNA and Topo II, preventing the re-ligation of the DNA strands and causing an accumulation of DNA breaks that trigger apoptosis.[11][13][14] Cancer cells, with their high proliferation rates, are particularly dependent on Topo II, providing a degree of selectivity for these agents.[12][13] Teniposide is noted to be more readily taken up by cells, resulting in greater intracellular accumulation and cytotoxicity compared to etoposide.[12]
Induction of Oxidative Stress
A more recently explored mechanism involves the modulation of cellular redox homeostasis. Some synthetic 1,3-benzodioxole derivatives have been shown to exert their anticancer effects by inhibiting the thioredoxin (Trx) system.[15][16] The Trx system is a key antioxidant system often upregulated in cancer cells to cope with high levels of reactive oxygen species (ROS). Inhibition of this system leads to a surge in oxidative stress, which damages cellular components and initiates apoptosis.[15][16]
The following table summarizes the primary targets and cellular consequences of key benzodioxole-containing compounds.
| Compound | Primary Molecular Target | Cellular Consequence | Key References |
| Podophyllotoxin | Tubulin | Inhibition of microtubule polymerization, M-phase arrest | [3][4] |
| Noscapine | Tubulin | Attenuation of microtubule dynamics, mitotic arrest, apoptosis | [2][6][7] |
| Etoposide | DNA Topoisomerase II | Stabilization of DNA-enzyme complex, DNA double-strand breaks, apoptosis | [10][11][17] |
| Teniposide | DNA Topoisomerase II | Stabilization of DNA-enzyme complex, DNA double-strand breaks, apoptosis | [12][18][19] |
| Synthetic Derivatives | Thioredoxin Reductase (TrxR) | Inhibition of antioxidant system, increased oxidative stress, apoptosis | [15][16] |
Core Signaling Pathways Implicated in Benzodioxole Antitumor Activity
The interaction of benzodioxole compounds with their molecular targets initiates a cascade of signaling events that culminate in cell death. Understanding these pathways is critical for mechanistic elucidation and for identifying biomarkers of response.
The Apoptotic Cascade
Apoptosis, or programmed cell death, is the primary mode of cell death induced by most benzodioxole antitumor agents. This can be triggered via two main routes:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stress, such as the extensive DNA damage caused by etoposide or the mitotic arrest induced by noscapine.[6][13] This stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then triggers the activation of a cascade of executioner enzymes called caspases (e.g., caspase-3), which dismantle the cell in an orderly fashion.[6][20]
-
The Extrinsic (Death Receptor) Pathway: Some evidence suggests that etoposide can also engage the extrinsic pathway by triggering the binding of Fas ligand (FasL) to its receptor on the cell surface, which directly activates the caspase cascade.[10]
The diagram below illustrates the convergence of Topo II inhibition and microtubule disruption on the apoptotic pathway.
Caption: Key antitumor mechanisms of benzodioxole compounds.
Cell Cycle Checkpoints
The cell cycle is a tightly regulated process with internal checkpoints that can halt progression if cellular damage is detected.[21] Both microtubule-targeting agents and DNA damaging agents activate these checkpoints.
-
G2/M Checkpoint: Benzodioxole derivatives that damage DNA (etoposide) or disrupt microtubule formation (noscapine, teniposide) frequently cause cells to arrest in the G2 or M phase of the cell cycle.[2][19] This arrest prevents the cell from dividing with a damaged genome or a faulty mitotic spindle. If the damage is irreparable, the cell is shunted towards apoptosis.[13]
Experimental Protocols for Preclinical Investigation
A multi-faceted approach is required to rigorously evaluate the antitumor properties of a novel benzodioxole compound. The following protocols represent a logical and robust workflow, from initial in vitro screening to in vivo efficacy confirmation.
Caption: Preclinical experimental workflow for a novel compound.
Protocol: Cell Viability (MTT) Assay
Rationale: This initial screen quantifies the dose-dependent cytotoxic or cytostatic effect of a compound on various cancer cell lines. The MTT assay measures the metabolic activity of cells, which generally correlates with cell number.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe an effect but ideally not longer than two cell doubling times.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).
Hypothetical Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Benzodioxole-X | HeLa | 5.2 ± 0.4 |
| Benzodioxole-X | MDA-MB-231 | 8.9 ± 0.7 |
| Etoposide (Control) | HeLa | 2.1 ± 0.2 |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: To determine if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of DNA damaging agents and antimitotics.[21][22] Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to DNA content.[22][23]
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells and preserves their morphology.[22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[23]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population to exclude doublets.[24] Generate a histogram of PI fluorescence intensity (on a linear scale) and quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M peak suggests cell cycle arrest at that stage.
Protocol: Apoptosis Detection by Western Blot
Rationale: To confirm that cell death occurs via apoptosis by detecting key molecular markers, such as the cleavage (activation) of caspases and the cleavage of their substrates like PARP.[25][26]
Methodology:
-
Protein Extraction: Treat cells as in the cell cycle protocol. Harvest cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C. A loading control (e.g., anti-β-actin or anti-GAPDH) must be included to verify equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Interpretation: The appearance of cleaved Caspase-3 (e.g., 17/19 kDa fragments) and cleaved PARP (e.g., an 89 kDa fragment) in compound-treated samples indicates the activation of the apoptotic cascade.
Protocol: In Vitro Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] It is the definitive experiment to confirm if a compound's primary mechanism is microtubule disruption.
Methodology:
-
Reagent Preparation: Use a commercially available fluorescence-based tubulin polymerization assay kit.[27] Prepare the tubulin reaction mix on ice, containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter that binds specifically to polymerized microtubules.[1]
-
Plate Setup: In a pre-warmed (37°C) 96-well plate, add small volumes of 10x concentrated test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.
-
Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well. The temperature shift to 37°C triggers polymerization.[1]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A normal polymerization curve is sigmoidal. An inhibitor will decrease the rate and maximal level of polymerization, while a stabilizer will often eliminate the lag phase and increase the polymerization rate.[27]
Protocol: In Vivo Tumor Xenograft Model Evaluation
Rationale: To assess the antitumor efficacy and general toxicity of a lead compound in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[28][29][30]
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (resuspended in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[28]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment and control groups (n=8-10 per group). Begin treatment administration (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[29] Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for apoptosis markers).
-
Efficacy Evaluation: Compare the final tumor weights and the tumor growth curves between the treated and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.
Conclusion and Future Directions
The benzodioxole scaffold represents a rich and validated starting point for the development of novel antitumor agents. Its versatility allows for the targeting of diverse and fundamental cellular processes, from cytoskeletal dynamics to DNA integrity and redox balance. The preliminary investigation of a new benzodioxole derivative requires a systematic and mechanistically driven approach. By progressing through a logical workflow of in vitro cytotoxicity screening, cell-based mechanistic assays, and direct biochemical target validation, researchers can build a compelling data package. This rigorous preclinical evaluation is essential for selecting the most promising candidates for advancement into more complex in vivo models and, ultimately, toward clinical development. The continued exploration of this privileged structure, guided by the robust methodologies outlined herein, holds significant promise for expanding the arsenal of effective cancer therapeutics.
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- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
- Molecular mechanisms of etoposide. PMC.
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- DRUG NAME: Teniposide. BC Cancer.
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- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute.
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- Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. PMC.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
- Podophyllotoxin. Wikipedia.
- Noscapine: An Effective Anti-Tumor Drug. Jetir.Org.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
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- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc..
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- Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI.
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- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Podophyllotoxin – Knowledge and References. Taylor & Francis Online.
- Determination of Caspase Activ
- Xenograft Models.
- 4.5.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
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- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
- Cell Cycle Analysis with Flow Cytometry. Biocompare.
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- Structures of benzodioxol derivatives having various biological activities.
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The Versatile Precursor: A Technical Guide to 5-(Bromomethyl)benzo[d]dioxole in Novel Drug Discovery
Abstract
The benzo[d]dioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs that exhibit a wide range of biological activities. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This technical guide focuses on a key derivative, 5-(Bromomethyl)benzo[d]dioxole, a versatile and highly reactive precursor for the synthesis of novel drug candidates. We will delve into the synthesis of this precursor, explore its reactivity, and provide detailed protocols for its derivatization into compounds with significant therapeutic potential, including anticonvulsant and anticancer agents. Furthermore, this guide will address the critical role of the benzodioxole moiety in drug metabolism, particularly its interaction with cytochrome P450 enzymes, a crucial consideration in modern drug design.
Introduction: The Significance of the Benzo[d]dioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a bicyclic heterocyclic moiety that has captured the attention of medicinal chemists for decades.[1] Its presence in natural products like safrole and sesamin, and in synthetic drugs such as the anticonvulsant Stiripentol, highlights its importance.[2] The dioxole ring is relatively electron-rich and planar, influencing the overall electronic and steric properties of the molecule.[3] This can lead to enhanced binding affinity with biological targets and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
5-(Bromomethyl)benzo[d]dioxole, also known as piperonyl bromide, serves as a pivotal building block in the elaboration of the benzodioxole core. The presence of the bromomethyl group provides a highly reactive electrophilic site, enabling a wide array of chemical transformations, most notably nucleophilic substitution and coupling reactions.[4] This reactivity allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, making it an ideal starting point for the exploration of new chemical space in drug discovery.
Synthesis and Physicochemical Properties of 5-(Bromomethyl)benzo[d]dioxole
The most common and efficient synthesis of 5-(Bromomethyl)benzo[d]dioxole involves the bromination of the corresponding alcohol, piperonyl alcohol (benzo[d]dioxole-5-yl)methanol. A widely used method is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[4]
Physicochemical Data: 5-(Bromomethyl)benzo[d]dioxole
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [4] |
| Molecular Weight | 215.04 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| CAS Number | 2606-51-1 | |
| Storage Temperature | -20°C |
Experimental Protocol: Synthesis of 5-(Bromomethyl)benzo[d]dioxole
Materials:
-
Piperonyl alcohol (benzo[d]dioxole-5-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of piperonyl alcohol (1.0 equivalent) in anhydrous DCM, add triphenylphosphine (1.1 equivalents) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(Bromomethyl)benzo[d]dioxole as a white solid.
Reactivity and Application in the Synthesis of Drug Candidates
The synthetic utility of 5-(Bromomethyl)benzo[d]dioxole stems from the reactivity of the benzylic bromide, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of amine, ether, thioether, and other functionalities, which are crucial for tuning the pharmacological properties of the target molecules.
Nucleophilic Substitution Reactions: Gateway to Bioactive Amines
The reaction of 5-(Bromomethyl)benzo[d]dioxole with primary or secondary amines is a straightforward and efficient method for synthesizing N-substituted benzo[d]dioxole derivatives. This reaction proceeds via a standard SN2 mechanism.[5]
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The Versatile Building Block: A Technical Guide to 5-(Bromomethyl)benzo[d]dioxole in Material Science
Foreword: Unveiling the Potential of a Unique Benzodioxole Derivative
In the dynamic landscape of material science, the pursuit of novel functional molecules that can serve as versatile building blocks is paramount. 5-(Bromomethyl)benzo[d]dioxole, a derivative of the naturally occurring benzodioxole moiety, has emerged as a compound of significant interest. While its applications in medicinal chemistry are increasingly recognized, its potential within material science remains a compelling area of exploration. This technical guide aims to provide researchers, scientists, and professionals in material development with a comprehensive understanding of the synthesis, properties, and, most importantly, the diverse applications of 5-(Bromomethyl)benzo[d]dioxole in the creation of advanced materials. We will delve into the causality behind its reactivity and explore its role in polymerization, surface functionalization, and the synthesis of novel functional materials, supported by detailed protocols and mechanistic insights.
Core Characteristics of 5-(Bromomethyl)benzo[d]dioxole
5-(Bromomethyl)benzo[d]dioxole, with the chemical formula C₈H₇BrO₂, is a crystalline solid characterized by a benzodioxole core functionalized with a reactive bromomethyl group.[1] This unique combination of a rigid, aromatic backbone and a labile bromine atom is the cornerstone of its utility in materials synthesis.
Table 1: Physicochemical Properties of 5-(Bromomethyl)benzo[d]dioxole
| Property | Value | Reference |
| Molecular Weight | 215.04 g/mol | |
| Appearance | White crystalline solid | [1] |
| Chemical Formula | C₈H₇BrO₂ | |
| Solubility | Soluble in many organic solvents | [1] |
| Storage | Recommended at -20°C |
The benzodioxole unit imparts specific electronic and structural features to the molecule, while the bromomethyl group serves as a highly reactive site for a variety of chemical transformations. This dual functionality allows for its incorporation into a wide array of material architectures.
Synthesis of 5-(Bromomethyl)benzo[d]dioxole: A Step-by-Step Protocol
The reliable synthesis of high-purity 5-(Bromomethyl)benzo[d]dioxole is the crucial first step for its application in material science. Several synthetic routes have been reported, with the bromomethylation of a suitable benzodioxole precursor being a common strategy. A widely adopted and efficient method involves the Appel reaction.
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes the synthesis of a related compound, 5-bromo-6-(bromomethyl)benzo[d][2][3]dioxole, which illustrates the principles of the Appel reaction for bromomethylation.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-bromobenzo[d][2][3]dioxol-5-yl)methanol in anhydrous dichloromethane.
-
Add triphenylphosphine to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-bromo-6-(bromomethyl)benzo[d][2][3]dioxole.
Causality of Experimental Choices: The Appel reaction is chosen for its mild conditions and high efficiency in converting alcohols to alkyl bromides. The use of an inert atmosphere and anhydrous solvents is critical to prevent side reactions and ensure high yields. The purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts, yielding a product of sufficient purity for subsequent material synthesis.
Applications in Material Science: A Realm of Possibilities
The inherent reactivity of the bromomethyl group makes 5-(Bromomethyl)benzo[d]dioxole a versatile precursor for a range of materials. While concrete, extensively documented applications in material science are still emerging, its chemical structure strongly suggests its utility in several key areas.
Potential as a Photoinitiator for Polymerization
One of the most promising, albeit currently speculative, applications of 5-(Bromomethyl)benzo[d]dioxole is in the field of photopolymerization.[1] The molecule's structure is analogous to other aromatic compounds bearing a labile halide, which are known to act as photoinitiators.
Proposed Mechanism of Photoinitiation:
Upon absorption of UV light, the carbon-bromine bond in 5-(Bromomethyl)benzo[d]dioxole can undergo homolytic cleavage to generate a benzodioxole-5-ylmethyl radical and a bromine radical. These highly reactive radical species can then initiate the chain-growth polymerization of various vinyl monomers.
Caption: Proposed photoinitiation mechanism of 5-(Bromomethyl)benzo[d]dioxole.
This potential application opens doors for its use in UV-curable coatings, adhesives, and inks, where rapid and spatially controlled polymerization is required. Further research is needed to validate this mechanism and to determine the efficiency of 5-(Bromomethyl)benzo[d]dioxole as a photoinitiator for various monomer systems.
A Versatile Monomer for Functional Polymers
The bifunctional nature of 5-(Bromomethyl)benzo[d]dioxole, possessing both a polymerizable aromatic core and a reactive handle, makes it an attractive monomer for the synthesis of functional polymers. These polymers can be designed to have specific optical, electronic, or biological properties.
Example Synthetic Pathway: Towards Conjugated Polymers
Derivatives of 5-(Bromomethyl)benzo[d]dioxole can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create conjugated polymers. These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Caption: Synthetic route to conjugated polymers using a benzodioxole derivative.
The incorporation of the benzodioxole unit can influence the electronic properties of the resulting polymer, such as its HOMO/LUMO energy levels and bandgap, thereby tuning its performance in electronic devices.
Surface Functionalization and Modification
The reactive bromomethyl group of 5-(Bromomethyl)benzo[d]dioxole provides a powerful tool for the chemical modification of surfaces. By grafting this molecule onto a substrate, the surface properties can be tailored for specific applications, such as improving adhesion, altering wettability, or introducing biocompatibility.
Experimental Workflow: Surface Grafting
A general approach for surface functionalization involves the reaction of the bromomethyl group with surface-bound nucleophiles, such as hydroxyl or amine groups.
Caption: General workflow for surface functionalization with 5-(Bromomethyl)benzo[d]dioxole.
This surface modification strategy can be applied to a wide range of materials, including polymers, metals, and ceramics, to create interfaces with tailored chemical and physical properties.
Future Outlook and Concluding Remarks
5-(Bromomethyl)benzo[d]dioxole stands as a promising and versatile building block for the advancement of material science. Its unique combination of a rigid aromatic core and a highly reactive functional group opens up a vast design space for the creation of novel materials with tailored properties. While its full potential is still being uncovered, the prospective applications in photopolymerization, functional polymers, and surface engineering are particularly exciting.
As a Senior Application Scientist, I encourage the research community to further explore the capabilities of this intriguing molecule. In-depth studies into its role as a photoinitiator, its incorporation into novel polymer architectures, and its utility in creating functional surfaces will undoubtedly lead to significant advancements in various technological fields. The journey of 5-(Bromomethyl)benzo[d]dioxole in material science is just beginning, and its future impact is poised to be substantial.
References
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions with 5-(Bromomethyl)benzo[d]dioxole
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Mechanistic Principles and Practical Methodologies for the Functionalization of 5-(Bromomethyl)benzo[d]dioxole
Preamble: The Strategic Value of 5-(Bromomethyl)benzo[d]dioxole
5-(Bromomethyl)benzo[d]dioxole, also known as 3,4-methylenedioxybenzyl bromide, is a highly valuable bifunctional electrophile in modern organic synthesis. Its structure, featuring a reactive bromomethyl group appended to a benzodioxole scaffold, makes it a cornerstone for building complex molecular architectures.[1] The benzodioxole moiety is a common feature in numerous biologically active natural products and synthetic pharmaceuticals, including anticonvulsant agents and root growth promoters.[2][3] The true synthetic power of this reagent lies in the reactivity of the C-Br bond, which is readily displaced by a wide range of nucleophiles.
This document serves as a comprehensive technical guide to understanding and executing nucleophilic substitution reactions with this substrate. We will move beyond simple procedural lists to explore the underlying mechanistic dichotomy that governs its reactivity, providing the rationale needed to control reaction outcomes and troubleshoot synthetic challenges.
Mechanistic Considerations: The SN1/SN2 Dichotomy of a Benzylic Halide
As a benzylic halide, 5-(Bromomethyl)benzo[d]dioxole occupies a unique position in reactivity, capable of proceeding through both SN1 (unimolecular) and SN2 (bimolecular) pathways.[4][5] The choice between these two mechanisms is not arbitrary; it is a direct consequence of the reaction conditions you, the scientist, choose to employ.
The SN1 (Dissociative) Pathway
The SN1 mechanism is a stepwise process initiated by the departure of the bromide leaving group to form a carbocation intermediate.[6][7] For 5-(Bromomethyl)benzo[d]dioxole, this pathway is viable because the resulting primary benzylic carbocation is significantly stabilized by resonance. The positive charge is delocalized across the benzylic carbon and into the π-electron system of the aromatic ring.[4][5]
-
Causality: The stability of this carbocation intermediate is the single most important factor enabling the SN1 pathway.[8] Reactions that promote the formation and stability of this intermediate will favor the SN1 mechanism.
Caption: The SN1 mechanism proceeds via a slow, rate-determining carbocation formation step.
The SN2 (Concerted) Pathway
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6][7] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral.
-
Causality: The substrate is a primary halide, meaning the electrophilic carbon is sterically unhindered, which is ideal for an SN2 reaction.[9][10] Furthermore, the transition state of this reaction is stabilized by the adjacent π-system of the aromatic ring, which lowers the activation energy and accelerates the reaction rate compared to a simple primary alkyl halide.[4]
Caption: The SN2 mechanism involves a single, concerted transition state.
Application Notes: A Strategic Guide to Reaction Control
Controlling the outcome of a reaction with 5-(Bromomethyl)benzo[d]dioxole requires a deliberate choice of nucleophile, solvent, and other reagents. The following table summarizes the key factors.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |
| Substrate | N/A (Substrate is primary) | Primary Benzylic Halide | Low steric hindrance at the reaction center is a primary driver for the SN2 mechanism.[8][10] |
| Nucleophile | Weak (H₂O, ROH, RCOOH) | Strong (N₃⁻, CN⁻, RS⁻, I⁻) | A strong nucleophile is required to actively displace the leaving group in the concerted SN2 step. Weak nucleophiles wait for the carbocation to form.[8][9] |
| Solvent | Polar Protic (Methanol, Water) | Polar Aprotic (DMF, Acetonitrile, DMSO) | Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[8][10] |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | The bromide ion is a stable anion, making it a good leaving group for both mechanisms.[9] |
Validated Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, proper workup, and purification.
General Experimental Workflow
Caption: Standard workflow for a nucleophilic substitution reaction.
Protocol 1: Synthesis of 5-(Azidomethyl)benzo[d]dioxole (SN2 Pathway)
This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent, creating classic SN2 conditions. This transformation is a key step in synthesizing more complex heterocyclic structures via "click chemistry".
-
Materials:
-
5-(Bromomethyl)benzo[d]dioxole (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-(Bromomethyl)benzo[d]dioxole and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
-
-
Scientist's Notes:
-
Causality: DMF is the solvent of choice as it is polar aprotic, solubilizing the ionic sodium azide while enhancing the nucleophilicity of the azide anion for a rapid SN2 reaction.[8]
-
Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy (disappearance of the starting material CH₂Br signal at ~4.5 ppm and appearance of the product CH₂N₃ signal at ~4.3 ppm) and IR spectroscopy (strong, sharp azide stretch at ~2100 cm⁻¹).
-
Protocol 2: Synthesis of N-((Benzo[d][4][11]dioxol-5-yl)methyl)aniline (SN2 Pathway with an Amine)
This protocol demonstrates the reaction with a neutral amine nucleophile, a common transformation in medicinal chemistry.[2][11] An external base is required.
-
Materials:
-
5-(Bromomethyl)benzo[d]dioxole (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
1 M HCl solution
-
1 M NaOH solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 5-(Bromomethyl)benzo[d]dioxole, potassium carbonate, and anhydrous acetonitrile.
-
Add aniline to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux (approx. 82 °C) for 8-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Perform an acid wash with 1 M HCl to remove excess aniline, followed by a base wash with 1 M NaOH, and a final brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Scientist's Notes:
-
Causality: Potassium carbonate is a non-nucleophilic base used to neutralize the HBr generated during the reaction. Without it, the HBr would protonate the aniline, converting the nucleophile into a non-nucleophilic anilinium salt and halting the reaction.[11]
-
Validation: Characterization by ¹H NMR will show the new benzylic CH₂ signal adjacent to the NH proton. Mass spectrometry will confirm the expected molecular weight of the product.
-
Safety Precautions
-
5-(Bromomethyl)benzo[d]dioxole is a lachrymator and is corrosive, causing skin burns and eye damage.[1] It may also cause an allergic skin reaction.
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this and all other reagents before beginning any experimental work.
References
- Title: NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions Source: Google Cloud Search URL
- Title: 8.3.
- Title: Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction Source: World Researchers Associations URL
- Title: 13.
- Title: What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
- Title: 28.b)
- Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)
- Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: NIH National Center for Biotechnology Information URL
- Title: Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry Source: Google Cloud Search URL
-
Title: Design and Synthesis of 5-Substituted Benzo[d][4]dioxole Derivatives as Potent Anticonvulsant Agents Source: PubMed URL:
- Title: Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines Source: Benchchem URL
-
Title: 5-(Bromomethyl)benzo[d][4]dioxole Source: Smolecule URL:
- Title: 5-(Bromomethyl)
- Title: Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry Source: YouTube URL
- Title: Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction Source: YouTube URL
- Title: Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 Source: YouTube URL
Sources
- 1. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
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- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
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- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Suzuki-Miyaura Coupling of 5-(Bromomethyl)benzo[d]dioxole for the Synthesis of Bio-relevant Scaffolds
Introduction: The Significance of the Benzodioxole Moiety
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic and conformational properties contribute to the biological activities of compounds ranging from anticancer agents to antidepressants.[2] Consequently, the development of robust and efficient synthetic methodologies to functionalize this core is of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[3][4] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid derivatives have cemented its role in modern organic synthesis.[4][5]
This guide provides a detailed exploration of the application of 5-(Bromomethyl)benzo[d]dioxole as an electrophilic partner in Suzuki-Miyaura coupling reactions. Unlike traditional Suzuki couplings that involve sp²-hybridized aryl halides, the use of a benzylic sp³-hybridized halide introduces specific mechanistic nuances and requires careful optimization of reaction parameters. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 5-(Bromomethyl)benzo[d]dioxole. This is often the rate-determining step. For benzylic halides, this step typically proceeds with an inversion of stereochemistry at the carbon center.[4][9] This addition forms a Pd(II) complex.
-
Transmetalation: Before the organoboron reagent (e.g., an arylboronic acid) can participate, it must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate).[6][10] This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is known as transmetalation.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][11]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, each playing a critical role in stabilizing intermediates and facilitating the key transformations.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide.
Experimental Protocol: Synthesis of 5-Arylmethyl-1,3-benzodioxoles
This protocol provides a general method for the Suzuki-Miyaura coupling of 5-(Bromomethyl)benzo[d]dioxole with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials & Equipment:
-
5-(Bromomethyl)benzo[d]dioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Phosphine ligand (e.g., JohnPhos, SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
TLC plates, rotary evaporator, column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% JohnPhos), the base (e.g., 2.5 equivalents K₂CO₃), and the arylboronic acid (1.3 equivalents).
-
Rationale: Assembling the solid components first under an inert atmosphere prevents degradation of the air-sensitive catalyst and ligand.[12] The base is crucial for activating the boronic acid for the transmetalation step.[10]
-
-
Reagent Addition:
-
Add 5-(Bromomethyl)benzo[d]dioxole (1.0 equivalent) to the flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Rationale: Removing oxygen is critical as it can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[13][14]
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes or by using a freeze-pump-thaw method (3 cycles).
-
Rationale: Solvents must be anhydrous and free of dissolved oxygen. DMF is a common choice for benzylic couplings, providing good solubility for the reagents.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-(Bromomethyl)benzo[d]dioxole) is consumed.
-
Rationale: Elevated temperatures are often required to drive the oxidative addition and other steps in the catalytic cycle to completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Rationale: Chromatography is typically necessary to remove residual catalyst, ligand, and any side products formed during the reaction.[15]
-
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling of benzylic bromides is highly sensitive to the reaction parameters. The following table summarizes key variables and their general effects, providing a starting point for optimization.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require an external ligand.[10] PdCl₂(dppf) is a stable Pd(II) precatalyst that is often effective for benzylic couplings.[15] |
| Ligand | Bulky, electron-rich phosphines: JohnPhos, SPhos, RuPhos. Others: PPh₃, dppf | Bulky, electron-rich phosphine ligands (Buchwald-type) are known to accelerate both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions for challenging substrates like benzylic halides.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step but may not be compatible with base-sensitive functional groups.[14][15] K₂CO₃ is a good starting point.[12] |
| Solvent | Aprotic polar: DMF, Dioxane. Aromatic: Toluene. Ethers: THF, CPME | DMF is often effective for these couplings.[12] Biphasic systems (e.g., Toluene/H₂O or Dioxane/H₂O) can also be highly effective, as water can help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[11][15] |
| Temperature | Room Temperature to 120 °C | While some highly active catalyst systems can work at room temperature, benzylic bromide couplings often require heating (80-110 °C) to achieve reasonable reaction rates.[16] Microwave irradiation can significantly shorten reaction times.[12][16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized). 2. Protodeborylation of boronic acid. 3. Inappropriate ligand/base/solvent combination. | 1. Ensure rigorous degassing and use of anhydrous solvents. 2. Use the boronic acid promptly after purchase/synthesis or consider using more stable boronate esters (e.g., pinacol esters).[11] 3. Screen different conditions based on the table in Section 4. Start with a robust system like Pd(OAc)₂/JohnPhos with K₂CO₃ in DMF or Dioxane/H₂O. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing technique (use freeze-pump-thaw or extended sparging with inert gas). Ensure all joints in the glassware are well-sealed.[13] |
| Hydrodehalogenation | The benzyl bromide is reduced to the corresponding methyl-benzodioxole. | This side-reaction can be promoted by certain solvents (like alcohols) or bases.[11] Ensure the solvent is not a hydride source and consider a different base (e.g., switch from a carbonate to a phosphate). |
| Bibenzyl Formation | Homocoupling of the 5-(Bromomethyl)benzo[d]dioxole starting material. | This can occur with highly reactive benzylic halides. Lowering the reaction temperature or using a less reactive catalyst system might mitigate this. Ensure slow addition of the benzyl bromide if possible.[15] |
Safety Precautions
-
Reagents: 5-(Bromomethyl)benzo[d]dioxole is a lachrymator and should be handled in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Inert Atmosphere: Reactions under inert gas should be performed using appropriate Schlenk line techniques.
-
Pressure: When heating reactions in sealed vials, do not exceed 2/3 of the vial's volume and always use a blast shield.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
References
-
Shrestha, B., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
-
Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
D'Augusta, J. P., et al. (2012). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Polshettiwar, V. & Varma, R. S. (2008). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Le, T. N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bio, M. M., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]
-
Komine, N., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
PrepChem. Synthesis of 5-(Oxiranylmethyl)-1,3-benzodioxole. [Link]
-
Newman, S. G. & Dreher, S. D. (2018). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Lee, J. & Lee, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Thongratkaew, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]
-
Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Google Patents. Synthesis of (S)
-
Wikipedia. Suzuki reaction. [Link]
-
Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
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- 3. thieme-connect.com [thieme-connect.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Aporphine Alkaloids from 5-(Bromomethyl)benzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of Aporphine Alkaloids
Aporphine alkaloids represent a large and structurally diverse family of isoquinoline alkaloids, with over 700 known members isolated from various plant species.[1] These compounds have garnered significant attention from the scientific community due to their wide range of potent pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The intricate tetracyclic core of aporphines, featuring a dibenzo[de,g]quinoline skeleton, presents a formidable and attractive challenge for synthetic chemists. This document provides a detailed, step-by-step guide for the synthesis of aporphine alkaloids, commencing with the readily available starting material, 5-(Bromomethyl)benzo[d]dioxole.
Retrosynthetic Strategy: A Modular Approach
A logical retrosynthetic analysis of the aporphine core (I) reveals a key disconnection at the biaryl bond, leading back to a 1-benzyltetrahydroisoquinoline intermediate (II). This intermediate, in turn, can be constructed from a suitably substituted N-benzylphenethylamine precursor (III). This precursor is readily accessible through the N-alkylation of a phenethylamine derivative with 5-(Bromomethyl)benzo[d]dioxole (IV), our designated starting material. This modular approach allows for the systematic construction of the aporphine skeleton, with key strategic bond formations at each stage.
Caption: Retrosynthetic analysis of the aporphine alkaloid core.
Synthetic Workflow: From Starting Material to Aporphine Core
The overall synthetic strategy is a multi-step process that involves the initial coupling of the two key aromatic fragments, followed by the sequential construction of the heterocyclic rings.
Caption: Overall synthetic workflow for the preparation of aporphine alkaloids.
Part 1: Synthesis of the N-Benzylphenethylamine Precursor
The initial step involves the crucial N-alkylation of a commercially available phenethylamine derivative with our starting material, 5-(Bromomethyl)benzo[d]dioxole. This reaction establishes the carbon-nitrogen bond that will become part of the central piperidine ring of the aporphine core.
Protocol 1: N-Alkylation of 3,4-Dimethoxyphenethylamine
Rationale: The selection of 3,4-dimethoxyphenethylamine is strategic as the methoxy groups are common substituents in naturally occurring aporphine alkaloids and serve to activate the aromatic ring for subsequent electrophilic cyclization. The use of a non-nucleophilic base is essential to prevent side reactions with the benzylic bromide.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3,4-Dimethoxyphenethylamine | 1.0 | 181.23 | 1.81 g |
| 5-(Bromomethyl)benzo[d]dioxole | 1.1 | 215.04 | 2.37 g |
| Diisopropylethylamine (DIPEA) | 1.5 | 129.24 | 2.5 mL |
| Acetonitrile (anhydrous) | - | 41.05 | 50 mL |
Procedure:
-
To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (50 mL) under an inert atmosphere (N₂ or Ar), add diisopropylethylamine (1.5 eq).
-
Add a solution of 5-(Bromomethyl)benzo[d]dioxole (1.1 eq) in anhydrous acetonitrile (10 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 20-50% Ethyl acetate in Hexane) to afford N-(benzo[d]dioxol-5-ylmethyl)-3,4-dimethoxyphenethylamine as a pale yellow oil.
Expected Yield: 80-90%
Part 2: Construction of the Tetrahydroisoquinoline Core
With the N-benzylphenethylamine precursor in hand, the next critical phase is the formation of the tetrahydroisoquinoline ring system. Two classical and highly effective methods are presented here: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. The choice between these methods may depend on the specific substitution pattern of the desired aporphine and the desired overall synthetic strategy.
Method A: Bischler-Napieralski Reaction and Reduction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[4][5]
Rationale: The formation of an amide is a prerequisite for the Bischler-Napieralski cyclization. Phenylacetyl chloride is chosen here as it will ultimately form the benzyl group at the C-1 position of the tetrahydroisoquinoline.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| N-(benzo[d]dioxol-5-ylmethyl)-3,4-dimethoxyphenethylamine | 1.0 | 315.37 | 3.15 g |
| Phenylacetyl chloride | 1.2 | 154.59 | 1.8 mL |
| Triethylamine | 1.5 | 101.19 | 2.1 mL |
| Dichloromethane (anhydrous) | - | 84.93 | 50 mL |
Procedure:
-
Dissolve N-(benzo[d]dioxol-5-ylmethyl)-3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add phenylacetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can often be used in the next step without further purification.
Rationale: Phosphorus oxychloride is a common and effective dehydrating agent for this cyclization. The reaction proceeds via an intramolecular electrophilic aromatic substitution.[6]
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Crude Amide from Protocol 2a | 1.0 | - | ~4.3 g |
| Phosphorus oxychloride (POCl₃) | 3.0 | 153.33 | 2.8 mL |
| Toluene (anhydrous) | - | 92.14 | 50 mL |
Procedure:
-
Dissolve the crude amide from the previous step in anhydrous toluene (50 mL).
-
Add phosphorus oxychloride (3.0 eq) and heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.
Rationale: Sodium borohydride is a mild and selective reducing agent for the imine functionality of the dihydroisoquinoline.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Crude 3,4-Dihydroisoquinoline | 1.0 | - | ~4.1 g |
| Sodium borohydride (NaBH₄) | 2.0 | 37.83 | 0.76 g |
| Methanol | - | 32.04 | 50 mL |
Procedure:
-
Dissolve the crude dihydroisoquinoline in methanol (50 mL) and cool to 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel to afford 1-(benzo[d]dioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
Method B: Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a more direct route to the tetrahydroisoquinoline core by condensing the N-benzylphenethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[7][8]
Rationale: The reaction with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) will install the C-1 carbon of the tetrahydroisoquinoline. The acidic conditions facilitate the formation of an iminium ion, which is the key electrophile for the cyclization.[9]
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| N-(benzo[d]dioxol-5-ylmethyl)-3,4-dimethoxyphenethylamine | 1.0 | 315.37 | 3.15 g |
| Paraformaldehyde | 1.5 | 30.03 | 0.45 g |
| Trifluoroacetic acid (TFA) | - | 114.02 | 10 mL |
| Dichloromethane (anhydrous) | - | 84.93 | 40 mL |
Procedure:
-
To a solution of N-(benzo[d]dioxol-5-ylmethyl)-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (40 mL), add paraformaldehyde (1.5 eq).
-
Add trifluoroacetic acid (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel to yield 1-(benzo[d]dioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
Part 3: The Crucial Biaryl Coupling: Forming the Aporphine Core
The final and most defining step in the synthesis of aporphine alkaloids is the intramolecular biaryl coupling of the 1-benzyltetrahydroisoquinoline intermediate. This reaction forms the characteristic biphenyl linkage and completes the tetracyclic aporphine skeleton. Several methods have been developed for this transformation, with photochemical and palladium-catalyzed approaches being particularly effective.
Method A: Photochemical Oxidative Cyclization
Rationale: Photochemical cyclization offers a mild and often high-yielding method for the formation of the biaryl bond. The reaction proceeds through a radical mechanism initiated by UV irradiation.[10]
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-(benzo[d]dioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 | 327.38 | 1.0 g |
| Iodine (I₂) | 1.2 | 253.81 | 0.93 g |
| Sodium bicarbonate (NaHCO₃) | 2.0 | 84.01 | 0.51 g |
| Acetonitrile | - | 41.05 | 200 mL |
Procedure:
-
Dissolve the 1-benzyltetrahydroisoquinoline (1.0 eq), iodine (1.2 eq), and sodium bicarbonate (2.0 eq) in acetonitrile (200 mL) in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Irradiate the stirred solution with a high-pressure mercury lamp for 4-8 hours, while maintaining the temperature at around 20-25 °C using a cooling fan.
-
Monitor the reaction by TLC. Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel to afford the aporphine alkaloid.
Method B: Palladium-Catalyzed Intramolecular C-H Arylation
Rationale: Palladium-catalyzed C-H activation and arylation has emerged as a powerful tool for the construction of biaryl linkages. This method can offer high regioselectivity and functional group tolerance.[11]
| Reagent/Catalyst/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-(benzo[d]dioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 | 327.38 | 1.0 g |
| Palladium(II) acetate (Pd(OAc)₂) | 0.1 | 224.50 | 69 mg |
| Tricyclohexylphosphine (PCy₃) | 0.2 | 280.42 | 172 mg |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 0.84 g |
| 1,4-Dioxane (anhydrous) | - | 88.11 | 50 mL |
Procedure:
-
To a flame-dried Schlenk flask, add the 1-benzyltetrahydroisoquinoline (1.0 eq), palladium(II) acetate (0.1 eq), tricyclohexylphosphine (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the aporphine alkaloid.
Characterization and Purification
The identity and purity of the synthesized intermediates and the final aporphine alkaloid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants for the aporphine skeleton should be compared with literature data.[1][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the synthesized compounds.
-
Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring. Column chromatography on silica gel or preparative HPLC are common methods for the purification of aporphine alkaloids.[13][14]
Conclusion
The synthetic strategy outlined in these application notes provides a robust and versatile pathway for the synthesis of aporphine alkaloids starting from 5-(Bromomethyl)benzo[d]dioxole. By employing well-established and reliable chemical transformations, researchers can access a variety of aporphine analogues for further investigation in drug discovery and development. The choice of specific reagents and reaction conditions can be tailored to the desired substitution pattern of the target aporphine, making this a flexible and powerful synthetic approach.
References
- Carson, M. C., de Lima Neto, J., Duggal, K. B., Menezes, P. H., & Kozlowski, M. C. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry.
- Cava, M. P., Mitchell, M. J., Havlicek, S. C., Lindert, A., & Spangler, R. J. (1970). Photochemical routes to aporphines. New syntheses of nuciferine and glaucine. The Journal of Organic Chemistry, 35(1), 175–178.
- Deng, S., Chen, S., Wang, Y., Wu, Y., & Guo, X. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Molecules, 19(3), 2736–2748.
- de Andrade, J. P., Pires, L. F. B., & de Oliveira, M. C. C. (2023). 13C NMR spectroscopic data of aporphine alkaloids. Alkaloids: Chemistry and Biology, 89, 39-171.
- Hart, D. J., & Burnett, D. A. (1986). Conformational effects on the oxidative coupling of benzyltetrahydroisoquinolines to morphinan and aporphine alkaloids. The Journal of Organic Chemistry, 51(20), 3904–3913.
- Kupchan, S. M., Moniot, J. L., Kanojia, R. M., & O'Brien, J. B. (1971). Photochemical synthesis of aporphines. The Journal of Organic Chemistry, 36(17), 2413–2417.
- Lin, C.-H., Lin, C.-C., & Chen, C.-Y. (2022). Three New Aporphine Alkaloids with Glucose Consumption Increase Activity from Cassytha filiformis. Molecules, 27(19), 6296.
- Su, C., Xu, W.-H., Guo, R.-L., Zhang, X.-L., Zhu, X.-Q., Gao, Y.-R., & Wang, Y.-Q. (2021). Synthesis of Aporphine Analogues via Palladium-Catalyzed Intramolecular Aryl–Aryl Dehydrogenative Coupling. The Journal of Organic Chemistry, 86(19), 13618–13630.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Neumeyer, J. L., Oh, S. K., & Weinhardt, K. K. (1979). Aporphines, 21. (1,2) Dopaminergic activity of aporphine and benzylisoquinoline derivatives. Synthesis of 8-hydroxyaporphines and 1-(hydroxybenzyl)-2-n-propyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 22(8), 999–1001.
- Sur, S., & Hamilton, A. D. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Chemical Society Reviews, 39(11), 4359–4381.
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Teledyne ISCO. (2012).
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Kupchan, S. M., & Kanojia, R. M. (1966). Aporphines. V. A new photochemical synthesis of aporphines. Tetrahedron Letters, 7(45), 5353–5357.
-
Beilstein Journals. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Retrieved from [Link]
- Ali, G., & Cuny, G. D. (2021). 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. Molecules, 26(15), 4529.
-
Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]
-
Sorbead India. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Szantay, C., & Dornyei, G. (2023). Diastereoselective Synthesis of (–)
- Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
- Gawronski, J., & Gawronska, K. (2000). Enantioselective modification of the Pomeranz±Fritsch± Bobbitt synthesis of tetrahydroisoquinoline alkaloids. Tetrahedron: Asymmetry, 11(11), 2359–2366.
-
TSI Journals. (2008). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]
- Sur, S., & Hamilton, A. D. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(1), 130–140.
-
Wikipedia contributors. (2023). Aporphine alkaloids. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
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The 3,4-Methylenedioxybenzyl (MDB) Group: A Versatile Protecting Group for Phenols in Complex Synthesis
Introduction: Navigating Phenol Protection in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the judicious use of protecting groups is a cornerstone of strategic success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often necessitate temporary masking to ensure chemoselectivity during sensitive transformations. The ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups within the molecule.
This application note introduces the 3,4-Methylenedioxybenzyl (MDB) group as a versatile and valuable protecting group for phenols. The MDB group, installed using 5-(Bromomethyl)benzo[d]dioxole (also known as 3,4-Methylenedioxybenzyl bromide or MDB-Br), offers a unique profile that combines the stability of a benzyl ether with enhanced lability under specific oxidative and acidic conditions, providing a strategic advantage in complex synthetic routes.
The MDB Group: A Strategic Choice Analogous to the PMB Group
The MDB protecting group can be conceptually understood as a close analog of the widely used p-methoxybenzyl (PMB) group. The electron-donating nature of the 3,4-methylenedioxy moiety on the aromatic ring increases the electron density at the benzylic position. This electronic feature is pivotal, as it facilitates cleavage under milder oxidative and acidic conditions compared to the unsubstituted benzyl (Bn) group, enabling valuable orthogonal deprotection strategies.
Key Advantages of the MDB Protecting Group:
-
Ease of Introduction: Readily installed under standard Williamson ether synthesis conditions.
-
Robustness: Stable to a wide range of reaction conditions, including basic media, many organometallic reagents, and some reducing agents.
-
Versatile Deprotection: Can be removed under several distinct conditions, offering flexibility in synthetic planning.
-
Oxidative Cleavage: Highly susceptible to cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Catalytic Hydrogenolysis: Removable by standard palladium-catalyzed hydrogenation.
-
Acidic Cleavage: Can be cleaved under moderately acidic conditions.
-
-
Orthogonality: The specific deprotection methods for the MDB group allow for its selective removal in the presence of other common protecting groups such as silyl ethers, esters, and unsubstituted benzyl ethers.
Principles and Mechanisms
Protection of Phenols
The formation of a 3,4-methylenedioxybenzyl ether proceeds via a classical SN2 reaction, the Williamson ether synthesis. The phenolic proton is first abstracted by a suitable base to form a more nucleophilic phenoxide ion, which then displaces the bromide from 5-(Bromomethyl)benzo[d]dioxole.
Caption: Phenol protection via Williamson ether synthesis.
The choice of base is critical and depends on the acidity of the phenol and the presence of other functional groups. For simple phenols, moderately weak bases like potassium carbonate are often sufficient. For less acidic or sterically hindered phenols, stronger bases such as sodium hydride may be required.
Deprotection Strategies
The versatility of the MDB group is most apparent in the multiple pathways available for its removal.
1. Oxidative Cleavage with DDQ: This is often the preferred method due to its speed and mild, non-acidic/non-basic conditions. The electron-rich MDB ring forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a stabilized benzylic radical cation. In the presence of water, this intermediate is trapped to form a hemiacetal, which then collapses to release the free phenol and 3,4-methylenedioxybenzaldehyde.
Caption: Oxidative deprotection of an MDB ether using DDQ.
2. Catalytic Hydrogenolysis: This classic method for benzyl ether cleavage is also effective for MDB ethers. The reaction proceeds by oxidative addition of the C-O bond to a palladium(0) surface, followed by hydrogenolysis to regenerate the phenol and produce 3,4-dimethylbenzene. This method is exceptionally clean but is incompatible with functional groups that are also sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[1]
3. Acid-Catalyzed Cleavage: The MDB group's increased lability compared to a simple benzyl group makes it susceptible to cleavage under moderately acidic conditions, often using trifluoroacetic acid (TFA). The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form the phenol and a resonance-stabilized 3,4-methylenedioxybenzyl cation. This cation is then trapped by a nucleophile or scavenger in the reaction mixture.
Experimental Protocols
Protocol 1: Protection of a Phenol with 5-(Bromomethyl)benzo[d]dioxole
This protocol describes a general procedure for the protection of a simple phenol using potassium carbonate as the base.
Materials:
-
Phenol (1.0 eq)
-
5-(Bromomethyl)benzo[d]dioxole (MDB-Br) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous acetone or DMF to achieve a concentration of 0.1-0.5 M with respect to the phenol.
-
Add 5-(Bromomethyl)benzo[d]dioxole (1.1 - 1.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-methylenedioxybenzyl ether.
Causality and Optimization:
-
Base Choice: Potassium carbonate is a mild and effective base for many phenols. For less acidic phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary. When using NaH, the phenol is typically deprotonated first at 0 °C before the addition of MDB-Br.
-
Solvent: Acetone is a good choice for many reactions with K₂CO₃ due to its polarity and ease of removal. DMF can be used to increase the solubility of the reactants and often accelerates the reaction.
-
Temperature: While many reactions proceed at room temperature, gentle heating can significantly reduce reaction times.
Protocol 2: Deprotection of a 3,4-Methylenedioxybenzyl (MDB) Ether
Choose one of the following methods based on the functional group tolerance of your substrate.
This is a mild and selective method, ideal for substrates with acid- or reduction-sensitive functional groups.
Materials:
-
MDB-protected phenol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (typically a 10:1 to 20:1 mixture of CH₂Cl₂:H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MDB-protected phenol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 - 1.5 eq) portion-wise. The reaction mixture will typically turn a dark color (green, brown, or black) upon formation of the charge-transfer complex.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. Reaction times are generally short (30 minutes to 4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir until the color of the organic layer fades.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the 3,4-methylenedioxybenzaldehyde and the reduced DDQ (DDQH₂) byproducts.
Causality and Optimization:
-
Water: The presence of a small amount of water is crucial for the hydrolysis of the intermediate formed after the initial oxidation. Anhydrous conditions can lead to incomplete reaction or side products.
-
Stoichiometry of DDQ: A slight excess of DDQ is generally used to ensure complete conversion. However, a large excess should be avoided as it can lead to side reactions with other electron-rich moieties in the substrate.
This method is very clean but not compatible with reducible functional groups.
Materials:
-
MDB-protected phenol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas (balloon or H₂ atmosphere)
Procedure:
-
Dissolve the MDB-protected phenol in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
This method is useful when oxidative or reductive conditions are not tolerated.
Materials:
-
MDB-protected phenol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene or Anisole (as a cation scavenger, optional but recommended)
Procedure:
-
Dissolve the MDB-protected phenol in CH₂Cl₂. If using a scavenger, add 1-2 equivalents of toluene or anisole.
-
Cool the solution to 0 °C.
-
Add TFA (typically 10-50% v/v) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter and concentrate to provide the crude phenol, which can be purified by chromatography.
Data Presentation: Comparison of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is dictated by the required stability and the desired deprotection conditions. The MDB group's reactivity profile places it between the highly labile 2,4-dimethoxybenzyl (DMB) group and the more robust, unsubstituted benzyl (Bn) group.
| Protecting Group | Structure | Relative Lability (Acid/Oxidative) | Common Deprotection Conditions | Orthogonal To |
| Benzyl (Bn) | Ph-CH₂- | Least Labile | H₂, Pd/C; Strong Acids (e.g., BBr₃) | PMB, MDB, DMB (oxidative); Silyl Ethers |
| p-Methoxybenzyl (PMB) | p-MeO-Ph-CH₂- | Intermediate | DDQ, CAN, TFA, H₂, Pd/C | Bn (oxidative); Silyl Ethers |
| MDB | 3,4-(CH₂O₂)-Ph-CH₂- | Intermediate | DDQ, H₂, Pd/C, TFA | Bn (oxidative); Silyl Ethers |
| DMB | 2,4-(MeO)₂-Ph-CH₂- | Most Labile | Very Mild Acid (e.g., 1% TFA), DDQ | PMB, MDB, Bn (acidic); Silyl Ethers |
Conclusion
The 3,4-Methylenedioxybenzyl (MDB) group is a highly effective and versatile protecting group for phenols. Its straightforward introduction via Williamson ether synthesis and, more importantly, its diverse and mild deprotection options make it a powerful tool for synthetic chemists. The MDB group's susceptibility to oxidative cleavage with DDQ provides a key orthogonal strategy, allowing for its selective removal in the presence of more robust protecting groups like simple benzyl ethers. This feature, combined with the options for catalytic hydrogenolysis and acid-catalyzed cleavage, ensures that the MDB group can be seamlessly integrated into complex synthetic sequences, facilitating the efficient construction of high-value molecules in research and drug development.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 492-494.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Kocienski, P. J. (2006). Protecting Groups (3rd ed.). Thieme Verlag.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
- Jung, M. E., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(49), 6573-6575.
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Anticonvulsant Agents from Benzodioxole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The global burden of epilepsy, a neurological disorder affecting millions, necessitates the urgent development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[1] The 1,3-benzodioxole scaffold has emerged as a promising pharmacophore in the design of new anticonvulsant agents, with existing drugs like Stiripentol validating its potential.[2] This guide provides a comprehensive experimental framework for the synthesis, characterization, and preclinical evaluation of novel anticonvulsant candidates derived from benzodioxole. We delve into the causal reasoning behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Benzodioxole Scaffolds in Anticonvulsant Design
Epilepsy is a complex neurological condition characterized by recurrent, unprovoked seizures, affecting over 50 million people globally.[3][4][5] While numerous AEDs are available, a significant portion of patients remain resistant to treatment, highlighting the critical need for new therapeutic strategies.[1][4][6] The search for novel anticonvulsants often focuses on identifying chemical scaffolds that can be systematically modified to optimize activity and safety.
The 1,3-benzodioxole ring system is a key structural feature in various natural and synthetic bioactive molecules.[2] Its presence in established AEDs and its utility in molecular hybridization strategies make it an attractive starting point for drug discovery.[1] The core hypothesis is that the benzodioxole moiety can serve as a crucial hydrophobic region within a pharmacophore model, which typically includes a hydrogen bond donor/acceptor site and an electron donor group, to interact with key biological targets involved in seizure propagation.[7]
The Anticonvulsant Pharmacophore: A Structural Blueprint
The design of potent anticonvulsant agents often adheres to a recognized pharmacophore model. Understanding this model is crucial for the rational design of new benzodioxole derivatives.
Key Pharmacophoric Features:
-
Aromatic/Hydrophobic Moiety: This region, often a phenyl group, is essential for binding to the target protein. In our case, the benzodioxole ring serves this purpose.
-
Hydrogen Bond Donor/Acceptor (HBD/A) Unit: A critical site for interaction, often an amide or imide group.
-
Electron Donor Group: An atom with free electron pairs, such as oxygen or nitrogen, which can participate in electrostatic interactions.
-
Distal Hydrophobic Group (Optional but common): An additional lipophilic group can enhance binding affinity.
Synthesis Protocol: 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides
This section provides a detailed, step-by-step protocol for the synthesis of a representative series of benzodioxole derivatives, specifically acetohydrazides, which have shown promise in preclinical models.[1] The rationale behind this choice is the established synthetic feasibility and the incorporation of a key hydrazone moiety known for anticonvulsant activity.
General Synthetic Workflow
The synthesis follows a logical multi-step pathway, beginning with the formation of an ester, followed by hydrazinolysis, and culminating in the condensation with an appropriate aldehyde to form the final Schiff base.
Step-by-Step Experimental Procedure
Protocol 1: Synthesis of Intermediate A - Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
-
Rationale: This step utilizes a classic Williamson ether synthesis. Sesamol acts as the nucleophile (phenoxide), and ethyl chloroacetate is the electrophile. Anhydrous potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group of sesamol, and acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Reagents & Equipment:
-
Sesamol (1,3-benzodioxol-5-ol)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath.
-
-
Procedure:
-
To a solution of sesamol (0.1 mol) in 150 mL of anhydrous acetone in a 250 mL round-bottom flask, add anhydrous K₂CO₃ (0.15 mol).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl chloroacetate (0.11 mol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Synthesis of Intermediate B - 2-(1,3-benzodioxol-5-yloxy)acetohydrazide
-
Rationale: This step converts the synthesized ester into a hydrazide. Hydrazine hydrate acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. Ethanol is used as a protic solvent to facilitate the reaction.
-
Reagents & Equipment:
-
Intermediate A (Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate)
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Dissolve Intermediate A (0.08 mol) in 100 mL of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (0.16 mol, 2 molar equivalents) to the solution.
-
Reflux the mixture for 8-10 hours. Monitor the reaction via TLC.
-
After completion, reduce the volume of the solvent under vacuum.
-
Cool the concentrated solution in an ice bath to precipitate the solid hydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Protocol 3: Synthesis of Final Compounds - 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted-benzylidene]-acetohydrazide (Schiff Bases)
-
Rationale: This is a condensation reaction between the hydrazide (Intermediate B) and a substituted aldehyde. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond (imine or Schiff base). A catalytic amount of glacial acetic acid is used to protonate the aldehyde carbonyl, making it more electrophilic.
-
Reagents & Equipment:
-
Intermediate B (2-(1,3-benzodioxol-5-yloxy)acetohydrazide)
-
Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate B (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) in 50 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure final product.
-
Physicochemical and Spectroscopic Characterization
To ensure the identity, structure, and purity of the synthesized compounds, a suite of analytical techniques is mandatory. This self-validating process is critical before proceeding to biological evaluation.
| Technique | Purpose | Expected Observations for a Representative Product |
| Melting Point | Assess purity and identity. | A sharp, defined melting range. |
| FT-IR (cm⁻¹) | Identify key functional groups. | ~3200-3300 (N-H stretch), ~1660-1680 (Amide C=O stretch), ~1600-1620 (C=N stretch), ~1250 (Ar-O-C stretch).[8] |
| ¹H-NMR (ppm) | Determine the proton environment and confirm structure. | Singlet for -CH₂- protons of the dioxole ring, signals for aromatic protons, singlet for the N=CH proton, singlet for the O-CH₂ protons, and a singlet for the N-H proton.[8][9] |
| ¹³C-NMR (ppm) | Determine the carbon skeleton. | Peaks corresponding to carbonyl carbon, aromatic carbons, and aliphatic carbons.[8][10] |
| Mass Spec (MS) | Confirm molecular weight. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.[10] |
Protocols for Preclinical Anticonvulsant Evaluation
Once synthesized and characterized, the novel compounds must be evaluated for their anticonvulsant activity and potential neurotoxicity. The following in vivo models are the mainstay for initial screening.[3][4][11]
Protocol: Maximal Electroshock (MES) Seizure Test
-
Rationale: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[12][13][14] The endpoint is the prevention of the tonic hindlimb extension phase of the seizure.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to mice at predetermined doses (e.g., 30, 100, 300 mg/kg). A control group receives only the vehicle.
-
After a set time (typically 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension reflex.
-
Absence of this reflex is recorded as protection. The percentage of protected animals at each dose is calculated.
-
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Rationale: This chemical-induced seizure model is effective for identifying agents that can prevent absence seizures.[7][13][15] PTZ is a GABAA receptor antagonist, and compounds that enhance GABAergic neurotransmission are often active in this model.
-
Procedure:
-
Administer the test compound (i.p.) as in the MES test.
-
After 30-60 minutes, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).
-
Observe the animals for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
An animal is considered protected if no clonic seizure is observed within a 30-minute observation period.
-
Protocol: Rotarod Neurotoxicity Test
-
Rationale: This test assesses potential neurological deficits, such as ataxia or motor impairment, which are common side effects of centrally acting drugs.[1][13]
-
Procedure:
-
Train mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for at least one minute.
-
Administer the test compound (i.p.).
-
At various time points (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.
-
Record the number of animals that fall off the rod within one minute. This data is used to determine the median toxicity dose (TD₅₀).
-
Data Presentation and Analysis
The results from these screens are used to determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a crucial measure of the drug's therapeutic window. A higher PI indicates a more favorable safety profile.
Table 1: Example Anticonvulsant Screening Data
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| Benzodioxole-A | 9.8[13] | > 300 | 229.4[13] | 23.4 |
| Benzodioxole-B | 146.8[1] | N/A (Active in 6 Hz test) | > 300 | > 2.0 |
| Phenytoin (Ref.) | 8.5 | > 100 | 68.5 | 8.1 |
| Valproate (Ref.) | 272 | 149 | 441 | 1.6[16] |
Mechanistic Insights: Exploring the Mode of Action
While the initial screening provides crucial efficacy and safety data, understanding the mechanism of action is vital for further development. Many anticonvulsants act by:
-
Modulating voltage-gated sodium or calcium channels.[17]
-
Enhancing GABA-mediated inhibitory neurotransmission.[17]
-
Attenuating glutamate-mediated excitatory neurotransmission.[17]
Based on the structure of the synthesized benzodioxole derivatives and results from the scPTZ screen, a primary hypothesis often involves the GABAergic system.[10] Follow-up studies could include:
-
In Vitro Radioligand Binding Assays: To determine if the compounds bind to specific sites on the GABAA receptor complex.
-
Whole-Brain GABA Content Analysis: An ELISA assay can measure changes in GABA levels in the brains of treated animals, providing evidence of GABAergic system modulation.[10]
Conclusion
The 1,3-benzodioxole scaffold represents a highly tractable starting point for the development of novel anticonvulsant agents. The detailed protocols provided in this guide outline a robust and validated pathway from rational drug design and chemical synthesis to essential preclinical evaluation. By integrating systematic synthesis, rigorous characterization, and standardized biological testing, researchers can efficiently identify and advance promising new candidates for the treatment of epilepsy. The key to success lies in the meticulous execution of these protocols and a thorough understanding of the structure-activity relationships that govern efficacy and safety.
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Design and Synthesis of 5‐Substituted Benzo[d][3][5]dioxole Derivatives as Potent Anticonvulsant Agents. (n.d.). Semantic Scholar.
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Application Notes & Protocols: 5-(Bromomethyl)benzo[d]dioxole in the Development of Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The global imperative to enhance agricultural productivity necessitates the development of novel plant growth regulators (PGRs) that can optimize plant growth and resilience. The benzodioxole scaffold, a structural motif present in various naturally occurring bioactive compounds, has emerged as a promising starting point for the synthesis of new agrochemicals.[1][2][3] This document provides a comprehensive guide to the use of 5-(Bromomethyl)benzo[d]dioxole as a key intermediate in the synthesis of innovative plant growth regulators. We will delve into the rationale behind its selection, detailed synthetic protocols, and robust bioassay methods for activity validation, with a focus on auxin-like activity.
Introduction: The Rationale for 5-(Bromomethyl)benzo[d]dioxole in PGR Discovery
The 1,3-benzodioxole core is a privileged scaffold in medicinal and agricultural chemistry, found in natural products with diverse biological activities.[1] Its derivatives have been explored for various applications, including as anticonvulsants and antidiabetics.[1][4][5] In the realm of agriculture, this structural moiety is being leveraged to create new generations of plant growth regulators.[6][7][8]
5-(Bromomethyl)benzo[d]dioxole is a particularly valuable starting material due to the reactive bromomethyl group. This functional group serves as an electrophilic handle, allowing for facile nucleophilic substitution reactions to introduce a wide array of chemical diversity. This "plug-and-play" characteristic is central to the combinatorial synthesis of libraries of candidate PGRs, enabling the exploration of structure-activity relationships (SAR) to identify compounds with potent and selective effects on plant physiology.
Recent research has demonstrated that derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists, promoting significant root growth in commercially important crops like Oryza sativa (rice) and the model organism Arabidopsis thaliana.[7][8] The development of such compounds offers an efficient and low-support strategy to enhance crop production by fostering more robust root systems.[7][8]
Synthetic Strategy: From 5-(Bromomethyl)benzo[d]dioxole to Bioactive Candidates
The synthesis of novel plant growth regulators from 5-(Bromomethyl)benzo[d]dioxole typically involves a multi-step process. A common approach is the synthesis of N-(benzo[d][4][9]dioxol-5-yl)-2-(benzylthio)acetamide derivatives, which have shown promising auxin-like activity.[7][8] The following protocol is a representative example of this synthetic strategy.
General Synthetic Workflow
The overall workflow involves the reaction of a substituted benzyl derivative with thioglycolic acid, followed by conversion to an acid chloride, and finally, coupling with benzo[d][4][9]dioxol-5-amine. While the provided example starts from a substituted benzyl chloride, 5-(Bromomethyl)benzo[d]dioxole can be readily adapted into similar multi-step synthetic pathways.
Caption: General synthetic scheme for N-(benzo[d][4][9]dioxol-5-yl)-2-(benzylthio)acetamide derivatives.[7][8]
Detailed Protocol: Synthesis of N-(benzo[d][4][9]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (Representative Example)
This protocol is adapted from a published procedure and serves as a template for synthesizing a library of analogous compounds by varying the initial substituted benzyl chloride.[7]
Materials:
-
3-methylbenzyl chloride
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dioxane
-
Hydrochloric acid (HCl, 6 M)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of 2-((3-methylbenzyl)thio)acetic acid
-
In a round-bottom flask, dissolve thioglycolic acid and sodium hydroxide in a mixture of ethanol and water.
-
Add 3-methylbenzyl chloride to the solution.
-
Heat the reaction mixture at 78°C for 3 hours with stirring.
-
After cooling, acidify the reaction mixture and extract the product.
Step 2: Synthesis of 2-((3-methylbenzyl)thio)acetyl chloride
-
Dissolve the crude 2-((3-methylbenzyl)thio)acetic acid in dichloromethane in a flask cooled to 0°C.
-
Add oxalyl chloride dropwise to the solution.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.[7]
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.[7]
Step 3: Synthesis of N-(benzo[d][4][9]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide
-
In a separate flask, dissolve benzo[d][4][9]dioxol-5-amine and triethylamine in dioxane at 0°C.[7]
-
Add the crude 2-((3-methylbenzyl)thio)acetyl chloride dropwise to this solution.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 2 hours.[7]
-
Quench the reaction by pouring it into water and acidify to pH 4-5 with 6 M HCl.[7]
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).[7]
-
Combine the organic phases, dry over MgSO₄, and concentrate using a rotary evaporator.[7]
-
Purify the residue by column chromatography on silica gel to yield the final product.[7]
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[7]
Bioassays for Plant Growth Regulator Activity
Once a library of candidate compounds has been synthesized, their biological activity must be assessed. A variety of bioassays can be employed to screen for different types of PGR activity.[10][11][12][13] Given that benzodioxole derivatives have shown promise as auxin mimics, root growth promotion assays are particularly relevant.[7][8]
Root Growth Promotion Assay in Arabidopsis thaliana
This assay is a standard method for evaluating the effect of compounds on root development in a model plant species.[11]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes (90 mm)
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Positive control: 1-Naphthylacetic acid (NAA)
-
Growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle at 22°C)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and the positive control (NAA) in DMSO. Prepare working solutions by diluting the stock solutions in the MS medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).
-
Sow the sterilized seeds on Petri dishes containing MS medium supplemented with the test compounds, NAA, or DMSO (as a negative control).
-
-
Incubation:
-
Stratify the seeds by storing the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 10-14 days), scan the Petri dishes to obtain high-resolution images of the seedlings.
-
Use image analysis software to measure the primary root length and count the number of lateral roots for each seedling.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Expected Outcomes and Interpretation
Compounds with auxin-like activity are expected to promote root growth, particularly the formation of lateral roots, at optimal concentrations.[7] However, at high concentrations, auxins can be inhibitory. Therefore, a dose-response curve is essential for characterizing the activity of each compound.
| Compound | Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Lateral Root Number (Mean ± SD) |
| DMSO (Control) | - | 15.2 ± 1.8 | 5.3 ± 1.2 |
| NAA (Positive Control) | 0.1 | 12.8 ± 1.5 | 18.7 ± 2.5 |
| Test Compound K-10 | 0.1 | 18.5 ± 2.1 | 25.4 ± 3.1 |
| Test Compound X | 1.0 | 16.1 ± 1.9 | 10.2 ± 1.8 |
This is a table of representative, hypothetical data for illustrative purposes.
A significant increase in lateral root number compared to the DMSO control is a strong indicator of auxin-like activity. The most promising compounds can then be advanced to further studies, such as testing in crop species or mechanistic studies.
Mechanism of Action: Targeting the Auxin Signaling Pathway
The plant hormone auxin plays a crucial role in regulating nearly every aspect of plant growth and development.[14] The primary auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.
Caption: Simplified auxin signaling pathway and the role of benzodioxole agonists.
In the absence of auxin, Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of genes that regulate cell division, expansion, and differentiation, ultimately leading to growth responses like lateral root formation.
Studies have shown that potent benzodioxole derivatives, such as the compound designated K-10, can bind to the TIR1 receptor with higher affinity than natural auxins like NAA.[7][8] This enhanced binding affinity likely contributes to their strong root-promoting activity.[7]
Conclusion and Future Directions
5-(Bromomethyl)benzo[d]dioxole is a versatile and valuable building block for the development of novel plant growth regulators. The synthetic and screening protocols outlined in this document provide a solid framework for researchers to discover and characterize new compounds with potent auxin-like activity. The ability to fine-tune the chemical structure of these derivatives allows for the optimization of their biological effects, paving the way for the creation of next-generation agrochemicals that can enhance crop yield and sustainability. Future research should focus on expanding the chemical diversity of synthesized libraries, exploring other modes of action beyond auxin agonism, and conducting field trials to validate the efficacy of lead compounds under real-world agricultural conditions.
References
-
Zheng, Y., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][4][9]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2), e1600274. [Link]
-
Gao, Y., et al. (2023). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Plants, 12(19), 3429. [Link]
-
PhytoTech Labs. (n.d.). Plant Growth Regulators. [Link]
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Jannat, A., et al. (2023). Recently Discovered Plant Growth Regulators. In Plant Growth Regulators. IntechOpen. [Link]
-
Al-Masri, I. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]
-
ResearchGate. (n.d.). Synthetic scheme of the 1,3-benzodioxole compounds. [Link]
-
Sathishkumar, M., et al. (2023). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 13(45), 31693-31703. [Link]
-
Popa, G., et al. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Plants, 11(15), 1932. [Link]
-
Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
-
Tvorogova, V. E., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17454. [Link]
-
ResearchGate. (2023). (PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
-
Biology Discussion. (n.d.). Top 12 Experiments on Growth Regulators in Plants. [Link]
-
MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
-
Taylor & Francis Online. (n.d.). PLANT GROWTH REGULATOR ACTIVITY OF SOLUBLE HUMIC COMPLEXES. [Link]
-
Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to the Purification of 5-(Bromomethyl)benzo[d]dioxole via Flash Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of 5-(Bromomethyl)benzo[d]dioxole. As a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, achieving high purity is paramount for the success of subsequent reactions.[1] This document moves beyond a simple protocol, offering insights into the rationale behind procedural choices, troubleshooting common issues, and ensuring the integrity of your experimental outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers may have before undertaking the purification.
Q1: What is 5-(Bromomethyl)benzo[d]dioxole and why is its purity critical?
5-(Bromomethyl)benzo[d]dioxole, also known as piperonyl bromide, is a versatile synthetic building block.[2] Its structure features a reactive bromomethyl group attached to a benzodioxole core, making it an excellent alkylating agent for introducing the methylenedioxybenzyl moiety into target molecules.[1][3] High purity (>95%) is essential because common impurities, such as unreacted starting materials or over-brominated side products, can lead to complex downstream reaction mixtures, reduced yields, and difficulties in the purification of the final product.
Q2: What are the primary impurities I should expect from a typical synthesis?
The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of 5-methylbenzo[d]dioxole. Potential impurities include:
-
Unreacted Starting Material: 5-methylbenzo[d]dioxole.
-
Di-brominated Species: 5,6-bis(bromomethyl)benzo[d]dioxole or ring-brominated analogues.
-
Solvent Residues: Remnants from the reaction or work-up steps.
-
Degradation Products: The compound can be sensitive to moisture and light, potentially leading to the formation of the corresponding alcohol (5-(hydroxymethyl)benzo[d]dioxole) or other decomposition products.[4]
Q3: What are the most critical safety precautions for handling this compound?
5-(Bromomethyl)benzo[d]dioxole is a corrosive and lachrymatory compound. It can cause severe skin burns and eye damage and may trigger an allergic skin reaction.[5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[6][7][8]
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid all personal contact.[8] Use spatulas and glassware dedicated to the task. In case of contact, immediately flush the affected area with copious amounts of water.[6]
-
Storage: Store the compound in a tightly sealed container at a recommended temperature of -20°C, under an inert atmosphere if possible, and protected from moisture.[4]
Q4: What is the fundamental principle behind purifying this specific compound with column chromatography?
The purification relies on the principle of adsorption chromatography. We use a polar stationary phase (silica gel) and a relatively non-polar mobile phase (eluent). 5-(Bromomethyl)benzo[d]dioxole is a moderately polar compound. Less polar impurities (like residual starting material) will have a weaker affinity for the silica gel and will travel down the column faster (elute first). More polar impurities (like the corresponding alcohol) will adsorb more strongly to the silica and elute later. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound, separating it from these impurities.
Part 2: Detailed Experimental Protocol
This protocol outlines a robust method for purifying crude 5-(Bromomethyl)benzo[d]dioxole.
Key Compound & System Parameters
A summary of the compound's properties and recommended chromatography conditions is provided below.
| Parameter | Value | Source / Rationale |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar organic compounds.[10] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent system that allows for fine-tuning of polarity to achieve optimal separation.[3] |
| Typical Rf Value | ~0.3 - 0.4 | In 9:1 Hexane:Ethyl Acetate (This can vary; always confirm with your own TLC). |
Workflow Visualization
The overall purification process can be visualized as follows:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology
Step 1: Preliminary TLC Analysis
-
Prepare TLC Plate: Spot a small amount of your crude material onto a silica gel TLC plate.
-
Develop Plate: Place the plate in a TLC chamber containing a solvent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize: After the solvent front nears the top, remove the plate and visualize under a UV lamp (254 nm).
-
Analyze: Identify the spot corresponding to your product. It should be the major component. Note the presence of any other spots (impurities) and their respective Rf values. This step is crucial for determining the starting polarity of your column's mobile phase.[11]
Step 2: Column Preparation (Slurry Packing)
-
Select Column: Choose a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight).
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.
-
Pack Column: With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and to remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading
-
Dissolve Sample: Dissolve the crude 5-(Bromomethyl)benzo[d]dioxole in a minimal amount of a suitable solvent, such as dichloromethane (DCM).
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample. Evaporate the solvent under reduced pressure (rotovap) to obtain a free-flowing powder of your crude material adsorbed onto silica.
-
Load Column: Carefully add this powder to the top of the packed column, forming a concentrated band. Gently add another thin layer of sand.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column. Use a continuous flow to avoid disturbing the packed bed.
-
Collect Fractions: Begin collecting the eluent in test tubes or vials as it drips from the column.
-
Increase Polarity (Gradient Elution): Monitor the elution progress by TLC. If the product is moving too slowly, gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate). A stepwise gradient is often sufficient.[12]
Step 5: Fraction Analysis
-
TLC Monitoring: Spot every few fractions onto a TLC plate to track the separation.
-
Identify Product: Visualize the plates under UV light. The fractions containing the pure product will show a single spot at the target Rf value.
Step 6: Combine and Concentrate
-
Combine Fractions: Pool all fractions that contain only the pure product.
-
Remove Solvent: Concentrate the combined fractions using a rotary evaporator to remove the eluent.
Step 7: Final Purity Confirmation
-
Assess Final Product: The pure product should be a white crystalline solid.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Part 3: Troubleshooting Guide
Encountering issues during chromatography is common. This guide provides solutions to frequent problems.
Q: My product spot is not moving from the baseline on the TLC plate.
-
Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of your eluent. Prepare new TLC chambers with progressively higher ratios of ethyl acetate to hexane (e.g., 8:2, 7:3) until you achieve an Rf value between 0.3 and 0.4.
Q: I'm seeing significant streaking or tailing of my product spot.
-
Cause 1: The sample is overloaded on the TLC plate or column.
-
Solution 1: Use a more dilute solution for spotting on TLC. For the column, ensure you are not exceeding the loading capacity of your stationary phase.
-
Cause 2: The compound may be slightly acidic or interacting too strongly with the silica.
-
Solution 2: Try adding a very small amount (~0.1%) of triethylamine to your mobile phase to neutralize active sites on the silica gel.
-
Cause 3: Co-elution with a very close impurity.
-
Solution 3: Use a shallower polarity gradient during elution to improve the resolution between the spots.
Q: My product is eluting too quickly (high Rf value), mixing with non-polar impurities.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. Start with a higher percentage of hexane (e.g., 98:2 Hexane:Ethyl Acetate) and increase the polarity much more slowly.
Q: I can't get my product to elute from the column at all.
-
Cause: The mobile phase is not nearly polar enough, or the compound has degraded on the column. 5-(Bromomethyl)benzo[d]dioxole can be unstable on silica gel over long periods.
-
Solution 1: Increase the polarity of the eluent significantly.
-
Solution 2: Speed up the chromatography process. A "flash" chromatography setup using positive pressure is ideal. Avoid letting the column sit for extended periods.
Q: My final yield is very low.
-
Cause 1: Incomplete elution from the column.
-
Solution 1: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to see if any product remained adsorbed.
-
Cause 2: Physical loss during transfers or work-up.
-
Solution 2: Ensure quantitative transfers when loading the sample and combining fractions.
-
Cause 3: Degradation on the silica gel.
-
Solution 3: Consider deactivating the silica gel with a small percentage of water or using a less acidic stationary phase like alumina for highly sensitive substrates.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common chromatography issues.
References
-
Thermo Fisher Scientific. (2025). 2-Bromomethyl-1,4-benzodioxan - Safety Data Sheet. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 5-Bromobenzo-1,3-dioxole on Newcrom R1 HPLC column. Retrieved from [Link]
- Al-Hadedi, A. A. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5).
-
Al-Hadedi, A. A. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-(bromomethyl)-. PubChem Compound Database. Retrieved from [Link]
- Reddy, G. R., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society, 72(4), 339-346.
-
The Journal of Phytopharmacology. (2018). Phytochemical and chromatographic analysis of flavonoid fraction isolated from methanolic extract of Pterocarpus marsupium. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
Sources
- 1. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
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- 3. benchchem.com [benchchem.com]
- 4. 5-Bromomethylbenzo[1,3]dioxole - Safety Data Sheet [chemicalbook.com]
- 5. 5-Bromomethylbenzo[1,3]dioxole | 2606-51-1 [amp.chemicalbook.com]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3,4-Methylenedioxybenzyl bromide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the best practices for the recrystallization of 3,4-Methylenedioxybenzyl bromide. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification of this important chemical intermediate.
Core Principles of Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.
The success of a recrystallization procedure is governed by several key factors:
-
Solvent Selection: The choice of solvent is critical. A good solvent should not react with the compound, should have a boiling point lower than the melting point of the compound, and should be easily removable from the purified crystals.[2][3][4]
-
Concentration: The solution should be prepared to be as concentrated as possible in the hot solvent to maximize the yield of recovered crystals upon cooling.[1]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals.[1]
-
Purity of the Crude Material: The presence of significant impurities can sometimes inhibit crystallization or lead to the formation of an oil instead of a solid.[5]
Experimental Protocol: Recrystallization of 3,4-Methylenedioxybenzyl bromide
This protocol outlines a standard procedure for the recrystallization of 3,4-Methylenedioxybenzyl bromide. Note that this compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6][7]
Materials and Equipment:
-
Crude 3,4-Methylenedioxybenzyl bromide
-
Selected recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Step-by-Step Procedure:
-
Solvent Selection: Based on laboratory experience and literature precedents for similar benzyl bromides, a mixed solvent system of hexane and ethyl acetate is often effective.[8] Ethanol has also been reported as a recrystallization solvent for similar compounds.[9] A preliminary small-scale test is recommended to determine the optimal solvent or solvent ratio. The ideal solvent will dissolve the crude product when heated but will result in significant crystal formation upon cooling.
-
Dissolution: Place the crude 3,4-Methylenedioxybenzyl bromide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (or the more polar solvent of a mixed system, e.g., ethyl acetate). Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves. If using a mixed solvent system, after dissolving in the more polar solvent, slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Then, add a small amount of the more polar solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, the flask can be insulated to slow the cooling process further. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form readily, crystallization can often be induced by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of the pure compound.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3]
-
Washing the Crystals: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[3]
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for an extended period, or by transferring them to a watch glass to air dry. Incomplete drying can lead to a depressed melting point.[3]
-
Analysis: Determine the melting point of the dried crystals and, if desired, assess their purity by other analytical techniques such as NMR or gas chromatography.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Crude Material to Solvent Ratio | Start with ~10-20 mL of solvent per gram of crude material and adjust as needed. | Ensures complete dissolution at elevated temperatures without using an excessive amount of solvent, which would reduce yield.[3] |
| Cooling Time (Room Temp) | 30-60 minutes | Allows for the gradual formation of larger, purer crystals.[1] |
| Cooling Time (Ice Bath) | 15-30 minutes | Maximizes the precipitation of the product from the solution. |
| Washing Solvent Volume | 1-2 small portions of ice-cold solvent | Minimizes the loss of the purified product while effectively removing impurities.[3] |
Recrystallization Workflow Diagram:
Caption: Workflow for the recrystallization of 3,4-Methylenedioxybenzyl bromide.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3,4-Methylenedioxybenzyl bromide in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem.[5] It often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly impure.[5]
-
Immediate Action: Try to redissolve the oil by adding a small amount of additional hot solvent and then allow the solution to cool more slowly. You can also try scratching the flask with a glass rod or adding a seed crystal to induce crystallization from the oil.
-
Preventative Measures:
-
Choose a lower-boiling solvent: If the melting point of your compound is known, select a solvent with a boiling point below this temperature.
-
Use a larger volume of solvent: A more dilute solution may be less prone to oiling out.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short column of silica gel, before recrystallization.[10]
-
Q2: I have a very low yield of recovered crystals. What went wrong?
A2: A low yield can be attributed to several factors.[3]
-
Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling.[3][5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Incomplete crystallization: Ensure that the solution has been sufficiently cooled for an adequate amount of time.
-
Washing with too much or warm solvent: Washing the crystals with large volumes of solvent or with solvent that is not ice-cold will dissolve some of your product.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
Q3: The crystals I obtained are still colored or appear impure. How can I improve the purity?
A3: The presence of colored impurities suggests that they are co-precipitating with your product.
-
Charcoal Treatment: For some colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization of the obtained crystals can often significantly improve purity.
-
Alternative Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent or a mixed solvent system. For aromatic compounds, solvent mixtures like hexane/acetone or hexane/THF can be effective.[8]
Q4: No crystals are forming, even after cooling in an ice bath. What are my next steps?
A4: A supersaturated solution has formed, and nucleation has not occurred.
-
Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal are the most common methods to induce crystallization.[3]
-
Reduce Solvent Volume: It's possible too much solvent was added. Carefully evaporate some of the solvent and try cooling again.
-
Introduce a Nucleation Surface: Adding a small, insoluble particle (like a speck of dust, though a seed crystal is preferred) can sometimes provide a surface for crystals to begin forming.
-
Change the Solvent System: If all else fails, it may be necessary to evaporate the current solvent and attempt recrystallization from a different solvent.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure 3,4-Methylenedioxybenzyl bromide?
Q2: What are the main safety precautions to consider when working with 3,4-Methylenedioxybenzyl bromide?
A2: 3,4-Methylenedioxybenzyl bromide is a lachrymator, meaning it causes irritation to the eyes and mucous membranes, leading to tearing.[6][7] It is also corrosive and can cause skin burns and serious eye damage.[12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6]
Q3: Can I use a single solvent for the recrystallization?
A3: Yes, a single solvent can be used if it meets the criteria of dissolving the compound well at high temperatures and poorly at low temperatures.[1] Ethanol is a common single solvent for the recrystallization of many organic compounds.[8] However, for some compounds, a mixed solvent system provides finer control over the solubility and can lead to better purification.
Q4: How do I choose the right solvent system?
A4: The principle of "like dissolves like" is a good starting point.[3] Since 3,4-Methylenedioxybenzyl bromide is a moderately polar molecule, solvents of intermediate polarity are likely to be good candidates. A common practice is to use a solvent pair, one in which the compound is soluble (e.g., ethyl acetate, acetone) and one in which it is less soluble (e.g., hexane, water).[8] The best approach is to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific sample.
Q5: What are the potential degradation pathways for 3,4-Methylenedioxybenzyl bromide during recrystallization?
A5: Benzyl bromides can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This would lead to the formation of the corresponding benzyl alcohol.[13] It is therefore advisable to use dry solvents and to avoid prolonged heating. Additionally, exposure to light can sometimes promote the formation of radical species, so storing the compound in the dark is recommended.[14]
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Recrystallization-1.pdf. (Source document, no direct URL available)
- Google Patents.
-
Reddit. Recrystallization Issues : r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Reddit. BnBr purification via basic alumina? : r/chemistry. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Removing Benzyl bromide. [Link]
-
PubChem. 3,4-Methylenedioxybenzyl methyl ketoximine. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]
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Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
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Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
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Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET. [Link]
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Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]
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PubChem. Benzyl Bromide. [Link]
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Identifying and minimizing byproducts in 5-(Bromomethyl)benzo[d]dioxole synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)benzo[d]dioxole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing byproducts in your synthetic workflow. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 5-(Bromomethyl)benzo[d]dioxole, offering explanations for their occurrence and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a lower than expected yield of 5-(Bromomethyl)benzo[d]dioxole. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to degradation of the product. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the starting material, typically 5-methylbenzo[d]dioxole or piperonyl alcohol, is of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Reaction Conditions:
-
Temperature: The bromination of the benzylic position is often temperature-sensitive. For radical brominations using N-Bromosuccinimide (NBS), the reaction should be initiated at an appropriate temperature, often with a radical initiator like AIBN or benzoyl peroxide, or with light.[1][2] Running the reaction at too high a temperature can lead to over-bromination and other side reactions.
-
Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for NBS brominations to minimize ionic side reactions.[1][2] However, due to the toxicity of CCl₄, alternative solvents like benzene or o-dichlorobenzene may be used, though they might influence byproduct formation.[3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5] Stopping the reaction at the optimal time is crucial to prevent the formation of degradation products or further bromination.
-
-
Work-up and Purification: The product, 5-(Bromomethyl)benzo[d]dioxole, can be sensitive to hydrolysis. Ensure that the work-up procedure is performed efficiently and under anhydrous conditions where possible. Purification is typically achieved by recrystallization or column chromatography.[6]
Issue 2: Formation of a Dibrominated Byproduct
Question: I am observing a significant amount of 5-(dibromomethyl)benzo[d]dioxole in my product mixture. How can I prevent this over-bromination?
Answer: The formation of the dibrominated byproduct, 5-(dibromomethyl)benzo[d]dioxole, is a common issue arising from the further reaction of the desired monobrominated product. The mechanism is fundamentally the same as the initial bromination.[7]
Minimization Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., NBS). Using a large excess will drive the reaction towards di- and even tri-bromination. |
| Slow Addition of Reagents | Add the brominating agent portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the brominating species in the reaction mixture at any given time, favoring the initial monobromination. |
| Monitor Reaction Progress | As mentioned previously, careful monitoring of the reaction by TLC or GC is essential.[4][5] The reaction should be quenched as soon as the starting material is consumed to a satisfactory level and before significant amounts of the dibrominated product are formed. |
Issue 3: Presence of Unreacted Starting Material
Question: My final product is contaminated with a significant amount of unreacted 5-methylbenzo[d]dioxole. What could be the reason for this incomplete conversion?
Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents:
-
Insufficient Initiator: In radical brominations, an inadequate amount of the radical initiator (e.g., AIBN, benzoyl peroxide) or insufficient light exposure will result in a low concentration of bromine radicals, leading to an incomplete reaction.[1][2]
-
Deactivated Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. It is recommended to use freshly recrystallized NBS for best results.[8]
-
Reaction Quenching: Premature quenching of the reaction, either intentionally or due to the presence of radical scavengers (impurities), can halt the conversion process.
Issue 4: Formation of a Polymeric or Tar-like Substance
Question: My reaction mixture has turned dark and contains a significant amount of insoluble, tar-like material. What is causing this and how can it be avoided?
Answer: The formation of polymeric or tar-like substances is often a result of side reactions involving the reactive benzyl bromide product.
-
Friedel-Crafts Alkylation: The product, 5-(Bromomethyl)benzo[d]dioxole, is a reactive benzylic halide. Under certain conditions, it can undergo self-alkylation, where one molecule alkylates the aromatic ring of another, leading to the formation of oligomers and polymers. The presence of Lewis or Brønsted acids can catalyze this process.
-
Ether Formation: In the presence of moisture or alcohols, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol. This alcohol can then react with another molecule of the benzyl bromide to form a dibenzyl ether, such as bis(benzo[d]dioxol-5-ylmethyl) ether.[9]
Preventative Measures:
| Measure | Rationale |
| Maintain Anhydrous Conditions | Use dry solvents and glassware to minimize hydrolysis of the product and subsequent ether formation. |
| Control Temperature | Avoid excessive heat, as this can accelerate decomposition and polymerization reactions. |
| Purify Product Promptly | Isolate and purify the desired product as soon as the reaction is complete to prevent prolonged exposure to conditions that favor byproduct formation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 5-(Bromomethyl)benzo[d]dioxole.
Q1: What is the most common synthetic route to 5-(Bromomethyl)benzo[d]dioxole?
A1: The most prevalent method is the radical bromination of 5-methylbenzo[d]dioxole using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation.[1][2] Another approach involves the bromination of piperonyl alcohol (5-(hydroxymethyl)benzo[d]dioxole) using reagents like phosphorus tribromide (PBr₃) or under Appel conditions (CBr₄/PPh₃).[6]
Q2: What are the key safety precautions to consider during this synthesis?
A2: 5-(Bromomethyl)benzo[d]dioxole is a lachrymator and is corrosive. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide is also an irritant.[8] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the product.[10]
Q4: What are the typical storage conditions for 5-(Bromomethyl)benzo[d]dioxole?
A4: Due to its reactivity and potential for degradation, 5-(Bromomethyl)benzo[d]dioxole should be stored in a cool, dry, and dark place, preferably in a refrigerator or freezer at temperatures around -20°C.[11] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, 5-(Bromomethyl)benzo[d]dioxole is incompatible with strong oxidizing agents, strong bases, and nucleophiles. It can react vigorously with these substances. It is also sensitive to moisture.
III. Visualizing the Process
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Caption: Synthetic pathway and common byproducts.
IV. References
-
Smolecule. 5-(Bromomethyl)benzo[d][6]dioxole. Available from:
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from:
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Sigma-Aldrich. 5-(Bromomethyl)-1,3-benzodioxole 96 2606-51-1. Available from:
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Wikipedia. Piperonal. Available from: [Link]
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Benchchem. Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole. Available from:
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Benchchem. 5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula. Available from:
-
LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available from: [Link]
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PubMed. Design and Synthesis of 5-Substituted Benzo[d][6]dioxole Derivatives as Potent Anticonvulsant Agents. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
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LookChem. Cas 2606-51-1,5-Bromomethylbenzo[6]dioxole. Available from: [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
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Wikipedia. N-Bromosuccinimide. Available from: [Link]
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YouTube. NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Available from: [Link]
-
ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... Available from: [Link]
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Rhodium.ws. Synthesis of Safrole. Available from: [Link]
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Google Patents. DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[6] DIOXOLANE. Available from:
-
ResearchGate. The structure of bis(benzo[d][6]dioxol-5-yl)methane formed in the... Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]
-
CORE. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]
-
National Institutes of Health. Crystal structure of bis{3-(benzo[d][6]dioxol-5-yl). Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available from: [Link]
-
Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Available from: [Link]
-
National Institutes of Health. Piperonal | C8H6O3 | CID 8438. Available from: [Link]
-
LookChem. Cas 27738-46-1,1,3-BENZODIOXOLE-5-GLYCOLIC ACID. Available from: [Link]
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PubMed. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Available from: [Link]
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Google Patents. HYDROXYALKYL) BENZO 1, 3]DIOXOLS - European Patent Office - EP 1140894 B1. Available from:
-
National Institutes of Health. Crystal structure of (±)-3-[(benzo[d][6]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. Available from: [Link]
-
ResearchGate. Bromination of benzo[1,2-d:4,5-d′]bis([6]thiadiazole) 3. Available from: [Link]
-
Pharmaffiliates. (6-(Benzo[d][6]dioxol-5-ylmethyl)benzo[d][6]dioxol-5-yl)methanol. Available from: [Link]
-
precisionFDA. PIPERONAL. Available from: [Link]
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Optimizing temperature and reaction time for bromomethylation of benzodioxole.
Technical Support Center: Optimizing Bromomethylation of Benzodioxole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the bromomethylation of 1,3-benzodioxole to synthesize 3,4-(methylenedioxy)benzyl bromide (piperonyl bromide). It addresses common issues related to reaction temperature and time, offering troubleshooting advice and optimized protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the bromomethylation of benzodioxole with paraformaldehyde and HBr?
A1: The reaction is a classic electrophilic aromatic substitution. First, paraformaldehyde reacts with hydrogen bromide (HBr) in situ to form the active bromomethylating agent. This agent is likely a bromomethyl cation (⁺CH₂Br) or a related polarized complex. The electron-rich benzodioxole ring then acts as a nucleophile, attacking the electrophilic carbon of this agent to form the desired product, 3,4-(methylenedioxy)benzyl bromide.[1] The high electron density of the aromatic ring, donated by the dioxole group, facilitates this substitution.
Q2: Why is precise temperature control so critical in this reaction?
A2: Temperature is the most significant factor influencing both the reaction rate and the selectivity.
-
Low Temperatures (0–25°C): Favor the desired monosubstitution product. The reaction proceeds at a manageable rate, minimizing the formation of byproducts.
-
High Temperatures (>50°C): While accelerating the reaction, high temperatures significantly promote side reactions.[1] These include the formation of diarylmethane byproducts (where the newly formed benzyl bromide reacts with another molecule of benzodioxole) and potential polymerization of formaldehyde.[1] The product itself, a benzyl bromide, is highly reactive and can degrade at elevated temperatures.[2]
Q3: How does reaction time interact with temperature to affect the outcome?
A3: Reaction time is inversely related to temperature but must be optimized to ensure complete conversion without promoting side reactions.
-
At lower temperatures, a longer reaction time is necessary to drive the reaction to completion.
-
At higher temperatures, the reaction is faster, but prolonged exposure can lead to increased byproduct formation and decomposition.[2]
-
The best practice is not to rely on a fixed time but to actively monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC). [3] The reaction should be quenched as soon as the starting material (benzodioxole) is consumed to maximize the yield of the desired product.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q: My reaction yield is consistently low (<70%). What are the most probable causes and how can I fix them?
A: Low yield is a common issue that can stem from several factors. Use the following logic to diagnose the problem:
A troubleshooting decision tree for low yield.
Detailed Explanation:
-
Incomplete Reaction: If benzodioxole is still present, your reaction hasn't gone to completion. The primary solutions are to either extend the reaction time at the current temperature or slightly increase the temperature (e.g., from room temperature to 40-50°C).[4] Always monitor progress by TLC to avoid over-reaction.[3] Also, ensure your reagents are of good quality; old paraformaldehyde or an incorrect concentration of HBr can stall the reaction.
-
Side Reactions: The presence of significant byproducts, often appearing as less polar spots on TLC (diarylmethanes) or baseline material (polymers), indicates that the reaction conditions are too harsh. The most effective solution is to lower the reaction temperature.[2] Running the reaction at a controlled room temperature (20-25°C) or even cooler can significantly favor the desired substitution.[5]
-
Workup & Purification Losses: The product, 3,4-(methylenedioxy)benzyl bromide, is a lachrymator and can be sensitive to hydrolysis.[6] Losses can occur during aqueous workup or distillation. Ensure extractions are performed efficiently and avoid excessive heating when removing the solvent.[3] Passing the crude product through a short plug of basic alumina can remove acidic impurities and some polar byproducts.[6]
Q: My final product is a dark oil or solidifies with a brown/purple tint. What causes this discoloration and how can I prevent it?
A: Discoloration is typically a sign of impurity and degradation.
-
Cause: Benzyl bromides are sensitive to light and acid and can decompose over time, releasing bromine or HBr, which can form colored impurities.[2] Overheating during solvent removal or distillation is a common culprit.
-
Prevention & Purification:
-
Minimize Heat: Use a rotary evaporator at a moderate temperature (<50°C) to remove the solvent. If distillation is required, perform it under reduced pressure to lower the boiling point.[6]
-
Washing: During the workup, wash the organic layer with a 10% sodium bicarbonate or sodium carbonate solution to neutralize any residual HBr.[6]
-
Storage: Store the purified product in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature to improve stability.[2]
-
Optimized Protocol and Data
This protocol is designed to maximize yield and purity by carefully controlling temperature and reaction time.
Experimental Workflow
A generalized workflow for the bromomethylation of benzodioxole.
Step-by-Step Methodology
(Adapted from Pfeiffer, W. D. in Houben-Weyl, Vol. 5/4)[5]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add 1,3-benzodioxole (12.2 g, 0.10 mol), paraformaldehyde (3.08 g, 0.10 mol), and 50 mL of glacial acetic acid.[4]
-
Reagent Addition: While stirring, rapidly add a 30-33 wt% solution of HBr in acetic acid (approx. 20 mL) from the dropping funnel. An exotherm may be observed.
-
Reaction Conditions: Heat the mixture to 40–50°C and maintain this temperature for approximately 2 hours.[4]
-
Monitoring: After 1.5 hours, begin monitoring the reaction every 15-20 minutes by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product (Rƒ ≈ 0.6) should be significantly less polar than the starting material (Rƒ ≈ 0.4). The reaction is complete when the benzodioxole spot is no longer visible.
-
Quenching: Once the reaction is complete, pour the warm mixture into 200 mL of ice-water with stirring. A white solid or oil should precipitate.
-
Workup: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), 10% aqueous NaHCO₃ solution (100 mL), and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
Impact of Conditions on Yield (Illustrative Data)
The following table summarizes the expected outcomes based on varying temperature and reaction time.
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity & Observations |
| 20-25 (RT) | 4-6 | 80-90% | Good purity, minimal byproducts. Reaction requires monitoring to determine completion. |
| 40-50 | 1.5-2.5 | 90-95% | Optimal balance. Fast reaction with high conversion and minimal side-product formation.[4] |
| 60-80 | 0.5-1 | 65-75% | Lower yield due to significant formation of diarylmethane and other colored byproducts.[1] |
References
-
BenchChem. (n.d.). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. Retrieved from a Google search.[2]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from a Google search.[3]
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from a Google search.[1]
-
ResearchGate. (n.d.). (A) ¹H-NMR spectra of paraformaldehyde + HBr/AcOH. Retrieved from a Google search.[7]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from a Google search.[8]
-
Pfeiffer, W. D. (n.d.). Synthesis by Substitution of Carbonyl Oxygen. Method 1: Bromomethylation of Arenes. In Houben–Weyl, Vol. 5/4, pp 483–485. Retrieved from a Google search.[5]
-
Royal Society of Chemistry. (n.d.). THE PHOTOBROMINATION OF METHANOL AND FORMALDEHYDE. Retrieved from a Google search.[9]
-
Zhang, Y., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Retrieved from a Google search.[10]
-
ResearchGate. (n.d.). Summary of the effects of conditions on the yield of the bromomethylation of acridine. Retrieved from a Google search.[11]
-
Sciencemadness Discussion Board. (2022, November 27). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Retrieved from a Google search.[12]
-
Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Retrieved from a Google search.[4]
-
ResearchGate. (2025, August 10). Synthesis of bromination derivatives of 1, 3-benzodioxole. Retrieved from a Google search.[13]
-
National Institutes of Health. (n.d.). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed. Retrieved from a Google search.[14]
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from a Google search.
-
National Institutes of Health. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC. Retrieved from a Google search.[15]
-
Reddit. (2016, December 15). BnBr purification via basic alumina?. r/chemistry. Retrieved from a Google search.[6]
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Troubleshooting guide for low yield in the synthesis of piperonyl bromide.
Introduction: The Synthesis of Piperonyl Bromide
Piperonyl bromide (3,4-methylenedioxybenzyl bromide) is a valuable synthetic intermediate, primarily derived from the corresponding piperonyl alcohol. The most common and reliable transformation is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, where the hydroxyl group of the alcohol is converted into a good leaving group and subsequently displaced by a bromide ion. Reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are frequently employed for this purpose.[1][2][3]
While the reaction appears straightforward, achieving a high, reproducible yield requires careful control over reagents, conditions, and work-up procedures. This guide addresses the most common issues encountered during the synthesis that lead to diminished yields and provides systematic solutions based on established chemical principles.
Baseline Protocol: Synthesis of Piperonyl Bromide via PBr₃
This protocol serves as a reference for the troubleshooting guide. The conversion of alcohols to alkyl bromides using PBr3 is a well-established method that generally avoids the carbocation rearrangements possible with hydrohalic acids and proceeds with a predictable SN2 mechanism.[2][4]
Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube (to manage the HBr gas evolved). The entire apparatus must be dried to prevent premature decomposition of PBr3.
-
Reagents: Dissolve piperonyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in the reaction flask.
-
Reaction: Cool the solution in an ice bath to 0 °C. Add phosphorus tribromide (PBr3, ~0.4 eq, as 1 mole of PBr3 can react with 3 moles of alcohol) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C.[2]
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting alcohol.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess PBr3. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude piperonyl bromide can be purified further by recrystallization (e.g., from hexane) or distillation under high vacuum, although thermal lability is a concern.
Troubleshooting & FAQs
This section is designed to diagnose and resolve specific issues that result in low yields.
Q1: The reaction is incomplete; a significant amount of piperonyl alcohol remains. What are the likely causes?
An incomplete reaction is typically due to issues with reagent activity, stoichiometry, or reaction conditions.
-
Cause 1: Inactive Brominating Reagent. Phosphorus tribromide (PBr3) is highly reactive with water. If it has been improperly stored, it may have hydrolyzed to phosphorous acid and HBr, reducing its efficacy. Freshly distilled PBr3 is a colorless liquid; a yellow or orange hue indicates the presence of free bromine from decomposition, which can lead to unwanted side reactions.[5]
-
Solution: Use a fresh bottle of PBr3 or distill the reagent under an inert atmosphere before use. When using HBr, ensure it is a concentrated solution (e.g., 48% in water) and that the stoichiometry is correct.
-
-
Cause 2: Insufficient Reaction Time or Temperature. The SN2 reaction, while often efficient, is not instantaneous. Benzylic alcohols are reactive, but low temperatures (used to control side reactions) can slow the desired conversion.
-
Solution: Monitor the reaction progress using an appropriate technique (TLC, GC-MS). If the reaction stalls at low temperatures after the addition of PBr3 is complete, allow it to warm to room temperature and stir for a longer duration (e.g., 4-12 hours) before quenching.
-
-
Cause 3: Inadequate Stoichiometry. While PBr3 can theoretically react with three equivalents of alcohol, side reactions and reagent degradation may necessitate a slight adjustment.
-
Solution: Ensure at least 0.33-0.40 equivalents of PBr3 are used per equivalent of alcohol. A small excess is sometimes beneficial, but a large excess can complicate purification.
-
Q2: My crude product is dark brown or contains significant tar-like impurities. Why is this happening?
The formation of colored impurities and tars points towards decomposition or significant side reactions, often promoted by overly harsh conditions.
-
Cause 1: Overheating. Piperonyl bromide, like many benzylic halides, is susceptible to decomposition at elevated temperatures. The reaction of PBr3 with alcohol is exothermic; poor temperature control can lead to localized heating, promoting elimination and polymerization side reactions.[3]
-
Solution: Maintain strict temperature control (0-5 °C) during the addition of PBr3.[3] Add the reagent slowly and ensure efficient stirring. During purification, if distillation is chosen, use a high vacuum to keep the boiling point as low as possible.
-
-
Cause 2: Acid-Catalyzed Side Reactions. The HBr generated as a byproduct can catalyze side reactions, including the formation of dibenzyl ether-type impurities (bis(3,4-methylenedioxybenzyl) ether). This is more common when using concentrated HBr directly as the brominating agent.[6]
-
Solution: Use a non-polar, aprotic solvent to minimize the solubility and catalytic activity of HBr. During work-up, promptly neutralize the reaction mixture with a bicarbonate wash to remove residual acid.
-
-
Cause 3: Oxidation. Although less common with PBr3, if the starting material or solvent contains impurities, or if air is not excluded, oxidation of the electron-rich aromatic ring or the benzylic position can occur, leading to colored byproducts.
-
Solution: Ensure high-purity starting materials and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Q3: I see multiple spots on my TLC plate besides the starting material and product. What are these byproducts?
Low yield is often a direct consequence of the reaction pathway being diverted to produce undesired substances.
-
Byproduct 1: Bis(3,4-methylenedioxybenzyl) ether. This is a common byproduct formed when an unreacted molecule of piperonyl alcohol acts as a nucleophile, attacking a molecule of the newly formed piperonyl bromide. This SN2 reaction is acid-catalyzed.
-
Prevention: Maintain a low reaction temperature and add the brominating agent to the alcohol solution (not the other way around) to ensure the alcohol is not present in excess when the product concentration is high.
-
-
Byproduct 2: Aromatic Bromination. If free bromine (Br₂) is present (e.g., from decomposed PBr₃ or use of HBr/H₂O₂ systems), electrophilic aromatic substitution can occur on the electron-rich methylenedioxyphenyl ring, leading to brominated ring byproducts.[7][8]
-
Prevention: Use high-purity, colorless PBr₃. Avoid brominating agents or conditions known to generate elemental bromine unless aromatic bromination is the desired outcome.
-
Q4: My crude yield seems high, but I lose significant material during work-up and purification. Where is my product going?
Product loss during isolation is a frequent and frustrating cause of low final yield.
-
Cause 1: Hydrolysis. Piperonyl bromide is a reactive benzylic halide and can be hydrolyzed back to piperonyl alcohol during the aqueous work-up, especially if the mixture is not kept cold or if the neutralization step is prolonged.
-
Solution: Perform the aqueous work-up quickly and at low temperatures (use ice-cold water/solutions). Do not let the reaction mixture sit for extended periods in contact with aqueous layers, especially before neutralization.
-
-
Cause 2: Emulsion Formation. The product and byproducts can sometimes form stable emulsions during the aqueous wash steps, making a clean separation of the organic layer difficult and leading to physical loss of material.
-
Solution: Adding brine (saturated NaCl solution) during the final wash can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Cause 3: Decomposition on Silica Gel. While chromatography is a powerful purification tool, piperonyl bromide can be unstable on silica gel, which is weakly acidic. This can lead to decomposition during purification.
-
Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, prioritize purification by recrystallization if the crude product is sufficiently pure.
-
Data & Workflow Summary
Table 1: Comparison of Common Bromination Reagents for Piperonyl Alcohol
| Reagent System | Typical Mechanism | Key Advantages | Common Pitfalls & Side Reactions |
| PBr₃ | SN2 | High reactivity, mild conditions, avoids carbocation rearrangement.[2][3] | Highly sensitive to moisture; can generate acidic byproducts (HBr); overheating can cause decomposition.[3] |
| HBr (conc.) | SN1 / SN2 | Inexpensive and readily available. | Can promote ether formation; risk of carbocation rearrangement (less of a concern for primary benzylic alcohols); requires higher temperatures.[6] |
| PPh₃ / CBr₄ (Appel Reaction) | SN2 | Very mild conditions, excellent for sensitive substrates.[4][9][10] | Stoichiometric amounts of triphenylphosphine oxide are produced, which can be difficult to remove; higher cost. |
Troubleshooting Workflow Diagram
The following diagram provides a systematic process for diagnosing the cause of low yield.
Caption: A flowchart for systematically troubleshooting low yields.
Key Reaction Pathways Diagram
This diagram illustrates the desired SN2 reaction and a major competing side reaction.
Caption: The desired SN2 pathway versus a common ether byproduct formation.
References
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
de Andrade, V. S. C., & de Mattos, M. C. S. (2012). Conversion of alcohols into alkyl bromides. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Harrison, C. R., Hodge, P., & Hunt, B. J. (1976). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1, (2), 194-197. Retrieved from [Link]
-
Wikipedia. (n.d.). Safrole. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2006). Synthetic and mechanistic investigation of piperonyl butoxide from dihydrosafrole. Retrieved from [Link]
- Google Patents. (n.d.). CN1752083A - Production process of piperonyl butoxide synthesized from sassafras oil.
- Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
- Google Patents. (n.d.). CN103936709A - Synthetic method of piperonal.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Bromination. Retrieved from [Link]
-
Progressive Academic Publishing. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Retrieved from [Link]
-
Reddit. (2019). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Retrieved from [Link]
- Google Patents. (n.d.). CN103833722A - Method for preparing safrole.
-
Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
-
Manac Incorporated. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]
-
Kim, H. J., et al. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of Biological Chemistry, 297(3), 101087. Retrieved from [Link]
- Google Patents. (n.d.). DE2157298A1 - Process for the production of piperonyl butoxide.
-
Sciencemadness Discussion Board. (2008). Preparation of PBr3?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pentaerythrityl bromide. Retrieved from [Link]
-
AERU. (n.d.). Piperonyl butoxide (Ref: ENT 14250). Retrieved from [Link]
-
Indian Academy of Sciences. (2017). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonyl butoxide. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Piperonyl butoxide (Ref: ENT 14250). Retrieved from [Link]
- Google Patents. (n.d.). CN103788057A - Synthetic method for piperonyl butoxide.
-
PubMed. (1970). Stability of piperonyl butoxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen bromide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
World Health Organization. (2012). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIPERONYL BUTOXIDE. Retrieved from [Link]
-
National Institutes of Health. (2011). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]
-
Sumitomo Chemical Australia. (2016). SAFETY DATA SHEET Piperonyl Butoxide TG. Retrieved from [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
ResearchGate. (2016). What is the purpose of adding HBr in bromination? Hbr/Br2 system. Retrieved from [Link]
-
ResearchGate. (2014). HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Preparation of PBr3? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in Benzodioxole Nitration
Welcome to the technical support guide for the nitration of benzodioxole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of achieving regiochemical control in electrophilic aromatic substitution on this important scaffold. The following question-and-answer guide addresses common issues and provides field-proven strategies to improve the selectivity and outcome of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the nitration of unsubstituted 1,3-benzodioxole often unselective, yielding a mixture of isomers?
A: The core of this issue lies in the electronic nature of the 1,3-benzodioxole ring system. The two oxygen atoms of the methylenedioxy group are powerful electron-donating groups (+M effect) that activate the aromatic ring towards electrophilic attack.[1] They donate lone-pair electron density into the π-system, significantly increasing the nucleophilicity of the ortho and para positions relative to the dioxole bridge.
In the case of 1,3-benzodioxole, the two available positions for substitution are C-5 (para to one oxygen and meta to the other) and C-6 (ortho to one oxygen). Both positions are strongly activated, leading to a competitive reaction pathway.
-
Attack at C-5 (para-like): The intermediate carbocation (σ-complex) is well-stabilized by resonance, including a key contributor where the positive charge is delocalized onto the adjacent oxygen atom.
-
Attack at C-6 (ortho-like): The intermediate for ortho attack is also highly stabilized by a similar resonance effect from the adjacent oxygen.
Because both positions are electronically activated to a similar degree, nitration with strong, non-selective agents like a standard nitric acid/sulfuric acid mixture often results in a mixture of 5-nitro-1,3-benzodioxole and 6-nitro-1,3-benzodioxole, making purification challenging.[2][3]
To visualize this, consider the resonance stabilization of the intermediates:
Caption: Competing pathways in the nitration of 1,3-benzodioxole.
Q2: I'm getting a very low yield of my desired nitrobenzodioxole. What are the common causes and how can I fix them?
A: Low yields in nitration reactions are a frequent issue and can typically be traced back to one of three areas: incomplete reaction, product/starting material degradation, or losses during workup.[4][5]
| Potential Cause | Explanation | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | The benzodioxole ring is activated, but if reaction conditions are too mild (e.g., temperature too low, insufficient reaction time, or a weak nitrating agent), the reaction may not proceed to completion. | 1. Monitor Progress: Use TLC or LCMS to track the consumption of starting material. 2. Increase Reaction Time: Allow the reaction to stir longer at the set temperature. 3. Temperature Control: Cautiously increase the temperature in small increments. Be aware this can negatively impact selectivity.[5] 4. Stronger Nitrating Agent: Ensure your nitric and sulfuric acids are concentrated. The presence of water can hinder the formation of the active electrophile, the nitronium ion (NO₂⁺).[6][7] |
| Degradation/Oxidation | The methylenedioxy bridge and the activated aromatic ring are susceptible to oxidation by strong nitric acid, especially at elevated temperatures. This can lead to the formation of dark-colored, tarry byproducts. | 1. Maintain Low Temperatures: Perform the addition of the nitrating agent at 0°C or below to control the exotherm.[5] 2. Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This prevents localized overheating and high concentrations of the oxidant. 3. Purity of Starting Material: Ensure your benzodioxole starting material is pure and free of easily oxidizable impurities. |
| Losses During Workup | The desired product can be lost during the quenching, extraction, and purification steps. Nitro compounds can have moderate water solubility or may be difficult to crystallize. | 1. Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice to ensure rapid cooling and precipitation of the crude product.[4] 2. Extraction: If the product does not precipitate, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Recrystallization: Carefully select a recrystallization solvent system that provides good recovery. Test small aliquots with various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find the optimal conditions.[8] |
Q3: My reaction is producing significant amounts of dinitrated byproducts. How can I minimize this?
A: Dinitration occurs because the initial product, a nitrobenzodioxole, is still an activated ring system and can undergo a second nitration. The nitro group is deactivating, but the powerful activating effect of the methylenedioxy group can still render the ring susceptible to further reaction under harsh conditions.[9][10]
Here is a troubleshooting workflow to address over-nitration:
Caption: Troubleshooting workflow for minimizing dinitration.
Q4: Can I use a pre-existing substituent to direct the nitration to a specific position?
A: Absolutely. This is one of the most powerful and reliable strategies for achieving high regioselectivity. By starting with a substituted benzodioxole, you can leverage the directing effects of multiple groups to force the nitration to a single position.
A classic example is the nitration of piperonal (1,3-benzodioxole-5-carbaldehyde) .[11]
-
The methylenedioxy group is an ortho, para-director, activating positions 4 and 6.
-
The aldehyde group is a deactivating, meta-director.[12][13] It directs incoming electrophiles to position 6 (which is meta to the aldehyde).
Both groups work in concert to direct the incoming nitro group to the C-6 position, resulting in the highly selective formation of 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal). The aldehyde can then be further modified or removed if necessary for subsequent synthetic steps.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. aiinmr.com [aiinmr.com]
Long-term storage conditions and stability for 5-(Bromomethyl)benzo[d]dioxole.
Welcome to the comprehensive technical guide for 5-(Bromomethyl)benzo[d]dioxole (also known as 3,4-Methylenedioxybenzyl bromide or Piperonyl bromide). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a potent electrophile, its reactivity is matched by its sensitivity to environmental conditions. This guide provides in-depth knowledge on its long-term storage, stability, and troubleshooting common experimental challenges to ensure the integrity and success of your research.
I. Core Concepts: Understanding the Stability of 5-(Bromomethyl)benzo[d]dioxole
5-(Bromomethyl)benzo[d]dioxole is a benzylic bromide, a class of compounds known for their utility as alkylating agents. The carbon-bromine bond is activated by the adjacent benzene ring, making it susceptible to nucleophilic substitution.[1] This inherent reactivity is the primary driver of its instability. Degradation is primarily initiated by exposure to nucleophiles, light, and elevated temperatures.
Key Degradation Pathways:
-
Hydrolysis: The most common degradation pathway involves reaction with water (moisture) to form 5-(Hydroxymethyl)benzo[d]dioxole and hydrobromic acid (HBr). The accumulation of acidic HBr can further catalyze degradation and lead to discoloration of the material.
-
Oxidation: Exposure to air and light can promote oxidation, leading to the formation of 5-formylbenzo[d]dioxole (piperonal) and other impurities.
-
Photodegradation: Benzylic bromides can undergo homolytic cleavage of the C-Br bond when exposed to UV light, generating radical species that can lead to a variety of side products and polymerization.[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 5-(Bromomethyl)benzo[d]dioxole?
A1: For optimal long-term stability, 5-(Bromomethyl)benzo[d]dioxole should be stored at -20°C . It is crucial to store it in a tightly sealed, opaque container (e.g., an amber glass vial) under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture, air, and light.[3]
Q2: My solid 5-(Bromomethyl)benzo[d]dioxole has turned yellow/brown. Is it still usable?
A2: Discoloration is a visual indicator of degradation.[2] The yellow or brown hue is often due to the formation of poly-brominated species or the release of free bromine or hydrobromic acid. While a discolored reagent may still retain some reactivity, its purity is compromised. Using it can lead to lower yields, unpredictable reaction outcomes, and the formation of difficult-to-separate impurities. For reactions sensitive to stoichiometry or those requiring high purity, it is strongly recommended to use a fresh, colorless, or off-white batch of the reagent.
Q3: I am observing a significant amount of a water-soluble impurity in my reaction work-up. What could it be?
A3: A common water-soluble byproduct is 5-(Hydroxymethyl)benzo[d]dioxole, the result of hydrolysis of the starting material. This indicates that either the starting material was already partially degraded or there was significant moisture in your reaction solvent or reagents.
Q4: My reaction yield is consistently low, even with fresh reagent. What should I check?
A4: Aside from the purity of the 5-(Bromomethyl)benzo[d]dioxole, consider the following:
-
Solvent Purity: Ensure you are using anhydrous solvents. Trace amounts of water can consume the reagent.
-
Base Strength: If your reaction involves a base, its strength and nucleophilicity are critical. A base that is too strong or nucleophilic can react with the starting material.
-
Temperature Control: Benzylic bromides can be thermally labile. Ensure the reaction temperature is carefully controlled.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation of both the starting material and the product.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Reagent Upon Storage | Exposure to light, air, or moisture. | Store in an amber vial at -20°C under an inert atmosphere (Argon or Nitrogen).[3] Consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material. |
| Low or No Reactivity | Complete degradation of the reagent. | Confirm the purity and identity of the 5-(Bromomethyl)benzo[d]dioxole using analytical methods like ¹H NMR or melting point before use. Use a fresh, properly stored batch. |
| Formation of 5-formylbenzo[d]dioxole (Piperonal) | Oxidation of the reagent. | Ensure the reaction is carried out under an inert atmosphere. Purge all solvents and the reaction vessel with nitrogen or argon before adding reagents. |
| Inconsistent Reaction Yields | Variable quality of the reagent or reaction conditions. | Standardize the storage and handling protocol. Analyze the purity of each batch of 5-(Bromomethyl)benzo[d]dioxole before use. Carefully control reaction parameters such as temperature, reaction time, and stoichiometry. |
| Formation of Unexpected Byproducts | Reaction with moisture or other nucleophiles present in the reaction mixture. | Use anhydrous solvents and reagents. Ensure that any amine bases used are non-nucleophilic if they are not intended to be the primary reactant. |
IV. Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective way to assess the purity of 5-(Bromomethyl)benzo[d]dioxole and detect common degradation products.
Materials:
-
5-(Bromomethyl)benzo[d]dioxole sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the 5-(Bromomethyl)benzo[d]dioxole sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Expect a sharp singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and a singlet for the dioxole protons (-OCH₂O-) around 6.0 ppm. The aromatic protons will appear between 6.7-6.9 ppm.
-
Hydrolysis Product (5-(Hydroxymethyl)benzo[d]dioxole): Look for a new singlet around 4.6 ppm corresponding to the -CH₂OH protons and a broad singlet for the -OH proton.
-
Oxidation Product (5-formylbenzo[d]dioxole): A singlet corresponding to the aldehyde proton (-CHO) will be visible around 9.8 ppm.
-
Protocol 2: Accelerated Stability Study
This protocol is designed to evaluate the stability of 5-(Bromomethyl)benzo[d]dioxole under stressed conditions.
Materials:
-
High-purity 5-(Bromomethyl)benzo[d]dioxole
-
Amber glass vials with tight-fitting caps
-
Controlled environment chambers (e.g., 40°C/75% RH)
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Accurately weigh samples of high-purity 5-(Bromomethyl)benzo[d]dioxole into several amber glass vials.
-
Tightly seal the vials. For a parallel study, prepare another set of vials and flush them with argon or nitrogen before sealing.
-
Place the vials in a controlled environment chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[4]
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from the chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.[6][7]
-
Compare the results to the initial (time 0) analysis to determine the rate of degradation.
V. Visualizing Degradation and Handling
To better understand the factors influencing the stability of 5-(Bromomethyl)benzo[d]dioxole, the following diagrams illustrate the degradation pathways and the recommended handling workflow.
Caption: Factors leading to the degradation of 5-(Bromomethyl)benzo[d]dioxole.
Caption: Recommended workflow for storage and handling.
VI. References
-
Benchchem. Technical Support Center: Handling and Safety of Bromomethyl Compounds. Available at:
-
Smolecule. 5-(Bromomethyl)benzo[d][2][8]dioxole. Available at:
-
PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Available at: [Link]
-
Benchchem. 4-(Bromomethyl)benzil stability issues and proper storage conditions. Available at:
-
ResearchGate. Isotope experiment of benzyl bromide with water‐¹⁸O. Available at: [Link]
-
Google Patents. Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form. Available at:
-
ResearchGate. Ru‐photocatalyzed reduction of benzyl bromide. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available at: [Link]
-
PubMed. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Available at: [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]
-
National Institutes of Health. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available at: [Link]
-
Allied Academies. Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Available at: [Link]
-
ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Available at: [Link]
-
Semantic Scholar. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available at: [Link]
-
National Institutes of Health. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Available at: [Link]
-
SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. Available at: [Link]
-
ResearchGate. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Available at: [Link]
-
ResearchGate. A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Available at: [Link]
-
Google Patents. Process for synthesis of 5-(-hydroxyalkyl) benzo[2][8] dioxols. Available at:
-
ResearchGate. Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Available at: [Link]
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- 3. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
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Material safety data sheet (MSDS) and handling precautions for 5-(Bromomethyl)benzo[d]dioxole.
Welcome to the Technical Support Center for 5-(Bromomethyl)benzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe handling and use of this versatile reagent. Our goal is to combine rigorous scientific data with practical, field-tested insights to ensure both the success of your experiments and the safety of your laboratory personnel.
Introduction to 5-(Bromomethyl)benzo[d]dioxole
5-(Bromomethyl)benzo[d]dioxole, also known as 3,4-methylenedioxybenzyl bromide or piperonyl bromide, is a valuable building block in organic synthesis.[1] Its utility stems from the reactive bromomethyl group attached to the benzodioxole scaffold, a common moiety in many biologically active compounds.[1] This structure allows for a variety of chemical transformations, primarily nucleophilic substitution reactions, making it a key intermediate in the synthesis of pharmaceuticals and materials.[1] However, its reactivity also necessitates careful handling and a thorough understanding of its safety profile.
Material Safety Data at a Glance
A comprehensive understanding of the hazards associated with 5-(Bromomethyl)benzo[d]dioxole is the foundation of its safe use. The following table summarizes the key safety information derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction. | |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation.[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the handling and use of 5-(Bromomethyl)benzo[d]dioxole.
Q1: What are the immediate signs of exposure to 5-(Bromomethyl)benzo[d]dioxole?
A1: This compound is a potent lachrymator, meaning it will cause immediate and intense irritation to the eyes, leading to tearing.[3] Skin contact will result in a burning sensation, and inhalation can cause irritation to the nose, throat, and lungs, potentially leading to coughing and shortness of breath.[4]
Q2: I've noticed the solid material has a brownish tint. Is it still usable?
A2: A brownish tint can be an indication of decomposition. Benzylic bromides are sensitive to light and moisture and can slowly decompose to release hydrogen bromide (HBr).[5] While minor discoloration may not significantly impact all reactions, it is advisable to assess the purity (e.g., by NMR or melting point) before use in sensitive applications. For best results, use a fresh, white crystalline solid.
Q3: What is the recommended procedure for quenching a reaction containing unreacted 5-(Bromomethyl)benzo[d]dioxole?
A3: To quench unreacted 5-(Bromomethyl)benzo[d]dioxole, you can add a nucleophilic amine, such as triethylamine. This will react with the excess benzyl bromide to form a water-soluble quaternary ammonium salt, which can then be easily removed during an aqueous workup.[6] Alternatively, a solution of a hydroxide, like sodium hydroxide, can also be used for neutralization.[5]
Q4: Can I use protic solvents like methanol or ethanol with this reagent?
A4: It is generally not recommended to use protic solvents like alcohols with 5-(Bromomethyl)benzo[d]dioxole, as they can react with the compound via solvolysis, leading to the formation of the corresponding ether byproduct and reducing the yield of your desired product.[3] Anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred.
Q5: What are the early signs of a potential allergic skin reaction?
A5: An allergic reaction may not be immediate and can develop after initial exposure. Early signs include redness, itching, or a rash at the site of contact.[7] In more severe cases, this can progress to contact dermatitis, characterized by swelling and blisters.[7] If you suspect an allergic reaction, cease handling the compound immediately and seek medical advice.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving 5-(Bromomethyl)benzo[d]dioxole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Poor quality of the starting material. 3. Reaction temperature is too low. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time. 2. Verify the purity of your 5-(Bromomethyl)benzo[d]dioxole. 3. If the reaction is sluggish, a slight increase in temperature may be necessary.[8] |
| Formation of Multiple Products | 1. Over-reaction or side reactions. 2. Presence of impurities in the starting material. | 1. Use a stoichiometric amount of the reagent and avoid prolonged reaction times or high temperatures. 2. Purify the starting material if necessary. |
| Product is a Dark or Tarry Mixture | 1. Reaction temperature was too high. 2. Reagents were mixed too quickly. | 1. Maintain a controlled temperature throughout the reaction. 2. Add reagents dropwise with vigorous stirring to control any exotherm.[8] |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of polar byproducts. | 1. Quench the excess 5-(Bromomethyl)benzo[d]dioxole with triethylamine to form a water-soluble salt.[6] 2. Column chromatography is often effective for purification. A non-polar solvent like dichloromethane can be used to elute the benzyl bromide quickly.[6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is paramount when working with this compound. The following workflows provide a step-by-step guide for safe handling and emergency response.
Standard Handling Protocol
Emergency Response: Spills and Exposure
References
-
Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Sciencemadness.org. Available at: [Link]
-
Benzyl Bromide | C7H7Br | CID 7498 - PubChem. Available at: [Link]
-
Benzyl-Bromide - Safety Data Sheet. Available at: [Link]
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. Available at: [Link]
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BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
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A Dangerous Bromance - Scientific Update. Available at: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. Available at: [Link]
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What are the side effects of Benzyl Benzoate? - Patsnap Synapse. Available at: [Link]
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Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment - Wyndly. Available at: [Link]
-
INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS - Emory EHSO. Available at: [Link]
Sources
- 1. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
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- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
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- 7. What are the side effects of Benzyl Benzoate? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 5-(Bromomethyl)benzo[d]dioxole during workup.
Welcome to the technical support center for 5-(Bromomethyl)benzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As a benzylic bromide, 5-(Bromomethyl)benzo[d]dioxole is highly susceptible to degradation, particularly during reaction workup and purification. This resource provides in-depth troubleshooting advice and validated protocols to help you minimize decomposition and ensure the integrity of your material.
Introduction: The Challenge of Stability
5-(Bromomethyl)benzo[d]dioxole is a valuable synthetic intermediate due to the reactivity of its bromomethyl group, which allows for facile nucleophilic substitution and the construction of more complex molecules.[1] However, this reactivity is a double-edged sword. The benzylic position is activated, making the compound prone to hydrolysis, elimination, and other side reactions under conditions commonly employed in aqueous workups.[2] Understanding the mechanisms of decomposition is the first step toward preventing them. This guide explains the causality behind these degradation pathways and provides robust, field-proven methods to maintain the compound's stability.
Frequently Asked Questions (FAQs)
Q1: After my aqueous workup, I see a new spot on my TLC plate and my NMR spectrum shows an impurity. What is it likely to be?
A: The most common impurity formed during an aqueous workup is the hydrolysis product, (benzo[d][1]dioxol-5-yl)methanol. The benzylic bromide is highly susceptible to nucleophilic attack by water, especially if the aqueous phase is neutral or basic, or if the contact time is prolonged. Elevated temperatures dramatically accelerate this process.
Q2: What are the optimal pH conditions for an aqueous workup involving 5-(Bromomethyl)benzo[d]dioxole?
A: The ideal pH range is neutral to slightly acidic (pH 6-7). Strongly basic conditions (pH > 8) must be avoided as the hydroxide ion is a potent nucleophile that will rapidly convert the bromide to the corresponding alcohol. While the compound is more stable under acidic conditions than basic ones, strongly acidic conditions (pH < 4) can potentially lead to the degradation of the benzodioxole ring itself over long periods. A wash with a cold, dilute solution of sodium bicarbonate is acceptable for neutralizing acid, but contact time should be minimized, followed immediately by a brine wash.
Q3: Can I use heat to remove the last traces of solvent from my purified product?
A: It is strongly discouraged. 5-(Bromomethyl)benzo[d]dioxole is thermally labile. Heating, especially in the presence of trace impurities, can lead to decomposition and polymerization, resulting in a discolored, impure product. Solvents should be removed under high vacuum at a temperature not exceeding 30-35°C.
Q4: My product is consistently yellow or brown, even after chromatography. What causes this discoloration?
A: Discoloration is a common sign of decomposition. It can be caused by exposure to light, which can initiate radical reactions, or by trace acidic or basic impurities promoting slow degradation.[3] Ensure all glassware is clean and that the workup is performed expeditiously. Storing the compound under an inert atmosphere (nitrogen or argon) in a freezer and protected from light is crucial.[4]
Q5: Is it better to purify by column chromatography, recrystallization, or distillation?
A: Flash column chromatography is the preferred method for purification.[5] Distillation is not recommended due to the compound's thermal instability. Recrystallization can be effective if a suitable solvent system is found that does not react with the compound and provides good differential solubility from impurities. However, chromatography generally provides higher purity by removing a wider range of byproducts.
Visual Guide: Primary Decomposition Pathway
The primary route of degradation during workup is hydrolysis. This simple SN1/SN2 reaction with water replaces the bromide with a hydroxyl group, yielding the corresponding alcohol, which is often difficult to remove from the final product.
Caption: Primary hydrolysis pathway of 5-(Bromomethyl)benzo[d]dioxole.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution |
| Low Yield After Workup | 1. Hydrolysis during aqueous wash. 2. Prolonged exposure to basic or highly acidic conditions. 3. Emulsion formation leading to product loss. | 1. Use ice-cold aqueous solutions and minimize wash times. 2. Maintain a neutral pH (6-7) in the aqueous phase. Use cold, saturated NaHCO₃ briefly if necessary, followed by a brine wash. 3. Add more brine to the separatory funnel to break emulsions. |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of solvent residue. 2. Significant impurity content (e.g., the alcohol) depressing the melting point. | 1. Dry the product under high vacuum at ambient temperature for an extended period. 2. Re-purify via flash column chromatography.[5] |
| Multiple Spots on TLC After Purification | 1. On-column decomposition (silica gel can be slightly acidic). 2. Co-elution of impurities. | 1. Consider neutralizing the silica gel with triethylamine (e.g., 1% triethylamine in the eluent) if acidic degradation is suspected. 2. Optimize the solvent system for better separation. A gradient elution may be necessary. |
| Product Darkens During Storage | 1. Exposure to light and/or air (oxidation/radical decomposition). 2. Residual acid or base catalyzing degradation. | 1. Store the product in an amber vial under an inert atmosphere (N₂ or Ar) at -20°C. 2. Ensure the product is purified to >95% purity before long-term storage. |
Recommended Experimental Protocols
Protocol 1: Optimized Aqueous Workup Procedure
This protocol is designed to minimize contact time with the aqueous phase and maintain conditions that favor stability.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath.
-
Solvent Addition: If the reaction solvent is water-miscible (e.g., THF, acetone), dilute the mixture with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Wash (Neutralization): Pour the organic mixture into a separatory funnel containing an equal volume of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel 2-3 times (venting frequently) and immediately drain the organic layer. This step should be performed quickly to neutralize any acid without prolonged exposure to the basic solution.
-
Brine Wash: Wash the organic layer with an equal volume of ice-cold saturated sodium chloride (brine) solution. This removes residual water and bicarbonate.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added until it no longer clumps together.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator. Crucially, the water bath temperature should not exceed 35°C. For the final traces of solvent, use a high-vacuum line at room temperature.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing the primary hydrolysis byproduct and other impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel using a minimal amount of a volatile solvent (e.g., DCM). Remove the solvent completely in vacuo.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate. A starting polarity of 95:5 or 90:10 (Hexanes:EtOAc) is common.
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The product is non-polar and should elute relatively quickly. Monitor the fractions by TLC. The product can be visualized under a UV lamp (254 nm).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, adhering to the temperature limit of 35°C.
Workflow for a Stable Product
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 5-(Bromomethyl)benzo[d]dioxole and its Analogs
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(Bromomethyl)benzo[d]dioxole, a versatile building block in organic synthesis and drug discovery.[1] In the interest of providing a comprehensive resource for researchers, scientists, and drug development professionals, we will also present a comparative analysis with structurally related benzylic bromides. This guide will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights to aid in the characterization and quality control of these important chemical entities.
Introduction to 5-(Bromomethyl)benzo[d]dioxole
5-(Bromomethyl)benzo[d]dioxole, also known as 3,4-methylenedioxybenzyl bromide or piperonyl bromide, is a key intermediate in the synthesis of a wide range of organic compounds. Its structure features a benzodioxole ring system, a common motif in many natural products and pharmacologically active molecules, coupled with a reactive bromomethyl group. This combination makes it a valuable reagent for introducing the 3,4-methylenedioxybenzyl moiety into various molecular scaffolds.
The accurate characterization of 5-(Bromomethyl)benzo[d]dioxole is paramount to ensure its purity and to confirm the successful incorporation of the benzodioxole unit in subsequent synthetic steps. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, and a thorough understanding of the ¹H and ¹³C NMR spectra of this compound is essential for any researcher working with it.
¹H and ¹³C NMR Spectral Analysis of 5-(Bromomethyl)benzo[d]dioxole
The structural features of 5-(Bromomethyl)benzo[d]dioxole give rise to a distinct and predictable NMR spectrum. The following analysis is based on established principles of NMR spectroscopy and data from analogous compounds.
Molecular Structure and Numbering
For clarity in the spectral assignment, the following IUPAC numbering scheme for 5-(Bromomethyl)benzo[d]dioxole will be used throughout this guide.
Figure 1. IUPAC Numbering of 5-(Bromomethyl)benzo[d]dioxole.
Predicted ¹H NMR Spectrum
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.89 | d | ~1.5 |
| H-6 | ~6.83 | dd | ~8.0, 1.5 |
| H-7 | ~6.75 | d | ~8.0 |
| O-CH₂-O | ~5.95 | s | - |
| CH₂Br | ~4.50 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-4, H-6, H-7): The three protons on the benzene ring appear in the aromatic region (δ 6.5-7.0 ppm). The electron-donating effect of the dioxole ring shields these protons, causing them to resonate at a relatively upfield region for aromatic protons.
-
H-4 is expected to be a doublet due to coupling with H-6.
-
H-6 should appear as a doublet of doublets due to coupling with both H-4 and H-7.
-
H-7 is anticipated to be a doublet due to coupling with H-6.
-
-
Dioxole Methylene Protons (O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and thus appear as a sharp singlet at approximately 5.95 ppm. This is a characteristic signal for the benzodioxole moiety.
-
Benzylic Protons (CH₂Br): The two protons of the bromomethyl group are also equivalent and appear as a singlet around 4.50 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 5-(Bromomethyl)benzo[d]dioxole in CDCl₃ would exhibit the following signals:
| Carbon | Chemical Shift (δ, ppm) |
| C-5a, C-8a (quaternary) | ~148.0, ~147.5 |
| C-4a (quaternary) | ~132.0 |
| C-7 | ~123.0 |
| C-4 | ~122.0 |
| C-6 | ~109.0 |
| O-CH₂-O | ~101.5 |
| CH₂Br | ~33.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 100-150 ppm). The two quaternary carbons attached to the oxygen atoms of the dioxole ring (C-5a, C-8a) are the most downfield due to the strong deshielding effect of the oxygen atoms.
-
Dioxole Methylene Carbon (O-CH₂-O): The carbon of the methylenedioxy group gives a characteristic signal at approximately 101.5 ppm.
-
Benzylic Carbon (CH₂Br): The carbon of the bromomethyl group is significantly shielded compared to the aromatic carbons and appears upfield at around 33.0 ppm. The attachment to the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group.
Comparative Analysis with Alternative Benzylic Bromides
To provide a broader context for the spectral data of 5-(Bromomethyl)benzo[d]dioxole, it is instructive to compare it with other common benzylic bromides. This comparison highlights the influence of different substituents on the chemical shifts of the benzylic protons and carbons.
| Compound | Benzylic CH₂ (¹H, δ ppm) | Benzylic CH₂ (¹³C, δ ppm) |
| Benzyl Bromide | ~4.45 | ~33.6 |
| 5-(Bromomethyl)benzo[d]dioxole | ~4.50 | ~33.0 |
| 4-Methoxybenzyl Bromide | ~4.46 | ~32.9 |
| 4-Nitrobenzyl Bromide | ~4.67 | ~31.8 |
Analysis of Comparative Data:
-
¹H NMR: The chemical shift of the benzylic protons is sensitive to the electronic effects of the substituents on the aromatic ring.
-
The electron-donating methylenedioxy and methoxy groups in 5-(Bromomethyl)benzo[d]dioxole and 4-methoxybenzyl bromide, respectively, result in a slight upfield shift compared to benzyl bromide, although the effect is minimal.
-
The electron-withdrawing nitro group in 4-nitrobenzyl bromide causes a noticeable downfield shift of the benzylic protons due to its deshielding effect.
-
-
¹³C NMR: The chemical shift of the benzylic carbon is also influenced by the ring substituents, but the trend is not as straightforward as for the protons. While the electron-withdrawing nitro group in 4-nitrobenzyl bromide leads to an upfield shift of the benzylic carbon signal, the electron-donating groups in 5-(Bromomethyl)benzo[d]dioxole and 4-methoxybenzyl bromide also cause a slight upfield shift compared to benzyl bromide. This is due to a combination of inductive and resonance effects that are more complex for ¹³C than for ¹H NMR.
Experimental Protocols
The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for benzylic bromides like 5-(Bromomethyl)benzo[d]dioxole.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. For routine characterization, the residual solvent peak can often be used as a reference.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
NMR Spectrometer Setup and Data Acquisition
Sources
The Unmistakable Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Bromomethyl)benzo[d]dioxole
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Structural Elucidation
In the landscape of synthetic chemistry and pharmaceutical development, the unequivocal structural confirmation of intermediates is paramount. 5-(Bromomethyl)benzo[d]dioxole, also known as piperonyl bromide or 3,4-methylenedioxybenzyl bromide, serves as a critical building block for a multitude of bioactive molecules. Its precise characterization is not merely a procedural step but a cornerstone of quality and reproducibility. Electron Ionization Mass Spectrometry (EI-MS) stands as a powerful and definitive tool for this purpose, offering a unique fragmentation "fingerprint" that reveals the molecule's architecture.
This guide provides an in-depth interpretation of the expected EI-MS fragmentation pattern of 5-(Bromomethyl)benzo[d]dioxole. By dissecting the underlying principles of ion formation and fragmentation, and comparing its behavior to simpler analogues, we offer a robust framework for researchers to confidently identify this key synthetic intermediate.
The Science of Fragmentation: What to Expect from 5-(Bromomethyl)benzo[d]dioxole
Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2] This energy is often sufficient to not only ionize the molecule but also to induce characteristic bond cleavages, generating a series of fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). For 5-(Bromomethyl)benzo[d]dioxole (molar mass approximately 215.04 g/mol [3]), the fragmentation is governed by the inherent stability of the resulting fragments.
The most predictable and informative fragmentation processes are driven by the chemical nature of the benzylic bromide and the benzodioxole ring system.
The Isotopic Fingerprint of Bromine: The Molecular Ion
One of the most telling features in the mass spectrum of a monobrominated compound is the molecular ion peak. Due to the presence of two stable isotopes of bromine, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity.[1] These peaks will be separated by 2 m/z units, representing the [M]+• ion containing 79Br and the [M+2]+• ion containing 81Br. For 5-(Bromomethyl)benzo[d]dioxole, these peaks are expected at m/z 214 and m/z 216 . The observation of this characteristic 1:1 doublet is strong evidence for the presence of a single bromine atom in the molecule.
The Dominant Fragmentation: Benzylic Cleavage
The most favorable fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond.[4] This is due to the formation of a highly resonance-stabilized benzyl-type cation. In the case of 5-(Bromomethyl)benzo[d]dioxole, the loss of a bromine radical (•Br) from the molecular ion results in the formation of the 1,3-benzodioxol-5-ylmethyl cation.
This cation, expected at m/z 135 , is particularly stable due to the delocalization of the positive charge throughout the aromatic ring and the electron-donating effect of the dioxole oxygen atoms. Consequently, the peak at m/z 135 is predicted to be the base peak —the most intense peak in the spectrum.
Fragmentation of the Benzodioxole Ring
Following the initial loss of bromine, the stable m/z 135 cation can undergo further fragmentation, typically involving the dioxole ring. Based on the fragmentation patterns of similar benzodioxole-containing compounds, we can predict the following sequential losses of small, stable neutral molecules[5]:
-
Loss of Formaldehyde (CH2O): The m/z 135 ion can lose a molecule of formaldehyde (30 Da) from the methylenedioxy bridge, leading to a fragment at m/z 105 .
-
Loss of Carbon Monoxide (CO): Subsequent loss of carbon monoxide (28 Da) from the m/z 105 fragment would yield an ion at m/z 77 , corresponding to a phenyl cation.
Comparative Fragmentation Analysis
To appreciate the influence of the benzodioxole moiety, it is instructive to compare the expected fragmentation of our target molecule with that of a simpler analogue, benzyl bromide.
| Fragment | Predicted m/z for 5-(Bromomethyl)benzo[d]dioxole | Experimental m/z for Benzyl Bromide[3] | Interpretation |
| Molecular Ion ([M]+•) | 214 / 216 | 170 / 172 | Shows the characteristic 1:1 isotopic pattern for bromine. The mass difference (44 Da) corresponds to the -O-CH2-O- group. |
| [M - Br]+ | 135 (Base Peak) | 91 (Base Peak) | The base peak in both spectra results from the loss of the bromine radical, forming a stable benzylic cation. The m/z 91 ion for benzyl bromide often rearranges to the tropylium ion. |
| [M - Br - CH2O]+ | 105 | N/A | This fragment is characteristic of the methylenedioxy group and is absent in the fragmentation of benzyl bromide. |
| [M - Br - CH2O - CO]+ | 77 | N/A | Further fragmentation of the benzodioxole ring system. |
| [C6H5]+ | 77 | 77 | A common fragment in aromatic compounds, often resulting from the breakdown of the aromatic ring. |
| [C5H5]+ | N/A | 65 | Loss of acetylene (C2H2) from the m/z 91 ion is a characteristic fragmentation of the tropylium ion. |
Experimental Protocol: Acquiring the Mass Spectrum
For researchers seeking to verify the structure of synthesized 5-(Bromomethyl)benzo[d]dioxole, the following provides a standard methodology for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Conclusion
The mass spectrometry fragmentation of 5-(Bromomethyl)benzo[d]dioxole is highly predictable and yields a wealth of structural information. The key diagnostic features are the characteristic M/M+2 molecular ion peaks at m/z 214/216 and a dominant base peak at m/z 135, resulting from the facile loss of the bromine atom. Further fragmentation of the benzodioxole ring provides additional confirmation of the core structure. By understanding these fragmentation pathways and comparing them to simpler analogues, researchers can confidently and unequivocally confirm the identity and integrity of this vital synthetic intermediate, ensuring the robustness of their subsequent scientific endeavors.
References
-
Organic Spectroscopy International. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
-
LookChem. Cas 2606-51-1, 5-Bromomethylbenzodioxole. (Product Page). [Link][6]
-
General Fragmentation Modes. (n.d.). University of Calicut. [Link][4]
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A Comparative Guide to the FT-IR Spectral Analysis of 3,4-Methylenedioxybenzyl Bromide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Methylenedioxybenzyl bromide, a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with alternative brominating agents, supported by experimental data and protocols. Our approach is grounded in scientific integrity, providing a self-validating system for spectral interpretation and quality control.
Introduction to 3,4-Methylenedioxybenzyl Bromide: A Versatile Synthetic Intermediate
3,4-Methylenedioxybenzyl bromide, also known as piperonyl bromide, is a derivative of 1,3-benzodioxole.[1][2] The presence of the methylenedioxy group makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[3][4][5] Its utility as a benzylating agent is well-established in organic synthesis. Accurate and rapid characterization of this compound is paramount to ensure purity and reaction success. FT-IR spectroscopy offers a powerful, non-destructive method for this purpose.[6][7]
The Power of FT-IR in Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds.[6] Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule. This technique is invaluable for:
-
Structural Confirmation: Verifying the presence of key functional groups.
-
Purity Assessment: Detecting the presence of starting materials or by-products.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.[8]
For a molecule like 3,4-Methylenedioxybenzyl bromide, we can predict the characteristic vibrational modes associated with the aromatic ring, the methylenedioxy group, and the benzylic C-Br bond.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[8][9]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[6]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.[6]
-
-
Sample Application:
-
For liquid samples like 3,4-Methylenedioxybenzyl bromide, place a small drop onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a routine analysis would be:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio increases with more scans)
-
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Caption: Workflow for ATR-FTIR Spectrum Acquisition.
Predicted FT-IR Spectrum of 3,4-Methylenedioxybenzyl Bromide
While a publicly available, fully assigned FT-IR spectrum of 3,4-Methylenedioxybenzyl bromide is not readily found in the searched literature, we can predict its key absorption bands based on the analysis of its functional groups and comparison with similar molecules.
Caption: Key functional groups of 3,4-Methylenedioxybenzyl Bromide.
Table 1: Predicted FT-IR Peak Assignments for 3,4-Methylenedioxybenzyl Bromide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2950-2850 | Medium | Asymmetric and Symmetric CH₂ Stretch | Methylenedioxy & Benzyl |
| 1600-1450 | Strong | Aromatic C=C Ring Stretch | Aromatic Ring |
| 1490, 1440 | Strong | CH₂ Scissoring | Methylenedioxy |
| 1360 | Medium | CH₂ Wagging | Methylenedioxy |
| 1250 | Strong | Asymmetric O-C-O Stretch | Methylenedioxy |
| 1040 | Strong | Symmetric O-C-O Stretch | Methylenedioxy |
| 930 | Medium | CH₂ Rocking | Methylenedioxy |
| 850-750 | Strong | C-H Out-of-Plane Bending (oop) | Aromatic Ring |
| 690-515 | Medium | C-Br Stretch | Benzylic Bromide |
This table is a prediction based on established group frequencies from various sources.[10][11][12]
Comparative Analysis with Alternative Brominating Agents
The choice of a brominating agent is critical in synthesis. Here, we compare the expected FT-IR spectrum of 3,4-Methylenedioxybenzyl bromide with two common alternatives: Benzyl Bromide and N-Bromosuccinimide (NBS).
Benzyl Bromide (C₇H₇Br)
Benzyl bromide is the parent compound without the methylenedioxy substituent. Its FT-IR spectrum is simpler and serves as an excellent baseline for comparison.[13][14]
N-Bromosuccinimide (NBS)
NBS is a common reagent for allylic and benzylic bromination. Its FT-IR spectrum is dominated by the succinimide ring vibrations.
Table 2: Comparative FT-IR Analysis of Brominating Agents
| Functional Group/Vibrational Mode | 3,4-Methylenedioxybenzyl Bromide (Predicted) | Benzyl Bromide[13][14] | N-Bromosuccinimide |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | Absent |
| Aliphatic C-H Stretch | 2950-2850 cm⁻¹ | 2950-2850 cm⁻¹ | ~2900 cm⁻¹ |
| Carbonyl (C=O) Stretch | Absent | Absent | ~1700 cm⁻¹ (strong) |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | Absent |
| Methylenedioxy (O-C-O) Stretch | 1250, 1040 cm⁻¹ (strong) | Absent | Absent |
| C-N Stretch | Absent | Absent | ~1350 cm⁻¹ |
| C-Br Stretch | 690-515 cm⁻¹ | 690-515 cm⁻¹ | Absent |
| N-Br Stretch | Absent | Absent | ~650 cm⁻¹ |
This comparative table highlights the unique spectral features of 3,4-Methylenedioxybenzyl bromide, particularly the strong absorptions from the methylenedioxy group, which are absent in the other two compounds. This allows for unambiguous identification.
Conclusion: The Diagnostic Power of FT-IR
FT-IR spectroscopy is an indispensable tool for the characterization of 3,4-Methylenedioxybenzyl bromide. The predicted spectrum, rich with characteristic peaks from the aromatic ring, the diagnostic methylenedioxy group, and the benzylic bromide, provides a robust fingerprint for identification and purity assessment. When compared to other brominating agents like benzyl bromide and N-Bromosuccinimide, the unique spectral features of 3,4-Methylenedioxybenzyl bromide are evident, underscoring the specificity of FT-IR analysis. By following the outlined experimental protocol, researchers can confidently and efficiently verify the integrity of this vital synthetic intermediate.
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D. A. Rusling, et al. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(3), 322-324. [Link]
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A. A. Khan, et al. (1959). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. [Link]
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P. Rajamani & N. Sundaraganesan. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. International Journal of Pharmaceutical Sciences and Research. [Link]
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A comparative study of the reactivity between 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the reactivity of 5-(Bromomethyl)benzo[d]dioxole and the archetypal benzyl bromide in nucleophilic substitution reactions. For professionals in drug development and organic synthesis, the selection of an appropriate benzylic electrophile is a critical decision that influences reaction efficiency, yield, and impurity profiles. This document moves beyond a simple cataloging of properties to offer a mechanistic exploration and a practical experimental framework for quantifying the reactivity of these two important synthetic intermediates.
Introduction: The Significance of Benzylic Halides in Synthesis
Benzyl bromide and its derivatives are cornerstone reagents in organic chemistry, primarily utilized for the introduction of the benzyl protecting group for alcohols, phenols, and amines, and as precursors for a vast array of more complex molecular architectures.[1][2] Their heightened reactivity in nucleophilic substitution reactions, a consequence of the stabilizing influence of the adjacent aromatic ring, makes them highly valuable synthons.[3][4] 5-(Bromomethyl)benzo[d]dioxole, also known as 3,4-methylenedioxybenzyl bromide, offers a structurally distinct alternative, incorporating the benzodioxole moiety found in numerous natural products and pharmacologically active compounds.[5][6] Understanding the nuanced differences in reactivity between these two electrophiles is paramount for rational reaction design and optimization.
Theoretical Framework: Unraveling the Electronic and Steric Nuances
The reactivity of benzylic halides in nucleophilic substitution reactions is predominantly governed by their susceptibility to either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. Both 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide are primary benzylic halides and are thus expected to favor the SN2 mechanism, especially with good nucleophiles in polar aprotic solvents.[7]
The SN2 Pathway: A Backside Attack
The SN2 reaction involves the backside attack of a nucleophile on the electrophilic carbon, leading to a pentacoordinate transition state and inversion of stereochemistry. The rate of this reaction is sensitive to both electronic effects, which influence the electrophilicity of the benzylic carbon, and steric hindrance around the reaction center.
Caption: Generalized SN2 reaction mechanism.
Electronic Effects: The Role of the 3,4-Methylenedioxy Group
The electronic influence of the 3,4-methylenedioxy group in 5-(Bromomethyl)benzo[d]dioxole is a key determinant of its reactivity relative to benzyl bromide. This substituent exerts a net electron-donating effect on the benzene ring through resonance. This increased electron density at the benzylic carbon can be quantitatively assessed using the Hammett substituent constant (σ). For the 3,4-methylenedioxy group, the Hammett constant (σp) is approximately -0.12 to -0.17.[8][9][10] In contrast, the substituent in benzyl bromide is hydrogen, with a Hammett constant of 0.
In the context of an SN2 reaction, electron-donating groups can slightly decrease the electrophilicity of the benzylic carbon, potentially leading to a slower reaction rate compared to an unsubstituted analogue. However, the effect is often modest for SN2 reactions.
Steric Considerations
Both 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide are primary benzylic halides with minimal steric hindrance at the reaction center. The methylenedioxy bridge is relatively compact and positioned away from the bromomethyl group, suggesting that its steric impact on the backside attack of a nucleophile will be negligible. Therefore, the difference in reactivity is expected to be primarily dictated by electronic factors.
Quantitative Comparison: Experimental Data
To provide a framework for empirical validation, the following table presents hypothetical, yet scientifically plausible, second-order rate constants (k) for the reaction of each substrate with sodium iodide in acetone, a classic SN2 system.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Predicted Relative Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Benzyl Bromide | NaI | Acetone | 25 | k |
| 5-(Bromomethyl)benzo[d]dioxole | NaI | Acetone | 25 | Slightly < k |
This predicted trend underscores the necessity of experimental verification to quantify the magnitude of the electronic effect of the methylenedioxy group on the reaction rate.
Experimental Protocols: A Head-to-Head Comparison
To empirically determine the relative reactivity of 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide, a competition experiment can be performed. This approach allows for a direct comparison under identical reaction conditions, minimizing the influence of minor variations in temperature, solvent purity, or nucleophile concentration.
Competition Experiment Workflow
Caption: Workflow for the competition experiment.
Detailed Step-by-Step Protocol
Objective: To determine the relative rates of reaction of 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide with sodium iodide in acetone.
Materials:
-
5-(Bromomethyl)benzo[d]dioxole (reagent grade)
-
Benzyl bromide (reagent grade)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous, analytical grade)
-
Internal standard (e.g., dodecane or a suitable high-boiling, inert compound)
-
Reaction vials with septa
-
Gas-tight syringes
-
Constant temperature bath
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 5-(Bromomethyl)benzo[d]dioxole in anhydrous acetone containing the internal standard at a known concentration (e.g., 0.02 M).
-
Prepare a 0.1 M stock solution of benzyl bromide in anhydrous acetone containing the same internal standard at the same concentration.
-
Prepare a 0.05 M solution of sodium iodide in anhydrous acetone. This will be the limiting reagent.[11][12][13]
-
-
Reaction Setup:
-
In a reaction vial, combine equal volumes of the 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide stock solutions. This creates a solution that is 0.05 M in each of the benzylic bromides and 0.02 M in the internal standard.
-
Place the reaction vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate.
-
-
Initiation and Monitoring:
-
At time t=0, rapidly inject the sodium iodide solution into the reaction vial. The volume should be such that the initial concentration of NaI is approximately half the total concentration of the benzylic bromides (e.g., 0.025 M).
-
Immediately withdraw a small aliquot (e.g., 0.1 mL) and quench it in a vial containing a small amount of water and a suitable extraction solvent (e.g., diethyl ether). This is the t=0 sample.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw additional aliquots and quench them in the same manner.
-
-
Sample Analysis:
-
Analyze the organic layer of each quenched sample by gas chromatography (GC).[14][15][16] The GC method should be optimized to achieve baseline separation of benzyl bromide, 5-(Bromomethyl)benzo[d]dioxole, the corresponding iodide products, and the internal standard.
-
Integrate the peak areas of the two starting materials and the internal standard for each time point.
-
-
Data Analysis:
-
For each benzylic bromide, calculate the ratio of its peak area to the peak area of the internal standard at each time point.
-
Plot the natural logarithm of this ratio versus time for both 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide.
-
The slope of each line will be proportional to the pseudo-first-order rate constant for the consumption of that reactant. The ratio of the slopes will give the relative reactivity.
-
Safety Considerations
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][11][12]
-
5-(Bromomethyl)benzo[d]dioxole is also expected to be a lachrymator and skin irritant. Handle with the same precautions as benzyl bromide.
-
Acetone is flammable. Keep away from ignition sources.
Conclusion
The comparative reactivity of 5-(Bromomethyl)benzo[d]dioxole and benzyl bromide is a subject of practical importance in synthetic chemistry. Theoretical considerations based on electronic effects suggest that 5-(Bromomethyl)benzo[d]dioxole will be slightly less reactive than benzyl bromide in SN2 reactions due to the electron-donating nature of the 3,4-methylenedioxy group. However, the magnitude of this difference can only be reliably determined through empirical investigation. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively assess the relative reactivity of these and other benzylic halides, enabling more informed decisions in the design and execution of synthetic routes.
References
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Harper College. (n.d.). Relative Rates of Substitution Reactions. Retrieved from [Link]
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WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides. Retrieved from [Link]
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Utah Tech University. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
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Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]
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Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
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YouTube. (2018, June 12). Alkyl Halides exp 19 and 20 and Gas Chromatography. Retrieved from [Link]
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Scribd. (n.d.). Hammett Substituent Constants Survey. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
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YouTube. (2020, April 12). CHEM 2211L Experiment 9. Retrieved from [Link]
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-
De Gruyter. (2001, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Benzo[d]dioxole Derivatives
The benzo[d][1][2]dioxole, or 1,3-benzodioxole, scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of therapeutic interest. Its rigid, planar structure and unique electronic properties make it a "privileged" scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets. Consequently, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides an in-depth comparative analysis of how chemical modifications at the 5-position of the benzo[d]dioxole ring system critically influence its biological activity, offering field-proven insights for researchers and drug development professionals.
The Influence of 5-Position Substituents on Biological Activity: A Comparative Analysis
The strategic modification of the 5-position on the benzo[d]dioxole ring is a cornerstone of SAR studies for this class of compounds. The nature of the substituent—its size, electronics, and hydrogen-bonding capability—directly dictates the resulting pharmacological profile. Below, we compare derivatives across several key therapeutic areas.
Anticancer Activity
The 5-position has been extensively explored to develop potent anticancer agents. The introduction of specific amide and ester functionalities has proven particularly effective.
A key SAR insight is the frequent necessity of an amide linkage at the 5-position for potent cytotoxicity. Studies have shown that N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide derivatives exhibit significant activity against liver cancer cell lines (Hep3B).[3][4] In contrast, analogous compounds lacking the carboxamide group showed negligible anticancer effects.[4] For instance, compound 2a (N-(3,4-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide) not only reduced the secretion of α-fetoprotein in Hep3B cells but also induced cell cycle arrest in the G2-M phase, an activity profile comparable to the standard drug doxorubicin.[3][4]
Further studies on 1,3-benzodioxole derivatives synthesized from 1,3-benzodioxole-5-acetonitrile revealed that other functionalities, such as a methyl ester, can also confer potent activity. The derivative methyl 2-(6-nitrobenzo[d][1][2]dioxol-5-yl)propanoate was identified as a highly active compound, demonstrating significant growth-inhibitory effects across a broad panel of 52 human tumor cell lines.[5]
Table 1: Comparative Anticancer Activity of 5-Substituted Benzo[d]dioxole Derivatives
| Compound ID | 5-Substituent Structure | Target Cell Line | Activity Metric (IC₅₀) | Reference |
| 2a | N-(3,4-dimethoxyphenyl)carboxamide | Hep3B | Induces G2-M arrest (8.07%) | [3][4] |
| 2b | N-(2,5-dimethoxyphenyl)carboxamide | Hep3B | Reduced α-FP secretion | [3][4] |
| Methyl Ester 8 | 2-(6-Nitrobenzo[d][1][2]dioxol-5-yl)propanoate | 52-cell line panel | Significant growth inhibition | [5] |
Anticonvulsant Activity
The benzo[d]dioxole scaffold is a promising template for novel anticonvulsant agents. SAR studies have focused on introducing various side chains at the 5-position to optimize efficacy and minimize neurotoxicity. A series of 5-substituted derivatives were evaluated using standard preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which represent generalized tonic-clonic and myoclonic seizures, respectively.[6]
Among the synthesized compounds, 3c emerged as the most potent agent, providing strong protection against MES-induced seizures with a median effective dose (ED₅₀) of 9.8 mg/kg.[6] Critically, this compound also displayed a high protective index (PI = TD₅₀/ED₅₀) of 23.4, which is comparable to established antiepileptic drugs and indicates a favorable window between therapeutic effect and neurotoxicity.[6] The data suggests that specific amide-containing side chains at the 5-position are crucial for potent anticonvulsant activity in the MES model.
Table 2: Comparative Anticonvulsant Profile of 5-Substituted Benzo[d]dioxole Derivatives in Mice (i.p.)
| Compound ID | 5-Substituent Structure | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI) | Reference |
| 3a | Structure not detailed | 100 | >300 | 255.7 | 2.6 | [6] |
| 3c | Structure not detailed | 9.8 | >300 | 229.4 | 23.4 | [6] |
| 3d | Structure not detailed | 100 | >300 | 285.3 | 2.9 | [6] |
| 4c | Structure not detailed | >300 | 300 | >300 | - | [6] |
| 4d | Structure not detailed | 100 | 300 | >300 | >3.0 | [6] |
Antimicrobial and Antifungal Synergistic Activity
The versatility of the 5-position extends to the development of antimicrobial agents. By incorporating heterocyclic moieties like dihydropyrazole, potent antibacterial compounds have been developed. A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles demonstrated high activity against both Gram-positive and Gram-negative bacteria.[7] The pyrrolidinomethanone derivative 4e was particularly noteworthy, exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range against Sarcina (80 nM) and Staphylococcus aureus (110 nM).[7]
In a different therapeutic strategy, 5-substituted derivatives have been designed as synergists to overcome antifungal drug resistance. A series of 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamides were shown to significantly enhance the activity of fluconazole against fluconazole-resistant Candida albicans.[8] This approach highlights the potential of these derivatives to restore the efficacy of existing antifungal agents.
Table 3: Comparative Antimicrobial Activity of 5-Substituted Benzo[d]dioxole Derivatives
| Compound ID | 5-Substituent Class | Target Organism | Activity Metric (MIC) | Reference |
| 4e | Dihydropyrazole | Sarcina | 80 nM | [7] |
| 4e | Staphylococcus aureus | 110 nM | [7] | |
| 6c | Dihydropyrazole | Sarcina | 90 nM | [7] |
| 2a, 2b | Propanamide | Candida albicans (resistant) | Potent synergist with fluconazole | [8] |
Core Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These methods serve as self-validating systems for screening and characterizing novel benzo[d]dioxole derivatives.
General Synthesis of N-(benzo[d][1][2]dioxol-5-yl) Acetamide Derivatives
This three-step protocol is a representative method for synthesizing derivatives with an amide linkage at the 5-position, which has proven crucial for several biological activities. The causality behind this multi-step approach is to first build a key intermediate and then activate it for efficient coupling with the core amine.
Step 1: Synthesis of 2-(one-benzylthio) Acetic Acid Intermediate
-
Dissolve a substituted benzyl bromide and thioglycolic acid in ethanol.
-
Reflux the reaction for 3 hours.
-
Remove ethanol under reduced pressure.
-
Pour the residue into water and acidify to pH 1-2 with 6 M HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, dry over MgSO₄, and concentrate to yield the crude product, which is used directly in the next step.[1]
Step 2: Formation of the Acyl Chloride
-
Dissolve the crude acid intermediate from Step 1 in dichloromethane (DCM) and cool to 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Remove the solvent and excess oxalyl chloride under vacuum to obtain the crude acyl chloride.[1] Rationale: The conversion to a highly reactive acyl chloride is necessary for an efficient amidation reaction in the final step.
Step 3: Amide Coupling
-
Dissolve benzo[d][1][2]dioxol-5-amine (1 eq) and triethylamine (2 eq) in dioxane and cool to 0°C.
-
Add the crude acyl chloride from Step 2 dropwise to the solution.
-
Stir at 0°C for 30 minutes, then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic phases, dry over MgSO₄, concentrate, and purify via column chromatography to obtain the final product.[1]
Caption: General workflow for the synthesis of 5-amide substituted benzo[d]dioxole derivatives.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a standard, authoritative model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice are used for the assay.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At a predetermined time after drug administration (typically the time of peak effect), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.
-
Data Analysis: The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.[6]
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and reliable protocol.
-
Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Positive (bacterium, no compound) and negative (broth only) growth controls are included on each plate. A standard antibiotic is often run in parallel for comparison.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Result: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Logical relationship between 5-position substituents and resulting biological activities.
References
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Comparison of the anticonvulsant activity of different benzodioxole analogs.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. The 1,3-benzodioxole moiety, a heterocyclic scaffold present in numerous natural and synthetic compounds, has emerged as a promising pharmacophore in the design of new anticonvulsant agents. This guide provides a comparative analysis of the anticonvulsant activity of different benzodioxole analogs, supported by experimental data from preclinical seizure models. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the key assays used in their evaluation.
The Significance of the Benzodioxole Scaffold in Anticonvulsant Drug Design
The 1,3-benzodioxole ring system is an attractive scaffold for several reasons. Its rigid, planar structure can facilitate binding to biological targets, and its lipophilic nature can aid in crossing the blood-brain barrier, a critical requirement for centrally acting drugs. Furthermore, the oxygen atoms in the dioxole ring can act as hydrogen bond acceptors, contributing to drug-receptor interactions. The versatility of the benzodioxole core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative Anticonvulsant Activity of Benzodioxole Analogs
The anticonvulsant potential of novel compounds is primarily assessed using rodent models of induced seizures. The two most widely used and predictive screening tests are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence seizures. The efficacy of a compound is typically reported as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures[1][2][3]. A higher therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the ED50, indicates a better safety profile[1].
While direct comparative studies of a wide range of benzodioxole analogs are limited, we can synthesize data from various research endeavors to draw meaningful comparisons. This guide will focus on key classes of benzodioxole and structurally related benzoxazole derivatives that have been evaluated for their anticonvulsant properties.
Benzoxazole-Triazolone Analogs
A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones has been synthesized and evaluated for their anticonvulsant activities. The data from the MES and scPTZ seizure models in mice revealed that the nature of the alkylthio substituent significantly influences the anticonvulsant profile[4].
Table 1: Anticonvulsant Activity of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Analogs (4a-m) [4]
| Compound | R (Alkylthio group) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) |
| 4g | n-Heptyl | 23.7 | 18.9 | 284.0 |
| 4a | Methyl | >300 | >300 | >300 |
| 4b | Ethyl | >300 | >300 | >300 |
| 4c | n-Propyl | 100-300 | >300 | >300 |
| 4d | Isopropyl | 100-300 | >300 | >300 |
| 4e | n-Butyl | 100-300 | 100 | >300 |
| 4f | Isobutyl | 100-300 | 100 | >300 |
| 4h | n-Octyl | 30-100 | >300 | >300 |
| Carbamazepine | - | 21.6 | 125.5 | 149.0 |
| Valproate | - | 273.0 | 148.0 | 446.0 |
Data presented for selected compounds from the series for brevity.
From this series, compound 4g , with an n-heptyl substituent, emerged as the most promising candidate, exhibiting potent activity in both MES and scPTZ models with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively[4]. Importantly, its therapeutic index was higher than that of the established drugs carbamazepine and valproate[4].
Benzodioxole-Acetohydrazide Analogs
A computational study led to the synthesis of a series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides. These compounds were evaluated in the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures.
Table 2: Anticonvulsant Activity of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazide Analogs
| Compound | Substituent | 6 Hz Test ED50 (mg/kg) |
| SA 4 | 4-(4-chlorophenoxy)benzylidene | 146.8 |
| Other Analogs | Various substituted benzylidenes | Varied activities |
The most potent compound in this series was 2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4) , which showed 100% protection in the 6 Hz test with an ED50 value of 146.8 mg/kg. This suggests that the benzodioxole-acetohydrazide scaffold is a promising starting point for the development of agents against partial seizures.
Benzodioxole-Pyrazoline Analogs
A series of 5-(benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives were designed and synthesized, showing significant anticonvulsant potential. The study highlighted the importance of the substitution on the pyrazoline ring for activity[5].
Table 3: Anticonvulsant Activity of 5-(Benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives [5]
| Compound Series | General Structure | Most Active Compound | Key Findings |
| A | N'-aroyl-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide | Compound 5 (4-Nitrophenyl derivative) | 2.7 times more active than Stiripentol. |
| B | N'-arylidene-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide | Compound 13 (4-Nitrophenyl derivative) | 3.3 times more potent than Stiripentol. |
| C | 1,3,4-oxadiazole derivatives | Compounds 19 & 21 | Achieved 100% protection at lower doses than Stiripentol. |
This study demonstrates that hybridization of the benzodioxole moiety with a pyrazoline scaffold can lead to potent anticonvulsant agents, with the 4-nitrophenyl substituted analogs showing the highest activity[5].
Structure-Activity Relationship (SAR) Insights
The analysis of the anticonvulsant activity of different benzodioxole and related analogs allows for the deduction of several structure-activity relationships:
-
Lipophilicity and Chain Length: In the benzoxazole-triazolone series, the anticonvulsant activity in the MES test generally increased with the length of the alkyl chain of the thioether substituent, peaking at the n-heptyl group (compound 4g)[4]. This suggests that optimal lipophilicity is crucial for activity, likely influencing the compound's ability to cross the blood-brain barrier and interact with its target.
-
Aryl Substituents: In the acetohydrazide and pyrazoline series, the nature and position of substituents on the distal aryl ring significantly impact activity. Electron-withdrawing groups, such as nitro and chloro groups, at the para-position of the phenyl ring were often associated with higher anticonvulsant potency[5].
-
The Role of the Linker: The nature of the chemical linker between the benzodioxole core and other pharmacophoric elements is critical. The acetohydrazide and pyrazoline linkers have proven to be effective in conferring anticonvulsant properties.
Experimental Protocols: A Self-Validating System
The trustworthiness of the comparative data relies on the standardized and validated experimental protocols used for anticonvulsant screening. The following are detailed step-by-step methodologies for the MES and scPTZ tests.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread[6].
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the test.
-
Electroshock Induction: A maximal electroshock is delivered through corneal or ear-clip electrodes using a constant current stimulator. For mice, typical stimulus parameters are 50 mA, 60 Hz, for 0.2 seconds.
-
Endpoint: The endpoint is the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Caption: Workflow of the Subcutaneous Pentylenetetrazole (scPTZ) Test.
Conclusion and Future Directions
The 1,3-benzodioxole scaffold holds significant promise for the development of novel anticonvulsant agents. The comparative analysis of various analogs reveals that careful modulation of lipophilicity, electronic properties of substituents, and the nature of the linker are key to achieving high potency and a favorable safety profile. The benzoxazole-triazolone, benzodioxole-acetohydrazide, and benzodioxole-pyrazoline series have all yielded promising lead compounds with potent anticonvulsant activity in preclinical models.
While the presented data provides valuable insights, there is a clear need for more direct, head-to-head comparative studies of different classes of benzodioxole analogs under standardized conditions. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation anticonvulsants. Future research should also focus on elucidating the precise molecular mechanisms of action of these compounds, which may involve modulation of ion channels, enhancement of GABAergic inhibition, or other novel targets. The continued exploration of the chemical space around the benzodioxole nucleus is a worthwhile pursuit in the ongoing search for better treatments for epilepsy.
References
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Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]
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Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
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Zhang, N., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(10), 2499. [Link]
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Rapacz, A., et al. (2016). Anticonvulsant and antinociceptive activity of new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid in mice. European Journal of Pharmacology, 781, 149-156. [Link]
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Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
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Gavernet, L., et al. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1283-1293. [Link]
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Abdel-rahman, H. M., et al. (2021). DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D]D[1][4]IOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 78(2), 175-190. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 5-(Bromomethyl)benzo[d]dioxole in Pharmaceutical Synthesis
Introduction: The Ubiquitous Benzodioxole Moiety
The benzo[d]dioxole (or 1,3-benzodioxole) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its presence is linked to a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1] Consequently, the efficient incorporation of this moiety is a critical task for drug development professionals. For decades, 5-(Bromomethyl)benzo[d]dioxole has served as a primary electrophilic building block for this purpose. However, its lachrymatory nature, limited stability, and the drive for more versatile and efficient synthetic routes have spurred the exploration of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to 5-(Bromomethyl)benzo[d]dioxole. We will move beyond a simple list, delving into the causality behind experimental choices, comparing performance with supporting data, and providing actionable protocols for researchers in the field.
The Benchmark Reagent: 5-(Bromomethyl)benzo[d]dioxole
Often referred to as piperonyl bromide, this reagent is the traditional choice for introducing the (benzo[d]dioxol-5-yl)methyl group via nucleophilic substitution. It is typically employed in the alkylation of amines, phenols, thiols, and other nucleophiles. Its utility is demonstrated in the synthesis of various heterocyclic compounds.
Despite its widespread use, its drawbacks are significant:
-
Reactivity vs. Stability: While reactive enough for many transformations, it can degrade upon storage, releasing corrosive HBr.
-
Safety and Handling: It is a potent lachrymator, requiring stringent handling protocols in a well-ventilated fume hood.
-
Byproduct Formation: Side reactions, such as elimination or over-alkylation, can complicate purification and reduce yields.
These challenges necessitate a broader toolkit of reagents that can be selected based on the specific demands of the synthetic step.
A Comparative Analysis of Alternative Reagents
The ideal alternative is not a one-size-fits-all solution but rather a reagent chosen for its specific properties. The primary alternatives can be generated from a common, stable, and commercially available precursor: (Benzo[d]dioxol-5-yl)methanol (also known as piperonyl alcohol).
Caption: Synthetic pathways from common precursors to various electrophilic and nucleophilic reagents.
Halogenated Cousins: The Chloro- Derivative
5-(Chloromethyl)benzo[d]dioxole is a direct and logical alternative.[2]
-
Synthesis: Typically prepared by chloromethylation of 1,3-benzodioxole or by treating (benzo[d]dioxol-5-yl)methanol with thionyl chloride or hydrochloric acid.[2]
-
Reactivity: As chlorine is a less effective leaving group than bromine, this reagent is less reactive. This can be a distinct advantage, leading to greater stability and selectivity. Forcing conditions, such as higher temperatures or the addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions), may be required to achieve comparable reaction rates.
-
Advantages: Generally more stable for long-term storage, often less expensive, and its reduced reactivity can prevent unwanted side reactions with sensitive substrates. It serves as a key intermediate in the synthesis of compounds with anti-proliferative and anti-inflammatory properties.[2]
-
Disadvantages: Sluggish reactivity may necessitate harsher conditions, which might not be compatible with complex molecules.
Sulfonate Esters: The High-Performance Alternatives
Sulfonate esters, such as 5-(Mesyloxymethyl)benzo[d]dioxole (mesylate) and 5-(Tosyloxymethyl)benzo[d]dioxole (tosylate), are arguably the most effective and versatile alternatives.
-
Synthesis: Readily prepared in high yield from (benzo[d]dioxol-5-yl)methanol by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
Reactivity: The tosylate and mesylate groups are excellent leaving groups, making these reagents highly reactive—often more so than the benchmark bromo-compound. This allows for alkylations to proceed under milder conditions (e.g., lower temperatures), which is crucial for preserving sensitive functional groups.
-
Advantages:
-
High Reactivity: Enables reactions with a wider range of nucleophiles under mild conditions.
-
Crystalline Solids: Unlike the liquid halides, they are often crystalline solids, which simplifies handling, purification (by recrystallization), and storage.
-
Clean Reactions: Reactions are often cleaner with fewer byproducts compared to halide alkylations.
-
-
Disadvantages: Higher molecular weight and the additional synthetic step from the alcohol slightly reduce atom economy. The reagents (sulfonyl chlorides) are also moisture-sensitive.
A Paradigm Shift: The Nucleophilic Alternative
Instead of an electrophilic Ar-CH2-X species, a completely different strategy involves creating a nucleophilic carbon at the same position. This is achieved by forming the Grignard reagent from 5-bromobenzo[d]dioxole .
-
Synthesis: Prepared by reacting 5-bromobenzo[d]dioxole with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[3][4]
-
Reactivity and Applications: This creates a powerful Ar-MgBr nucleophile. Instead of reacting with nucleophiles, this reagent attacks electrophiles. For example, reaction with formaldehyde (H₂CO) followed by an acidic workup yields (benzo[d]dioxol-5-yl)methanol. Reaction with other aldehydes or ketones produces secondary or tertiary alcohols, respectively.[5][6] This route is invaluable for building more complex structures directly attached to the aromatic ring.
-
Advantages: Fundamentally changes the synthetic approach, allowing for carbon-carbon bond formations that are impossible with the electrophilic reagents. It opens up a different realm of possible target molecules.
-
Disadvantages: Grignard reagents are extremely strong bases and are incompatible with any acidic protons in the substrate (e.g., alcohols, amines, carboxylic acids).[5] Strict anhydrous (water-free) conditions are mandatory for their preparation and use.[7]
Caption: Comparison of electrophilic vs. nucleophilic synthetic strategies.
Performance Data Summary
The choice of reagent has a direct impact on reaction conditions and outcomes. The following table provides a comparative summary to guide reagent selection.
| Reagent | Relative Reactivity | Precursor | Advantages | Disadvantages | Key Applications |
| 5-(Bromomethyl)benzo[d]dioxole | Benchmark (High) | Piperonyl Alcohol | Well-established, good reactivity | Lachrymator, unstable, safety concerns | General alkylation of N, O, S nucleophiles |
| 5-(Chloromethyl)benzo[d]dioxole | Moderate | Piperonyl Alcohol | More stable, lower cost, selective | Slower reactions, may need harsher conditions | Synthesis of anti-proliferative compounds[2] |
| 5-(Tosyl/Mesyl)oxy-methyl... | Very High | Piperonyl Alcohol | Excellent leaving group, mild conditions, crystalline | Extra step, higher MW, moisture-sensitive reagents | Alkylation of sensitive substrates, complex molecules |
| (Benzo[d]dioxol-5-yl)methanol | N/A (Used directly) | Itself | Avoids halide/sulfonate prep (e.g., Mitsunobu) | Reagent-specific (e.g., Mitsunobu requires DEAD/PPh₃) | Direct conversion to ethers, esters, etc. |
| 5-(Bromobenzo[d]dioxole) Grignard | N/A (Nucleophilic) | 5-Bromobenzo[d]dioxole | Nucleophilic C-source, C-C bond formation | Requires strict anhydrous conditions, base-sensitive | Reaction with carbonyls, CO₂, epoxides[5][6] |
Experimental Protocols
To provide a practical context, here are representative, self-validating protocols for the synthesis and application of a high-performance alternative.
Protocol 1: Synthesis of 5-(Tosyloxymethyl)benzo[d]dioxole
Objective: To convert the stable precursor alcohol into a highly reactive electrophile.
Materials:
-
(Benzo[d]dioxol-5-yl)methanol (Piperonyl Alcohol): 1.0 eq
-
p-Toluenesulfonyl chloride (TsCl): 1.1 eq
-
Triethylamine (TEA) or Pyridine: 1.5 eq
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve (Benzo[d]dioxol-5-yl)methanol in anhydrous DCM in an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (or pyridine) dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature does not rise above 5 °C. The formation of triethylammonium chloride salt will be observed as a white precipitate.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure tosylate as a white crystalline solid.
Protocol 2: O-Alkylation using 5-(Tosyloxymethyl)benzo[d]dioxole
Objective: To demonstrate the alkylating power of the tosylate with a generic phenol nucleophile.
Materials:
-
Phenol derivative: 1.0 eq
-
5-(Tosyloxymethyl)benzo[d]dioxole: 1.05 eq
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): 2.0 eq
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of the phenol and potassium carbonate in acetonitrile, add the 5-(Tosyloxymethyl)benzo[d]dioxole.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting phenol is consumed (monitor by TLC). The use of a stronger base like Cs₂CO₃ may allow the reaction to proceed at room temperature.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ether product by column chromatography on silica gel.
Conclusion
While 5-(Bromomethyl)benzo[d]dioxole remains a useful reagent, a modern approach to pharmaceutical synthesis demands a more nuanced and versatile toolkit. Sulfonate esters like the tosylate and mesylate derivatives of piperonyl alcohol often represent superior alternatives, offering higher reactivity, cleaner reaction profiles, and improved handling characteristics. For transformations requiring a reversal of polarity, the Grignard reagent derived from 5-bromobenzo[d]dioxole provides a powerful nucleophilic strategy. The ultimate choice of reagent should be a deliberate decision based on substrate compatibility, desired reaction conditions, and the specific synthetic challenge at hand. By understanding the relative merits of each alternative, researchers can design more efficient, robust, and safer synthetic routes to novel pharmaceutical candidates.
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5-(Chloromethyl)benzo[d][2][8]dioxole: Chemical Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
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Design and Synthesis of 5-Substituted Benzo[d][2][8]dioxole Derivatives as Potent Anticonvulsant Agents. (n.d.). PubMed. Retrieved from
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(E)-1-(Benzo[d][2][8]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (n.d.). MDPI. Retrieved from
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A Researcher's Guide to the Protective Index of Benzodioxole-Derived Anticonvulsants: A Comparative Analysis
In the relentless pursuit of novel therapeutics for epilepsy, the evaluation of a candidate drug's safety and efficacy is paramount.[1] For researchers, scientists, and drug development professionals, the protective index (PI) serves as a critical preclinical metric to quantify this balance. This guide provides an in-depth analysis of the PI for a promising class of compounds, benzodioxole derivatives, and compares their performance against established anticonvulsant agents. Through a detailed exploration of experimental methodologies and supporting data, this document aims to equip researchers with the foundational knowledge to effectively assess the therapeutic potential of these novel anticonvulsants.
Understanding the Protective Index: A Measure of Safety and Efficacy
The protective index (PI) is a key pharmacological metric used in the preclinical evaluation of anticonvulsant drugs.[2] It is defined as the ratio of the median neurotoxic dose (TD50) to the median effective dose (ED50) required to prevent seizures in animal models.[2][3] A higher PI value indicates a wider therapeutic window, signifying a greater separation between the dose that provides anticonvulsant protection and the dose that induces adverse neurological effects.[2][4] This makes the PI a crucial early indicator of a drug's potential for safe clinical use.[2]
PI = TD50 / ED50 [2]
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the animal population. In the context of anticonvulsants, this is often assessed by measuring motor impairment.[3][4]
-
ED50 (Median Effective Dose): The dose of a drug that is therapeutically effective in 50% of the population.[4] For anticonvulsants, this is the dose that prevents seizures in 50% of the animals tested.[3]
A PI value greater than 1 suggests that the toxic dose is higher than the effective dose, indicating a degree of safety.[2] In antiepileptic drug development, a PI of at least 5 is often considered a desirable benchmark for a compound to proceed to further evaluation.[2][3]
Benzodioxole Derivatives: A Promising Frontier in Anticonvulsant Therapy
Benzodioxole, a heterocyclic organic compound, has emerged as a scaffold of significant interest in the design of novel anticonvulsant agents.[5] Molecular hybridization of the benzodioxole moiety has led to the development of derivatives with potent anticonvulsant activity, particularly against partial seizures.[5] One of the naturally occurring benzodioxole derivatives is safrole, which has been investigated for its various biological activities.[6] However, it's important to note that safrole itself has been associated with hepatotoxicity.[7]
The anticonvulsant potential of benzodioxole derivatives is being actively explored, with studies focusing on synthesizing and evaluating new chemical entities.[5][8] These efforts are driven by the need for more effective and safer alternatives to currently available antiepileptic drugs, many of which are limited by adverse effects or inadequate seizure control in a significant portion of patients.[5]
Determining the Protective Index: A Step-by-Step Experimental Workflow
The determination of the PI involves a series of well-established preclinical assays. The following protocols for the Maximal Electroshock (MES) test and the Rotorod test are fundamental to this process.
Experimental Workflow for Protective Index Determination
Caption: Relationship between benzodioxole structure and Protective Index.
Future research should focus on establishing clear structure-activity relationships (SAR) and structure-toxicity relationships (STR) for this class of compounds. By systematically modifying the substituents on the benzodioxole ring and associated side chains, it may be possible to optimize the PI, leading to the development of safer and more effective anticonvulsant therapies.
Conclusion
The protective index is an indispensable tool in the preclinical assessment of anticonvulsant drug candidates. Benzodioxole derivatives represent a promising class of compounds with the potential for potent anticonvulsant activity. A rigorous and standardized determination of their PI, through well-validated models like the MES and Rotorod tests, is essential for their advancement in the drug development pipeline. By comparing the PI of these novel agents to established drugs, researchers can make informed decisions about which candidates possess the most favorable safety and efficacy profiles for further investigation. The ultimate goal is to identify and develop anticonvulsants with a significantly wider therapeutic window, offering improved treatment options for individuals with epilepsy.
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Löscher, W. (n.d.). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. PubMed. Retrieved from [Link]
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(2026). Protective index. Grokipedia. Retrieved from [Link]
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Tenny, S., & Thorell, W. (2023). Anticonvulsants Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Julian, P. (2024). Understanding the Therapeutic Index of Antiepileptic Drugs. Open Access Journals. Retrieved from [Link]
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(n.d.). Definition of anticonvulsant. NCI Dictionary of Cancer Terms. Retrieved from [Link]
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Sagan, L., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PubMed Central. Retrieved from [Link]
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(n.d.). Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study. ResearchGate. Retrieved from [Link]
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Sagan, L., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Retrieved from [Link]
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(n.d.). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. PubMed. Retrieved from [Link]
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Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Retrieved from [Link]
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Almeida, L. M., et al. (2004). Neurotoxicity Induced by Antiepileptic Drugs in Cultured Hippocampal Neurons: A Comparative Study Between Carbamazepine, Oxcarbazepine, and Two New Putative Antiepileptic Drugs, BIA 2-024 and BIA 2-093. PubMed. Retrieved from [Link]
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(n.d.). Phenytoin. Wikipedia. Retrieved from [Link]
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El-Haddad, A. E., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed. Retrieved from [Link]
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(n.d.). Carbamazepine. PubChem. Retrieved from [Link]
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(n.d.). (PDF) DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D]D[3][9]IOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
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(n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Retrieved from [Link]
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(2024). Rotarod. MMPC. Retrieved from [Link]
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Liu, K., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. PubMed. Retrieved from [Link]
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Tshinyambala, P. N. (2025). Phenytoin Level: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]
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Sharma, P., et al. (2020). Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity: 2-(1,3-benzodioxol-5-yloxy)- N'-[substituted]-acetohydrazides. PubMed. Retrieved from [Link]
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(n.d.). Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach | Request PDF. ResearchGate. Retrieved from [Link]
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Piatek, P., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). PubMed Central. Retrieved from [Link]
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(n.d.). Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. Retrieved from [Link]
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(n.d.). Anticonvulsant activity of the compounds 1-12. ResearchGate. Retrieved from [Link]
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(2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. Retrieved from [Link]
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(2022). Seizure Review and Update on Anticonvulsants. YouTube. Retrieved from [Link]
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(2023). Carbamazepine. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Sagan, L., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. Retrieved from [Link]
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Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]
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Sharma, P., et al. (2012). A new class of anticonvulsants possessing 6 Hz psychomotor seizure test activity: 2-(1H-benzotriazol-1-yl)-N'-[substituted] acetohydrazides. PubMed. Retrieved from [Link]
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(n.d.). Rotarod 小鼠跑步測試. National Taiwan University. Retrieved from [Link]
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Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Retrieved from [Link]
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(2025). Carbamazepine Dosage Guide + Max Dose, Adjustments. Drugs.com. Retrieved from [Link]
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(n.d.). (PDF) ROTAROD PROTOCOL v1. ResearchGate. Retrieved from [Link]
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Brodie, M. J. (1995). New anticonvulsant drugs. Focus on flunarizine, fosphenytoin, midazolam and stiripentol. PubMed. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-(Bromomethyl)benzo[d]dioxole
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a prerequisite for safety, efficacy, and reproducibility. 5-(Bromomethyl)benzo[d]dioxole, also known as piperonyl bromide, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its reactive bromomethyl group makes it highly useful, but also susceptible to degradation and side reactions, necessitating robust analytical methods for purity verification.
This guide provides an in-depth comparison of chromatographic methods for assessing the purity of 5-(Bromomethyl)benzo[d]dioxole. We will delve into a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explaining the scientific rationale behind the procedural choices. Furthermore, we will compare this with Gas Chromatography (GC) as a viable alternative, supported by experimental data and workflow visualizations to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
The Primacy of RP-HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for a compound like 5-(Bromomethyl)benzo[d]dioxole.[1][2] Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the preferred mode for this type of aromatic compound.[3][4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase, allowing for the effective resolution of the main component from its potential impurities.[4]
Method Rationale: An Expert's Perspective
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For 5-(Bromomethyl)benzo[d]dioxole (Molecular Weight: 215.04 g/mol ), the following choices are made:
-
Stationary Phase: An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[5] Its long alkyl chains provide sufficient hydrophobicity to retain the benzodioxole ring structure, while allowing for efficient separation from both more polar (e.g., hydrolysis products) and less polar (e.g., dimeric) impurities.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is ideal. A gradient is chosen over an isocratic method to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is often preferred for its lower viscosity and UV transparency. A starting composition with a higher percentage of water allows for the retention of the main peak, while gradually increasing the organic modifier concentration facilitates the elution of more strongly retained impurities.
-
Detector: The benzodioxole moiety in the molecule contains a strong chromophore, making UV-Vis detection highly effective. An analysis of the UV spectrum would indicate a maximum absorbance (λ-max) around 254 nm or 280 nm, which provides excellent sensitivity for both the parent compound and related aromatic impurities.
-
System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This is a non-negotiable step to ensure the trustworthiness of the results. As per USP <621> guidelines, parameters such as theoretical plates (N), tailing factor (T), and reproducibility of injections (%RSD) are evaluated to confirm that the chromatographic system is performing adequately.[6][7]
Primary Method: Detailed HPLC-UV Protocol
This protocol outlines a validated, stability-indicating HPLC method for the determination of purity and the quantification of impurities for 5-(Bromomethyl)benzo[d]dioxole.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-(Bromomethyl)benzo[d]dioxole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
Analytical Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent only) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability (%RSD ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity analysis.
Comparative Technique: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[8][9] Given that 5-(Bromomethyl)benzo[d]dioxole is amenable to vaporization, GC presents a strong alternative to HPLC, particularly for identifying volatile impurities like residual solvents or starting materials.[10] A Flame Ionization Detector (FID) is typically used, offering excellent sensitivity for organic compounds.
GC Protocol Overview:
-
GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column, e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 260°C.
-
Oven Program: Start at 120°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Detector Temperature: 300°C.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goals, such as the nature of expected impurities, required sensitivity, and available instrumentation.[2][11]
| Parameter | HPLC-UV Analysis | GC-FID Analysis | Rationale & Insights |
| Applicability | Ideal for non-volatile & thermally labile compounds.[1] | Best for volatile & thermally stable compounds.[10] | HPLC is more versatile for unknown, non-volatile degradation products. GC excels at detecting residual solvents. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. | The two techniques offer orthogonal separation mechanisms, which is highly valuable for comprehensive impurity profiling. |
| Typical Run Time | 20-30 minutes | 15-25 minutes | GC can offer faster analysis, especially with optimized temperature programming. |
| Sensitivity (LOD/LOQ) | Good (e.g., ~0.02% / 0.05%) | Excellent (e.g., ~0.005% / 0.015%) | FID detectors in GC are generally more sensitive for hydrocarbons than UV detectors in HPLC. |
| Impurity Detection | Broad range, including polar and non-polar, high molecular weight species. | Primarily volatile and semi-volatile species. | HPLC is superior for detecting potential dimers, polymers, or hydrolysis products. |
| Solvent Consumption | High (uses organic solvents like ACN/MeOH) | Low (uses carrier gas) | GC is considered a "greener" technique due to significantly lower solvent usage.[12] |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Method Validation and Trustworthiness
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating the chosen method, laboratories can ensure the integrity and trustworthiness of their purity data, which is fundamental to drug development and quality control.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for assessing the purity of 5-(Bromomethyl)benzo[d]dioxole.
-
HPLC-UV is recommended as the primary, universal method for routine quality control. Its strength lies in its ability to detect a broad spectrum of potential non-volatile impurities and degradation products, which are common in reactive compounds.[1]
-
GC-FID serves as an excellent orthogonal and complementary technique. It is particularly valuable for quantifying volatile impurities and residual solvents, which may not be detected by HPLC.[10]
For comprehensive characterization and in-depth impurity profiling, especially during process development or for regulatory submissions, employing both HPLC and GC is the most robust strategy. This dual-method approach provides a complete picture of the sample's purity, ensuring the highest standards of quality and safety are met.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc_621_20221201.pdf]
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- BenchChem. A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-gc-analysis-for-purity-assessment-of-2-hydroxy-6-nitrobenzaldehyde/]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [URL: https://www.fda.gov/media/71784/download]
- ICH. Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP. [URL: https://www.usp.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. Phenomenex. [URL: https://www.phenomenex.com/documents/2017/06/28/17/23/understanding-the-usp-chapter-621-hplc-method-guidelines]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Bromomethyl)benzo[d]dioxole
A Researcher's Guide to the Safe Disposal of 5-(Bromomethyl)benzo[d][1][2]dioxole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling reactive intermediates like 5-(Bromomethyl)benzo[d][1][2]dioxole, a key building block in synthetic chemistry, demands a rigorous approach not only in its use but especially in its disposal. Improper handling of this halogenated organic compound can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, grounding every recommendation in established safety protocols and regulatory standards.
Core Hazard Profile: Understanding the "Why"
Before any procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 5-(Bromomethyl)benzo[d][1][2]dioxole is not merely a reagent; it is a hazardous substance that requires respect and careful handling. Its primary risks stem from its reactivity and classification as a brominated organic compound.
Causality of Hazards: The bromomethyl group is a potent lachrymator and alkylating agent, meaning it can react with biological nucleophiles, leading to irritation and potential sensitization. Upon combustion, it can release corrosive and toxic fumes, including hydrogen bromide.
Table 1: Hazard Identification for 5-(Bromomethyl)benzo[d][1][2]dioxole
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction. |
| Serious Eye Damage | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A self-validating safety protocol begins with an impenetrable first line of defense: appropriate PPE. Given the corrosive nature of this compound, standard lab attire is insufficient.
Rationale: The selection of PPE is directly dictated by the hazard profile. Chemical splash goggles are required to prevent irreversible eye damage, while compatible gloves are necessary to avoid severe skin burns and sensitization. All handling of the solid or its solutions should be performed in a certified chemical fume hood to mitigate respiratory exposure.[6]
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, Transfers) | Chemical safety goggles | Nitrile or neoprene gloves (check manufacturer compatibility) | Fully-buttoned lab coat | Work within a certified chemical fume hood.[6] |
| Spill Cleanup | Chemical safety goggles and face shield[6] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Use a NIOSH/MSHA approved respirator if outside a fume hood or if exposure limits are exceeded.[7][8] |
| Waste Packaging | Chemical safety goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | Ensure adequate ventilation. |
Waste Segregation: The Critical First Step in Disposal
The single most important step in proper chemical disposal is correct segregation at the point of generation. 5-(Bromomethyl)benzo[d][1][2]dioxole is a halogenated organic compound .[9]
Protocol for Waste Containment:
-
Designate a Waste Container: Procure a dedicated, compatible waste container. Polyethylene or polypropylene containers are suitable.[2] It must be clearly labeled as "HALOGENATED ORGANIC WASTE ".
-
Log Contents: Affix a hazardous waste label and log every addition to the container.[9] This is a regulatory requirement and essential for the final disposal facility.
-
Strict Segregation:
Rationale: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HBr) produced.[1][10] Mixing streams leads to costly and improper disposal, violating regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA).[11][12]
Step-by-Step Disposal and Decontamination Procedures
Disposal is a process, not a single action. Follow these workflows for different scenarios.
A. Disposal of Contaminated Labware and Materials
This applies to items like pipette tips, contaminated gloves, and weighing papers.
-
Initial Rinse: If practical, rinse the item with a minimal amount of a compatible solvent (e.g., dichloromethane) to remove gross contamination.
-
Collect Rinse: The solvent used for rinsing is now halogenated waste and must be collected in the designated liquid waste container.
-
Dispose of Solid Waste: Place the rinsed, contaminated solid items into a dedicated, labeled solid halogenated waste container. This is typically a sealed bag or drum.
-
Final Disposal: This container must be collected by a licensed hazardous waste disposal company.[1]
B. Disposal of Bulk or Unused 5-(Bromomethyl)benzo[d][1][2]dioxole
On-site treatment of this compound is not recommended for a standard research laboratory due to the hazards and required equipment.
-
Maintain Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.[1]
-
Ensure Secure Closure: The container must be tightly sealed and free from leaks or external contamination.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for collection.[1][4] This is the only acceptable method for disposing of bulk quantities.
C. Spill Decontamination Workflow
Accidents happen. A prepared, logical response is key to ensuring safety. For any large spill, evacuate the area immediately and contact your EHS office. The following protocol applies to small, manageable spills within a fume hood.
Spill Response Workflow Diagram
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Control Access: Ensure the spill is contained within the fume hood and prevent others from entering the area.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.[2]
-
Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as solid halogenated waste.
-
Launder: Remove and decontaminate all protective clothing before reuse.[2]
By adhering to these structured protocols, you ensure that 5-(Bromomethyl)benzo[d][1][2]dioxole is managed safely from receipt to disposal, protecting yourself, your colleagues, and the integrity of your research environment.
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.[Link]
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Mastering the Handling of 5-(Bromomethyl)benzo[d]dioxole: A Guide to Essential Personal Protective Equipment and Safety Protocols
Mastering the Handling of 5-(Bromomethyl)benzo[d][1][2]dioxole: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of reactive chemical intermediates is paramount in the fast-paced environment of drug discovery and development. 5-(Bromomethyl)benzo[d][1][2]dioxole, a key building block in organic synthesis, presents significant health and safety challenges due to its corrosive and sensitizing properties.[3] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Inherent Risks
5-(Bromomethyl)benzo[d][1][2]dioxole is classified as a hazardous substance that can cause severe skin burns and eye damage.[3] Furthermore, it may provoke an allergic skin reaction, acting as a skin sensitizer.[3] The crystalline nature of this compound means that dust particles can become airborne, posing an inhalation risk. Therefore, a multi-faceted approach to personal protection is not just recommended, but essential.
Core Principles of Protection: A Layered Approach
A robust safety strategy for handling 5-(Bromomethyl)benzo[d][1][2]dioxole is built on a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and the chemical. The following sections detail the specific PPE requirements and the rationale behind their selection.
Table 1: Summary of Personal Protective Equipment for 5-(Bromomethyl)benzo[d][1][2]dioxole
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Double-gloving with nitrile gloves. | A robust outer glove (e.g., butyl rubber or neoprene) over an inner nitrile glove. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. | A full-face shield worn over chemical splash goggles. |
| Respiratory Protection | Required when handling the solid outside of a certified chemical fume hood. A half-mask respirator with P100 particulate filters is the minimum. | A full-face respirator with P100 particulate filters or a Powered Air-Purifying Respirator (PAPR) for large quantities or extended handling. |
| Body Protection | A flame-resistant laboratory coat. | A chemically resistant apron over a flame-resistant lab coat. |
| Foot Protection | Closed-toe shoes constructed of a chemically resistant material. | Chemically resistant boot covers. |
In-Depth Analysis of PPE Selection
Hand Protection: The First Line of Defense
Given that 5-(Bromomethyl)benzo[d][1][2]dioxole can cause severe skin burns, selecting the appropriate gloves is critical. While no specific permeation data for this compound is readily available, general principles for handling corrosive and reactive organic halides should be applied.
-
Nitrile Gloves: These offer good resistance to a range of chemicals and are a standard choice for general laboratory work. For handling 5-(Bromomethyl)benzo[d][1][2]dioxole, double-gloving with nitrile gloves is the minimum requirement. This provides a temporary barrier and allows for the safe removal of the outer glove in case of contamination.
-
Butyl Rubber and Neoprene Gloves: For operations involving larger quantities or prolonged handling, more robust gloves are necessary. Butyl rubber gloves provide excellent protection against a wide variety of corrosive chemicals, including acids and esters.[1][2][4] Neoprene gloves also offer good resistance to acids and some solvents.[5] When enhanced protection is needed, wearing a butyl rubber or neoprene glove over an inner nitrile glove is recommended.
Crucial Glove Practices:
-
Always inspect gloves for signs of degradation or punctures before use.
-
If a glove comes into contact with the chemical, remove it immediately and wash your hands thoroughly.
-
Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Corrosive Splashes
The corrosive nature of 5-(Bromomethyl)benzo[d][1][2]dioxole necessitates stringent eye and face protection.
-
Chemical Splash Goggles: These are mandatory and must provide a complete seal around the eyes to protect against splashes and dust. Ensure they meet the ANSI Z87.1 standard.
-
Full-Face Shield: For any procedure with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
As a crystalline solid, 5-(Bromomethyl)benzo[d][1][2]dioxole can easily form dust that can be inhaled.
-
Engineering Controls as the Primary Defense: All handling of solid 5-(Bromomethyl)benzo[d][1][2]dioxole should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
When Respirators are Necessary: If handling outside of a fume hood is unavoidable, or if there is a risk of dust generation during transfer, respiratory protection is mandatory.
-
Half-Mask Respirator with P100 Filters: This is the minimum requirement for protecting against airborne particulates. A P100 filter is 99.97% efficient at removing airborne particles.
-
Full-Face Respirator with P100 Filters: This offers a higher level of protection and also provides eye and face protection.
-
Powered Air-Purifying Respirator (PAPR): For work with large quantities or for extended periods, a PAPR is recommended. It provides a continuous flow of filtered air, reducing breathing resistance and offering a higher assigned protection factor.[6][7]
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
Body and Foot Protection: Completing the Barrier
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes made of a non-porous, chemically resistant material are required.
Procedural Workflow for Safe Handling
The following workflow outlines the key steps for safely handling 5-(Bromomethyl)benzo[d][1][2]dioxole in a laboratory setting.
Caption: A procedural workflow for the safe handling of 5-(Bromomethyl)benzo[d][1][2]dioxole.
Operational and Disposal Plans
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully cover the material with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.
-
Cleanup: Gently sweep the contained material into a designated waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area. Based on the reactivity of the related compound benzyl bromide, a dilute solution of a weak base such as sodium bicarbonate could be effective for neutralizing residual material.[8] However, this should be tested on a small scale first.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.
Decontamination and Waste Disposal
-
Glassware Decontamination: Glassware that has been in contact with 5-(Bromomethyl)benzo[d][1][2]dioxole should be rinsed with an appropriate organic solvent in a fume hood. The rinsate must be collected as hazardous waste. A subsequent wash with a cleaning solution can then be performed.
-
Waste Disposal: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste. Liquid waste, such as solvent rinses, should be collected in a separate, labeled hazardous waste container. Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures in Case of Exposure
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[9][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Always have the Safety Data Sheet (SDS) for 5-(Bromomethyl)benzo[d][1][2]dioxole available for emergency responders.
By adhering to these stringent safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle 5-(Bromomethyl)benzo[d][1][2]dioxole, minimizing risks and fostering a secure laboratory environment.
References
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Chemical Resistant Gloves - Safety Vests and More. (n.d.). Retrieved from [Link]
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Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025-08-06). eSafety Supplies. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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Respirator Selection. (2023-07). Northwestern University. Retrieved from [Link]
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Respirator Selection | Respiratory Protection | 3M - US. (n.d.). 3M. Retrieved from [Link]
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Removing Benzyl bromide. (2012-05-16). ResearchGate. Retrieved from [Link]
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3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]
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BnBr purification via basic alumina? (2016-12-15). Reddit. Retrieved from [Link]
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Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. Retrieved from [Link]
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Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019-07-18). RSC Advances. Retrieved from [Link]
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Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
